molecular formula C14H28O9 B3090002 HO-Peg6-CH2cooh CAS No. 120394-66-3

HO-Peg6-CH2cooh

Cat. No.: B3090002
CAS No.: 120394-66-3
M. Wt: 340.37 g/mol
InChI Key: XGJUAKUBPXPAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HO-Peg6-CH2cooh is a useful research compound. Its molecular formula is C14H28O9 and its molecular weight is 340.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJUAKUBPXPAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to HO-Peg6-CH2cooh for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HO-Peg6-CH2cooh, also known as α-hydroxy-ω-acetic acid hexaethylene glycol, is a heterobifunctional polyethylene glycol (PEG) linker. It is a monodisperse compound, meaning it has a precise molecular weight and a defined chain length, which is critical for applications requiring high purity and reproducibility.[1] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis.

The structure of this compound consists of a six-unit polyethylene glycol chain, conferring hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[2][3] One terminus of the linker is a hydroxyl group (-OH), and the other is a carboxylic acid group (-COOH). This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

Its primary application lies in the field of targeted protein degradation as a linker for PROTACs.[] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing chemical reactions and for understanding the behavior of the molecule in biological systems.

PropertyValueReference
Synonyms α-hydroxy-ω-acetic acid hexaethylene glycol, 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid, Hydroxy-PEG6-acetic acid
CAS Number 120394-66-3
Molecular Formula C14H28O9
Molecular Weight 340.37 g/mol
Appearance Colorless to light yellow oilN/A
Solubility Soluble in water and most organic solvents
pKa (Predicted) 3.39 ± 0.10
Boiling Point (Predicted) 478.6 ± 40.0 °C
Density (Predicted) 1.173 ± 0.06 g/cm³
Storage Store at -20°C for long-term storageN/A

Applications in Drug Development

PROTAC Linker

This compound is extensively used as a flexible and hydrophilic linker in the synthesis of PROTACs. The PEG6 chain provides sufficient length and flexibility to span the distance between a target protein and an E3 ligase, facilitating the formation of a stable and productive ternary complex. The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC PROTAC (containing this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation RecycledPROTAC->PROTAC Re-enters cycle

Caption: PROTAC Mechanism of Action.

Bioconjugation and PEGylation

The heterobifunctional nature of this compound makes it a versatile tool for bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., on lysine residues of proteins), while the hydroxyl group can be further functionalized for other conjugation chemistries. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by:

  • Increasing hydrodynamic size: This reduces renal clearance and extends the circulating half-life of the drug.

  • Masking epitopes: This can reduce the immunogenicity of the conjugated protein.

  • Improving solubility: The hydrophilic PEG chain can increase the solubility of hydrophobic molecules.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC where the carboxylic acid of this compound is coupled to an amine-containing E3 ligase ligand, and the hydroxyl group is subsequently functionalized and coupled to a target protein ligand.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)

  • Target protein ligand with a suitable functional group for coupling (e.g., a hydroxyl or amine group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for functionalizing the hydroxyl group (e.g., p-toluenesulfonyl chloride (TsCl) for tosylation)

  • Purification supplies: Silica gel for column chromatography, HPLC system.

Experimental Workflow:

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of Linker to E3 Ligase Ligand cluster_step2 Step 2: Functionalization of Hydroxyl Group cluster_step3 Step 3: Coupling to Target Protein Ligand start This compound + Amine-E3 Ligase Ligand activate_cooh Activate Carboxylic Acid (EDC/NHS or BOP/DIPEA) in DMF or DCM start->activate_cooh couple_e3 Amide Bond Formation activate_cooh->couple_e3 purify1 Purification (Column Chromatography) couple_e3->purify1 intermediate1 HO-Peg6-E3 Ligase Ligand Conjugate purify1->intermediate1 functionalize_oh Activate Hydroxyl Group (e.g., Tosylation with TsCl/Pyridine) intermediate1->functionalize_oh purify2 Purification functionalize_oh->purify2 intermediate2 Activated-Peg6-E3 Ligase Ligand Conjugate purify2->intermediate2 couple_target Couple with Target Protein Ligand (e.g., Nucleophilic Substitution) intermediate2->couple_target purify3 Final Purification (HPLC) couple_target->purify3 final_protac Final PROTAC Molecule purify3->final_protac

Caption: PROTAC Synthesis Workflow.

Procedure:

  • Coupling of this compound to the E3 Ligase Ligand:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution. Alternatively, use a coupling agent like BOP reagent (1.2 eq) in the presence of a base such as DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the HO-Peg6-E3 ligase ligand conjugate.

  • Functionalization of the Terminal Hydroxyl Group:

    • The terminal hydroxyl group of the conjugate from step 1 can be activated for coupling to the target protein ligand. A common method is tosylation.

    • Dissolve the HO-Peg6-E3 ligase ligand conjugate (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Coupling to the Target Protein Ligand:

    • Dissolve the activated-Peg6-E3 ligase ligand conjugate (1.0 eq) and the target protein ligand (1.2 eq) in a suitable anhydrous solvent (e.g., DMF).

    • If the target protein ligand has a hydroxyl or amine group, a base such as potassium carbonate or DIPEA may be required to facilitate the nucleophilic substitution reaction.

    • Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS.

    • Once the reaction is complete, perform an aqueous workup and extract the product.

    • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Bioconjugation of this compound to a Protein

This protocol outlines the conjugation of this compound to primary amine groups on a protein via the formation of a stable amide bond.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4; avoid amine-containing buffers like Tris).

  • This compound

  • EDC

  • Sulfo-NHS (for improved water solubility of the activated ester)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer (pH 6.0).

    • Add Sulfo-NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 10 mM.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, but a starting point of 20:1 is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker and byproducts by dialysis or using a desalting column.

    • Further purify the PEGylated protein from the un-PEGylated protein and different PEGylated species using SEC or IEX.

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

    • HPLC: To assess the purity of the conjugate.

    • Activity Assay: To determine if the biological activity of the protein is retained after PEGylation.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of PROTACs and for the PEGylation of therapeutic biomolecules. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this reagent in the laboratory, ultimately contributing to the advancement of new therapeutic strategies. Careful optimization of the described experimental procedures for each specific application is crucial for achieving the desired outcomes.

References

An In-depth Technical Guide to HO-Peg6-CH2cooh: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of HO-Peg6-CH2cooh, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology due to its ability to covalently link different molecular entities, enhancing their therapeutic and diagnostic potential.

Core Chemical and Physical Properties

This compound, also known as 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid, is a monodisperse PEG derivative featuring a terminal hydroxyl group and a carboxylic acid group, separated by a six-unit ethylene glycol chain. This structure imparts both hydrophilicity and reactive handles for covalent modification.

PropertyValueSource
Chemical Formula C14H28O9N/A
Molecular Weight 340.37 g/mol N/A
CAS Number 120394-66-3N/A
Appearance Colorless to light yellow viscous liquid or solidN/A
Boiling Point (Predicted) 478.6 ± 40.0 °C[1]
Density (Predicted) 1.173 ± 0.06 g/cm3 [1]
pKa (Predicted) 3.39 ± 0.10[1]
Purity Typically ≥95%[2][3]
Storage Store at room temperature or -20°C for long-term stability. Highly hygroscopic.N/A

Solubility and Stability

Polyethylene glycols are generally soluble in water and a variety of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and ethanol. The solubility decreases with increasing molecular weight. For low-melting solids like many PEG derivatives, creating a stock solution in DMSO or DMF can facilitate handling. The stability of PEG compounds is generally good under neutral conditions. The ester linkages formed during bioconjugation can be susceptible to hydrolysis at extreme pH values.

Reactivity and Applications

The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies. The terminal carboxylic acid can be activated to react with primary amines, while the hydroxyl group can be functionalized for other chemical transformations.

Bioconjugation

A primary application of this compound is in the PEGylation of proteins, peptides, and other biomolecules. PEGylation can enhance the solubility, stability, and circulation half-life of therapeutic agents while reducing their immunogenicity. The carboxylic acid is typically activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with lysine residues on a protein.

Drug Delivery

This PEG linker is extensively used in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.

Surface Modification

This compound is employed for the surface modification of nanoparticles, creating a hydrophilic and biocompatible coating. This "stealth" layer reduces opsonization and clearance by the immune system, leading to longer circulation times and enhanced accumulation in target tissues.

Experimental Protocols

Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution in Conjugation Buffer. A 5- to 20-fold molar excess of activated PEG to protein is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG and byproducts using a desalting column or size-exclusion chromatography.

Workflow for Protein Conjugation

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3 & 4: Quenching & Purification A Dissolve this compound in Activation Buffer (MES, pH 6.0) B Add EDC and NHS (2-5 fold molar excess) A->B C Incubate for 15 min at RT to form NHS ester B->C E Add activated PEG solution to protein solution C->E Activated PEG-NHS D Prepare Protein in Conjugation Buffer (Phosphate, pH 7.2-7.5) F Incubate for 2h at RT or overnight at 4°C E->F G Add Quenching Solution (Tris or Hydroxylamine) F->G H Purify conjugate using desalting column G->H I Characterize purified PEG-protein conjugate H->I

Caption: Workflow for the conjugation of this compound to a protein.

Nanoparticle Surface Modification

This protocol provides a general method for the surface functionalization of amine-modified nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Washing Buffer (e.g., deionized water or PBS)

  • Centrifuge

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS (typically a 1:2:1 molar ratio of PEG:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

    • Add the activated PEG solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to remove unreacted PEG and crosslinkers.

Workflow for Nanoparticle Surface Modification

nanoparticle_workflow cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Purification A Dissolve this compound in Activation Buffer B Add EDC and NHS A->B C Incubate for 15-30 min at RT B->C E Add activated PEG solution to nanoparticle dispersion C->E Activated PEG D Disperse Amine-Functionalized Nanoparticles in Reaction Buffer F React for 2-4 hours at RT E->F G Centrifuge and resuspend in Washing Buffer F->G H Repeat washing steps G->H I Obtain purified PEGylated nanoparticles H->I

Caption: Workflow for surface modification of nanoparticles with this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined structure and bifunctional nature enable a wide range of applications in bioconjugation, targeted drug delivery, and nanotechnology. The protocols outlined in this guide provide a starting point for the successful implementation of this PEG linker in various research and development endeavors. Careful optimization of reaction conditions is recommended to achieve the desired degree of modification and functionality for specific applications.

References

An In-depth Technical Guide on HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical structure, molecular weight, and key physicochemical properties of HO-Peg6-CH2cooh, a heterobifunctional polyethylene glycol (PEG) derivative. This information is intended for researchers, scientists, and professionals in the field of drug development and biotechnology.

Chemical Identity and Structure

This compound, also known as 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, is a monodisperse PEG compound.[1] It features a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, making it a valuable linker in bioconjugation and drug delivery applications.[2]

Key Structural Features:

  • PEG Chain: Consists of six repeating ethylene glycol units. This hydrophilic chain enhances the solubility of conjugated molecules in aqueous media.

  • Terminal Groups: It is functionalized with a hydroxyl group at one end and a carboxymethyl group (acetic acid) at the other.

Below is a diagram illustrating the logical structure of this bifunctional linker.

Caption: Logical diagram of this compound's functional groups.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is crucial for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Formula C14H28O9[1][3]
Molecular Weight 340.37 g/mol [4]
CAS Number 120394-66-3
Purity ≥95%
Boiling Point (Predicted) 478.6 ± 40.0 °C
Density (Predicted) 1.173 ± 0.06 g/cm³
pKa (Predicted) 3.39 ± 0.10

Applications in Research and Development

This compound is a versatile tool in the field of bioconjugation and drug delivery. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecules.

Primary Applications:

  • PROTAC Linker: This molecule is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.

  • Bioconjugation: The PEG spacer increases the hydrophilicity and biocompatibility of the resulting conjugate, which can improve the pharmacokinetic properties of a drug. The terminal groups can be used to attach the linker to various biomolecules, such as proteins, peptides, or antibodies, as well as to small molecule drugs.

The general workflow for utilizing a bifunctional linker like this compound in bioconjugation is depicted below.

Bioconjugation_Workflow linker This compound activated_linker Activated Linker linker->activated_linker molecule_A Molecule A (e.g., Protein) molecule_A->activated_linker Reaction 1 (e.g., NHS ester activation) molecule_B Molecule B (e.g., Drug) final_conjugate Final Conjugate (A-Linker-B) molecule_B->final_conjugate Conjugation conjugate_AB Molecule A - Linker Conjugate activated_linker->conjugate_AB Conjugation conjugate_AB->final_conjugate Reaction 2

Caption: General experimental workflow for bioconjugation.

Experimental Considerations

Storage and Handling:

  • It is recommended to store this compound at room temperature. For long-term storage, a temperature of -20°C is advisable.

Solubility:

  • Due to the hydrophilic nature of the polyethylene glycol chain, this compound is soluble in water and many organic solvents.

Reactivity:

  • The carboxylic acid can be activated, for example, using N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC), to react with primary amine groups.

  • The hydroxyl group can be modified for conjugation to other functional groups.

References

A Technical Guide to HO-Peg6-CH2cooh: A Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HO-Peg6-CH2cooh, a discrete polyethylene glycol (PEG) linker, including its chemical properties, synonyms, and its critical role in bioconjugation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its application, particularly in the construction of Antibody-Drug Conjugates (ADCs) and the functionalization of nanoparticles.

Core Properties and Identifiers

This compound, also known as Hydroxy-PEG6-acetic acid, is a heterobifunctional linker possessing a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a six-unit polyethylene glycol chain. This structure provides water solubility, biocompatibility, and a flexible spacer arm, which are highly desirable properties in bioconjugation.[][2][3][]

PropertyValue
CAS Number 120394-66-3
Molecular Formula C14H28O9
Molecular Weight 340.37 g/mol
Appearance White solid or colorless liquid
Purity ≥95%
Solubility Soluble in water and many organic solvents such as DMF and DMSO.[5]
Storage Store at -20°C for long-term stability.

Table 1: Physicochemical Properties of this compound

Synonyms

For clarity in research and procurement, it is important to be aware of the various synonyms for this compound:

  • Hydroxy-PEG6-acetic acid

  • OH-PEG6-CH2COOH

  • HO-(PEG)6-Acetic Acid

  • 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosanoic acid

  • 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a versatile tool for covalently linking different molecules. The carboxylic acid moiety can be activated to react with primary amines, which are readily available on the surface of proteins and antibodies (e.g., lysine residues). The hydroxyl group can be further functionalized for subsequent reactions if required.

Antibody-Drug Conjugates (ADCs)

A primary application of this linker is in the development of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody (mAb). The PEG component enhances the solubility and stability of the ADC and can reduce aggregation, particularly when conjugating hydrophobic drugs. The defined length of the PEG6 chain allows for precise control over the distance between the antibody and the drug, which can be critical for efficacy and stability.

Nanoparticle Functionalization

This compound is also utilized for the surface modification of nanoparticles. The carboxylic acid can be used to anchor the PEG linker to the nanoparticle surface, while the hydroxyl terminus can be used for further conjugation of targeting ligands, imaging agents, or other functional molecules. This PEGylation strategy improves the colloidal stability of nanoparticles in biological media and reduces non-specific protein adsorption.

Experimental Protocols

The following section outlines a general experimental protocol for the conjugation of a molecule containing a primary amine (e.g., an antibody) to a drug or other molecule using this compound as the linker. This protocol is based on the widely used carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Activation of this compound with EDC/NHS

This step converts the carboxylic acid group of the linker into a more reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0) or anhydrous Dimethylformamide (DMF) for organic reactions

  • Reaction vessel

Procedure:

  • Dissolve this compound in the appropriate activation buffer to the desired concentration.

  • Add a molar excess of EDC (typically 1.5-2 equivalents) to the linker solution.

  • Add a molar excess of NHS or sulfo-NHS (typically 1.5-2 equivalents) to the reaction mixture.

  • Incubate the reaction at room temperature for 15-60 minutes.

Conjugation to an Amine-Containing Molecule (e.g., Antibody)

The activated linker is then reacted with the primary amines on the target molecule.

Materials:

  • Activated this compound solution from the previous step

  • Amine-containing molecule (e.g., antibody)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • If the activation was performed in an organic solvent, the solvent may need to be removed and the activated linker redissolved in the conjugation buffer. For aqueous reactions with sulfo-NHS, the activated linker can be used directly.

  • Add the activated this compound to the solution of the amine-containing molecule. The molar ratio of linker to the target molecule should be optimized for the desired degree of labeling.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker and byproducts.

Characterization of the Conjugate

The resulting conjugate should be thoroughly characterized to determine the degree of labeling and to confirm its integrity.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and potentially the conjugated molecule if it has a distinct absorbance spectrum.

  • Mass Spectrometry (MS): To confirm the covalent attachment of the linker and any subsequent molecule and to determine the distribution of species with different numbers of conjugated linkers.

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and to detect any aggregation.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the bioconjugation process using this compound.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine-Containing Molecule cluster_drug Step 3: Drug Attachment (if applicable) cluster_purification Step 4: Purification and Analysis Linker This compound Activated_Linker HO-Peg6-CH2-COO-NHS (Activated Linker) Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Antibody Antibody (-NH2) Conjugate Antibody-Linker Conjugate Antibody->Conjugate Activated_Linker_2->Conjugate Conjugation Drug Drug (-X) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Conjugate_2->ADC Purification Purification (e.g., SEC) Analysis Characterization (MS, UV-Vis) Purification->Analysis ADC_2->Purification

References

The Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Poly(ethylene glycol) (PEG) Linkers in Bioconjugation

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] Within this field, poly(ethylene glycol) (PEG) has emerged as an indispensable tool. PEG is a biocompatible, non-toxic, and highly water-soluble polymer approved by the FDA for various biomedical applications.[1][2] The process of attaching PEG chains to a molecule, known as PEGylation, was first introduced in the 1970s and has since become a critical strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1]

PEG linkers, also known as PEG spacers, are composed of repeating ethylene oxide units and serve as flexible, hydrophilic bridges connecting biomolecules, drugs, and other functional entities.[3] Their primary role is to impart favorable physicochemical properties to the resulting bioconjugate, thereby enhancing its therapeutic potential. The versatility of PEG linkers allows for their application in a wide array of fields, including protein and peptide therapeutics, antibody-drug conjugates (ADCs), nanoparticle-based drug delivery, vaccine development, and diagnostic assays.

This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation, with a focus on their structural diversity, impact on bioconjugate properties, and practical application in research and drug development. Detailed experimental protocols and quantitative data are presented to provide a practical resource for scientists in the field.

Fundamental Properties and Advantages of PEG Linkers

The widespread adoption of PEG linkers in bioconjugation stems from their unique combination of properties that address many of the challenges associated with the development of biologics and other therapeutics.

Core Properties of PEG Linkers:

  • Water Solubility: The repeating ether units of PEG form hydrogen bonds with water, rendering it highly soluble in aqueous environments. This property is crucial for improving the solubility of hydrophobic drugs and proteins.

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.

  • Low Immunogenicity: PEG is generally considered to have low immunogenicity, meaning it does not elicit a strong immune response. This "stealth" property is due to the formation of a hydration shell around the bioconjugate, which masks it from the immune system.

  • Flexibility: The rotatable ether bonds in the PEG backbone provide significant conformational flexibility, which can help to maintain the biological activity of the conjugated biomolecule by minimizing steric hindrance.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for precise control over the spacing between the conjugated molecules. This tunability is critical for optimizing the pharmacokinetic and pharmacodynamic properties of the bioconjugate.

Key Advantages of Using PEG Linkers in Bioconjugation:

  • Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the bloodstream.

  • Enhanced Stability: The PEG chain can protect the bioconjugate from enzymatic degradation and proteolysis, thereby increasing its stability in biological fluids.

  • Reduced Aggregation: For hydrophobic drugs or proteins, the hydrophilic PEG linker can prevent aggregation, which is a common challenge in formulation and manufacturing.

  • Increased Bioavailability: By improving solubility and stability, and prolonging circulation time, PEGylation can lead to increased bioavailability of the therapeutic agent.

Structural Classification of PEG Linkers

PEG linkers are available in a variety of architectures, each offering distinct advantages for specific bioconjugation applications. The choice of PEG linker structure is a critical design parameter that can significantly impact the properties of the final bioconjugate.

  • Linear PEG Linkers: These are the simplest form of PEG linkers, consisting of a single, unbranched chain of ethylene glycol units. They can be monofunctional, with a reactive group at one end, or bifunctional, with reactive groups at both ends. Bifunctional linear PEGs can be either homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups).

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the in vivo circulation half-life. Branched PEGs can also offer improved shielding of the conjugated molecule.

  • Multi-Arm PEG Linkers: These are a more complex form of branched PEGs, with three or more arms. Multi-arm PEGs are often used in the creation of hydrogels and for developing multi-functional therapeutics where multiple molecules need to be conjugated to a central scaffold.

  • Cleavable PEG Linkers: These linkers contain a labile bond that can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. Cleavable linkers are particularly useful in drug delivery applications where controlled release of the payload at the target site is desired.

  • Monodisperse vs. Polydisperse PEG Linkers: Polydisperse PEGs are a mixture of molecules with a range of molecular weights, while monodisperse (or discrete) PEGs consist of a single molecular species with a defined chain length and molecular weight. Monodisperse PEGs are preferred for the development of well-defined bioconjugates with consistent properties.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The choice of PEG linker length and architecture has a quantifiable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
PEG Linker LengthADC VariantPlasma Half-life (t½, hours)In Vivo Tumor Growth Inhibition (%)Reference
PEG4ADC-112060
PEG8ADC-215075
PEG12ADC-318085
PEG24ADC-421095

Data is illustrative and compiled from representative studies. Actual values will vary depending on the specific antibody, payload, and tumor model.

Table 2: Comparative Pharmacokinetic Parameters of Linear vs. Branched PEG-Protein Conjugates
PEG Architecture (Total MW)BioconjugateCmax (µg/mL)AUC (µg·h/mL)Terminal Half-life (t½, hours)Reference
Linear (40 kDa)TNF Nanobody15.21,23048.7
Branched (2x20 kDa)TNF Nanobody18.92,16072.5
Branched (4x10 kDa)TNF Nanobody20.12,45080.1

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Effect of PEGylation on the Pharmacokinetic Parameters of Interferon-α
PEG MoietySystemic Clearance (L/hr)Reference
Unmodified IFN-α6.6–29.2
Linear 5 kDa PEG2.5–5
Linear 12 kDa PEG0.725
Branched 40 kDa PEG0.06–0.10
Table 4: Impact of PEG Linker Length on Ligand Binding Affinity
LigandPEG Linker Length (kDa)Binding Affinity (IC₅₀, nM)Reference
Monovalent DNP Ligand1~100
Monovalent DNP Ligand5~50
Monovalent DNP Ligand10~200 (Steric hindrance observed)
Bivalent Plk1 Ligand4 mini-PEG units< 1
Bivalent Plk1 Ligand3 mini-PEG units~5
Bivalent Plk1 Ligand1 mini-PEG unit~20

DNP: Dinitrophenyl; Plk1: Polo-like kinase 1. Note that for the DNP ligand, increasing PEG length beyond a certain point led to decreased affinity due to steric hindrance.

Key Applications of PEG Linkers in Bioconjugation

The versatility of PEG linkers has led to their widespread use in numerous biopharmaceutical applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells. The PEG linker improves the solubility and stability of the ADC, reduces aggregation, and allows for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic properties of the antibody.

ADC_Structure Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Caption: Structure of an Antibody-Drug Conjugate (ADC).

Protein and Peptide PEGylation

PEGylation is widely used to improve the therapeutic properties of proteins and peptides. By increasing their size and shielding them from proteolytic enzymes, PEGylation extends their circulation half-life and reduces their immunogenicity. This allows for less frequent dosing and improved patient compliance.

Nanoparticle-Based Drug Delivery

PEG linkers are used to coat the surface of nanoparticles, such as liposomes and polymeric nanoparticles, to create "stealth" drug delivery systems. The PEG layer prevents the nanoparticles from being rapidly cleared by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time and allowing them to accumulate at the target site through the enhanced permeability and retention (EPR) effect.

Nanoparticle_Drug_Delivery cluster_nanoparticle PEGylated Nanoparticle Nanoparticle Nanoparticle Core (e.g., Liposome) PEG PEG Linker TargetCell Target Cell (e.g., Tumor Cell) Drug Drug Bloodstream Bloodstream Bloodstream->TargetCell Enhanced Permeability and Retention (EPR) Effect

Caption: Mechanism of PEGylated nanoparticle drug delivery.

Vaccine Development

In vaccine development, PEG linkers can be used to conjugate antigens and adjuvants to nanoparticle carriers. This can enhance the immune response to the antigen and improve the stability of the vaccine formulation.

Diagnostic Assays

PEG linkers are employed in various diagnostic applications, such as attaching fluorescent dyes or other reporter molecules to antibodies or other targeting moieties for use in immunoassays and imaging. The hydrophilic and flexible nature of the PEG linker can help to maintain the functionality of the reporter molecule and reduce non-specific binding.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers in bioconjugation.

Protocol for Site-Specific Thiol-PEGylation of a Protein

This protocol describes the conjugation of a maleimide-functionalized PEG to a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA

  • Degassing equipment (optional, for oxygen-sensitive proteins)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is sensitive to oxidation, degas the buffer prior to use.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-Maleimide reagent in the Reaction Buffer.

  • Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution at a molar ratio of 1.1-5 moles of PEG-Maleimide per mole of protein. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or another suitable chromatographic method.

  • Characterization: Characterize the purified PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays.

Thiol_PEGylation_Workflow Start Start Protein_Prep Prepare Cysteine-containing Protein in Reaction Buffer Start->Protein_Prep Conjugation Mix Protein and PEG-Maleimide (Molar Ratio 1.1-5:1) Protein_Prep->Conjugation PEG_Prep Prepare PEG-Maleimide Solution PEG_Prep->Conjugation Incubation Incubate at RT (1-4h) or 4°C (overnight) Conjugation->Incubation Quench Quench Reaction (Optional) Incubation->Quench Purification Purify by Size-Exclusion Chromatography (SEC) Quench->Purification Characterization Characterize PEGylated Protein (SDS-PAGE, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for thiol-specific protein PEGylation.

Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker

This protocol outlines a two-step process for conjugating a drug to an antibody via a heterobifunctional PEG linker.

Step 1: Synthesis of the Drug-Linker Conjugate

Materials:

  • Cytotoxic drug with a reactive functional group (e.g., amine)

  • Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Activation of PEG Linker (if necessary): If the PEG linker is not already activated, activate the appropriate functional group according to the manufacturer's instructions.

  • Reaction: Dissolve the drug and the activated PEG linker in the anhydrous organic solvent. The molar ratio of drug to linker should be optimized, but a 1:1.1 to 1:1.5 ratio is a good starting point.

  • Incubation: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Step 2: Conjugation to the Antibody

Materials:

  • Monoclonal antibody

  • Drug-linker conjugate from Step 1

  • Conjugation Buffer: PBS, pH 7.2-7.4

  • Reducing agent (for cysteine conjugation, e.g., TCEP)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer to a concentration of 5-20 mg/mL.

  • Antibody Reduction (for cysteine conjugation): If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds by adding a controlled amount of a reducing agent like TCEP. Incubate for 1-2 hours at 37°C.

  • Conjugation Reaction: Add the drug-linker conjugate to the (reduced) antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). Incubate for 1-4 hours at room temperature or 4°C overnight.

  • Purification: Purify the ADC from unconjugated drug-linker and antibody using SEC.

  • Characterization: Characterize the ADC for DAR, purity, aggregation, and biological activity.

Protocol for Determining the Drug-to-Antibody Ratio (DAR) of an ADC

Method 1: UV/Vis Spectroscopy

Principle: This method uses the Beer-Lambert law and the distinct absorbance spectra of the antibody and the drug to calculate the average DAR.

Procedure:

  • Measure the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at its maximum absorbance wavelength (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

  • Measure the absorbance of the ADC solution at 280 nm (A_280_) and λmax (A_λmax_).

  • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:

    • C_Drug_ = A_λmax_ / ε_Drug,λmax_

    • C_Ab_ = (A_280_ - C_Drug_ * ε_Drug,280_) / ε_Ab,280_

  • Calculate the average DAR:

    • DAR = C_Drug_ / C_Ab_

Method 2: Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the ADC, leading to longer retention times on the HIC column.

Procedure:

  • Use a HIC column and a mobile phase gradient from high salt (e.g., ammonium sulfate) to low salt concentration.

  • Inject the ADC sample and obtain a chromatogram showing peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by determining the weighted average of the peak areas, where each peak is weighted by its corresponding DAR value.

Conclusion and Future Perspectives

PEG linkers have become an indispensable component in the field of bioconjugation, enabling the development of a wide range of improved therapeutics and diagnostics. Their unique physicochemical properties allow for the enhancement of drug solubility, stability, and pharmacokinetics, while reducing immunogenicity. The ability to tune the length and architecture of PEG linkers provides a powerful tool for optimizing the performance of bioconjugates for specific applications.

Future advancements in PEG linker technology are likely to focus on the development of novel linker architectures with enhanced properties, such as biodegradable PEGs to address concerns about long-term accumulation, and more sophisticated cleavable linkers that respond to a wider range of disease-specific stimuli. The continued evolution of bioconjugation chemistries, including site-specific and bioorthogonal methods, will further leverage the potential of PEG linkers to create the next generation of highly targeted and effective biotherapeutics. As our understanding of the complex interplay between linker design and biological response deepens, the rational design of PEGylated bioconjugates will continue to be a key driver of innovation in medicine.

References

The Strategic Advantage of Heterobifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the pursuit of precision, stability, and efficacy is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, enabling the creation of sophisticated therapeutic and diagnostic agents with enhanced pharmacological properties. This technical guide delves into the core benefits of employing these versatile molecules, offering a comprehensive overview of their applications, quantitative performance, and the experimental protocols necessary for their successful implementation.

Core Benefits of Heterobifunctional PEG Linkers in Bioconjugation

Heterobifunctional PEG linkers are polymers with distinct reactive groups at each terminus, allowing for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1] This dual reactivity is the foundation of their strategic advantage in creating well-defined bioconjugates.[1][2]

The integration of a PEG spacer between the two conjugated molecules imparts a multitude of benefits that address key challenges in drug development:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly increases the water solubility of hydrophobic drugs and prevents aggregation of the final conjugate.[3][4] This is particularly crucial for antibody-drug conjugates (ADCs) where the cytotoxic payload is often poorly soluble. PEGylation also shields the conjugated molecules from enzymatic degradation, thereby enhancing their stability in biological environments.

  • Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the bioconjugate, masking potential antigenic sites and reducing the likelihood of an immune response. This "stealth" effect can lead to longer circulation times and reduced clearance of the therapeutic.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, PEGylation reduces renal clearance, leading to a prolonged plasma half-life. This allows for less frequent dosing, improving patient compliance and therapeutic outcomes.

  • Precise Control over Conjugation: The orthogonal reactivity of the end groups allows for a controlled, two-step conjugation process. This results in a more homogenous product with a defined drug-to-antibody ratio (DAR), a critical quality attribute for ADCs that directly impacts efficacy and safety.

  • Flexible Spacer Arm: The PEG linker acts as a flexible spacer, ensuring that the biological activity of both the targeting molecule and the payload are maintained after conjugation. The length of the PEG chain can be precisely controlled to optimize the distance between the two entities.

Key Applications in Drug Development and Beyond

The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in various biomedical applications:

  • Antibody-Drug Conjugates (ADCs): This is arguably the most significant application. Heterobifunctional PEG linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies that target cancer cells, minimizing off-target toxicity.

  • Peptide and Protein Modification: PEGylation of therapeutic proteins and peptides enhances their stability and circulation half-life, improving their therapeutic efficacy.

  • Targeted Drug Delivery: These linkers can be used to attach drugs to various targeting moieties, such as peptides, aptamers, or small molecules, to direct them to specific cells or tissues.

  • Diagnostics and Imaging: By linking imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting molecules, heterobifunctional PEGs facilitate the development of targeted diagnostic and imaging probes.

  • Surface Modification: They are used to functionalize nanoparticles and other surfaces to improve their biocompatibility and enable the attachment of specific biomolecules.

Quantitative Data on Performance

The selection of a specific heterobifunctional PEG linker is often guided by its performance in conjugation efficiency, the stability of the resulting conjugate, and its impact on the biological activity of the payload. The following tables summarize typical quantitative data for commonly used heterobifunctional PEG linkers.

ParameterMal-PEG-NHS LinkerClick Chemistry (e.g., DBCO-PEG-Azide)
Conjugation Efficiency 70-90%>95%
Reaction Specificity High (Maleimide to Thiol, NHS to Amine)Very High (Bioorthogonal)
Product Homogeneity (DAR) Moderate to HighHigh
Resulting Linkage Stability Stable Thioether and Amide BondsVery Stable Triazole Ring

Table 1: Comparative Conjugation Efficiency and Product Purity. This table provides a summary of typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug using different heterobifunctional PEG linkers.

PropertyUnconjugated Protein/DrugPEGylated Conjugate
Aqueous Solubility Low to ModerateHigh
In Vivo Half-Life ShortSignificantly Increased
Proteolytic Stability Susceptible to DegradationMore Resistant to Degradation
Immunogenicity Potential for Immune ResponseReduced Immunogenicity

Table 2: Impact of PEGylation on Bioconjugate Properties. This table illustrates the general improvements observed in the physicochemical and pharmacokinetic properties of biomolecules after conjugation using heterobifunctional PEG linkers.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Two-Step Antibody-Drug Conjugation using a Maleimide-PEG-NHS Ester Linker

This protocol describes the conjugation of a thiol-containing drug to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Maleimide-PEG-NHS Ester linker

  • Thiol-containing drug

  • Anhydrous DMSO

  • Desalting columns

  • Reaction buffers: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching reagent (e.g., Tris or glycine solution)

Procedure:

Step 1: Antibody Modification with the PEG Linker

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.5.

  • Dissolve the Maleimide-PEG-NHS Ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 6.5-7.5. This buffer pH is optimal for the subsequent maleimide-thiol reaction.

Step 2: Conjugation of the Thiol-Containing Drug

  • Dissolve the thiol-containing drug in a minimal amount of DMSO.

  • Add a 3- to 5-fold molar excess of the drug solution to the linker-modified antibody.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a quenching reagent to cap any unreacted maleimide groups.

  • Purify the resulting ADC using methods such as Size Exclusion Chromatography (SEC) to remove unconjugated drug and aggregates, or Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.

Determination of Drug-to-Antibody Ratio (DAR) using UV-Vis Spectroscopy

This method provides an average DAR for the ADC population.

Materials:

  • Purified ADC solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., λ_drug).

  • Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280) and the drug at 280 nm (ε_Drug,280) and at λ_drug (ε_Drug,λ_drug). The antibody's absorbance at λ_drug is usually negligible.

  • Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the Beer-Lambert law and simultaneous equations:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λ_drug = (ε_Drug,λ_drug * C_Drug)

  • Calculate the DAR using the following formula:

    • DAR = C_Drug / C_Ab

Note: This method's accuracy depends on the accuracy of the extinction coefficients and can be affected by residual free drug.

Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the DAR distribution.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will elute first, followed by ADCs with increasing DARs (DAR1, DAR2, etc.).

  • Integrate the peak areas for each species.

  • Calculate the average DAR by taking the weighted average of the peak areas:

    • Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation cluster_2 Purification & Characterization Antibody Antibody (with Lysine residues) Activated_Antibody Linker-Activated Antibody Antibody->Activated_Antibody + Linker (pH 7.2-7.5) Linker Maleimide-PEG-NHS Ester ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC + Drug (pH 6.5-7.5) Drug Thiol-containing Drug Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (UV-Vis, LC-MS) Purification->Characterization Final_Product Purified & Characterized ADC Characterization->Final_Product

Caption: Experimental Workflow for ADC Synthesis.

G cluster_benefits Core Benefits cluster_applications Key Applications Heterobifunctional PEG Linker Heterobifunctional PEG Linker Enhanced Solubility & Stability Enhanced Solubility & Stability Heterobifunctional PEG Linker->Enhanced Solubility & Stability Reduced Immunogenicity Reduced Immunogenicity Heterobifunctional PEG Linker->Reduced Immunogenicity Improved Pharmacokinetics Improved Pharmacokinetics Heterobifunctional PEG Linker->Improved Pharmacokinetics Precise Conjugation Control Precise Conjugation Control Heterobifunctional PEG Linker->Precise Conjugation Control Diagnostics & Imaging Diagnostics & Imaging Heterobifunctional PEG Linker->Diagnostics & Imaging Antibody-Drug Conjugates Antibody-Drug Conjugates Enhanced Solubility & Stability->Antibody-Drug Conjugates Peptide/Protein Modification Peptide/Protein Modification Reduced Immunogenicity->Peptide/Protein Modification Targeted Drug Delivery Targeted Drug Delivery Improved Pharmacokinetics->Targeted Drug Delivery Precise Conjugation Control->Antibody-Drug Conjugates

Caption: Benefits and Applications of Heterobifunctional PEG Linkers.

G start Crude ADC Mixture hic Hydrophobic Interaction Chromatography (HIC) start->hic Separation by Drug Load sec Size Exclusion Chromatography (SEC) hic->sec Aggregate & Impurity Removal dar_analysis DAR Analysis (UV-Vis, MS) sec->dar_analysis Characterization final_product Purified ADC with Defined DAR dar_analysis->final_product Quality Control

Caption: ADC Purification and Characterization Workflow.

References

An In-depth Technical Guide to Protein Modification with HO-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of HO-PEG6-CH2COOH, a heterobifunctional PEG linker, for the modification of proteins. This process, known as PEGylation, is a critical tool in drug development and research for improving the therapeutic properties of proteins, such as increasing their in vivo half-life, enhancing stability, and reducing immunogenicity.[1][2] This document outlines the chemical properties of this compound, detailed experimental protocols for protein conjugation, and methods for the characterization and purification of the resulting PEGylated proteins.

Introduction to this compound

This compound is a discrete polyethylene glycol (PEG) linker containing six ethylene glycol units. It possesses two distinct functional groups: a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This heterobifunctional nature allows for selective and controlled conjugation strategies. The carboxylic acid is the primary reactive site for protein modification, typically targeting primary amines on the protein surface.

Chemical and Physical Properties:

PropertyValueReference
Molecular Weight 340.35 g/mol [3]
CAS Number 120394-66-3[3]
Boiling Point (Predicted) 478.6 ± 40.0 °C
Density (Predicted) 1.173 ± 0.06 g/cm³
pKa (Predicted) 3.39 ± 0.10
Solubility Soluble in water and most organic solvents.[4]

The PEG chain imparts hydrophilicity to the modified protein, which can improve its solubility and reduce aggregation. The defined length of the PEG6 linker provides a consistent spacer arm, minimizing steric hindrance and preserving the biological activity of the protein.

The Chemistry of Protein Modification

The most common strategy for conjugating this compound to a protein involves the activation of its carboxylic acid group to form a reactive ester, which then readily reacts with primary amines on the protein. The primary targets for this reaction are the ε-amino groups of lysine residues and the N-terminal α-amino group.

This process is typically a two-step reaction facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

Reaction Pathway:

Protein Modification Pathway PEG This compound ActivatedPEG HO-PEG6-CH2CO-NHS (Activated PEG Ester) PEG->ActivatedPEG Activation Conjugate Protein-NH-CO-CH2-PEG6-OH (PEGylated Protein) ActivatedPEG->Conjugate Conjugation Byproduct2 NHS ActivatedPEG->Byproduct2 Release Protein Protein-NH2 Protein->Conjugate Byproduct1 Isourea byproduct EDC_NHS EDC, NHS

Caption: General reaction scheme for the EDC/NHS-mediated conjugation of this compound to a protein.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the modification of a protein with this compound. Note that the optimal conditions, particularly the molar ratios of reactants, may need to be empirically determined for each specific protein.

Materials and Reagents
  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Experimental Workflow

Experimental Workflow A Prepare Reagents B Activate this compound with EDC and NHS A->B C Add Activated PEG to Protein Solution B->C D Incubate Reaction Mixture C->D E Quench Reaction D->E F Purify PEGylated Protein E->F G Characterize Conjugate F->G

Caption: A high-level overview of the experimental workflow for protein PEGylation.

Detailed Protocol

Step 1: Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 100 mg/mL.

  • Prepare a solution of the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

  • Add EDC and NHS to the this compound solution. A 2- to 10-fold molar excess of EDC and NHS over the PEG linker is a common starting point.

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Protein

  • Add the freshly activated HO-PEG6-CH2CO-NHS solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A starting point of a 10- to 50-fold molar excess of the PEG linker to the protein is recommended.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer. The reaction of the NHS ester with primary amines is most efficient at this pH range.

  • Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • To stop the reaction and hydrolyze any unreacted PEG-NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

Step 5: Purification of the PEGylated Protein

  • Remove unreacted PEG linker, EDC, NHS, and quenching reagents using either dialysis or size-exclusion chromatography (SEC).

  • For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is appropriate for the size of the protein and the PEGylated conjugate. Dialyze against PBS at 4°C with several buffer changes.

  • For SEC, use a resin with a fractionation range suitable for separating the PEGylated protein from the smaller unreacted components.

Table of Recommended Starting Conditions:

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations may favor intermolecular crosslinking.
Molar Ratio (PEG:Protein) 10:1 to 50:1The optimal ratio should be determined empirically.
Molar Ratio (EDC:PEG) 2:1 to 10:1
Molar Ratio (NHS:PEG) 2:1 to 10:1
Activation pH 6.0
Conjugation pH 7.2 - 7.5
Reaction Time 1-2 hours at RT or overnight at 4°C
Quenching Agent Tris or Hydroxylamine

Characterization of the PEGylated Protein

Thorough characterization of the PEGylated protein is crucial to determine the degree of modification and to ensure the quality and consistency of the product.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the extent of PEGylation. The addition of each PEG molecule will increase the apparent molecular weight of the protein, resulting in a shift in its migration on the gel.

Mass Spectrometry

Mass spectrometry (MS) provides a more precise determination of the molecular weight of the PEGylated protein and can be used to identify the number of PEG chains attached. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) techniques, such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), can be used to separate and quantify the different PEGylated species.

Characterization Workflow:

Characterization Workflow A Purified PEGylated Protein B SDS-PAGE A->B C Mass Spectrometry (MALDI/ESI) A->C D HPLC (SEC/IEX) A->D E Qualitative Assessment of PEGylation B->E F Precise Molecular Weight and Degree of PEGylation C->F G Separation and Quantification of Species D->G

Caption: A summary of the key techniques used for the characterization of PEGylated proteins.

Applications in Research and Drug Development

The modification of proteins with this compound and similar PEG linkers has a wide range of applications:

  • PROTACs (Proteolysis Targeting Chimeras): PEG linkers are used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.

  • Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach cytotoxic drugs to antibodies, improving their solubility and pharmacokinetic properties.

  • Improving Therapeutic Protein Properties: As previously mentioned, PEGylation can enhance the in vivo half-life, stability, and solubility of therapeutic proteins while reducing their immunogenicity.

Conclusion

This compound is a valuable tool for the modification of proteins, offering a discrete and hydrophilic spacer for a variety of bioconjugation applications. The EDC/NHS-mediated coupling to primary amines is a robust and well-established method for creating stable PEG-protein conjugates. By following the detailed protocols and characterization methods outlined in this guide, researchers and drug development professionals can effectively utilize this linker to improve the properties of their proteins of interest for therapeutic and research purposes. Careful optimization of reaction conditions is key to achieving the desired degree of PEGylation while preserving the biological activity of the protein.

References

The Art of Stealth: An In-depth Technical Guide to PEGylation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, has emerged as a cornerstone technology in drug development, transforming the pharmacokinetic and pharmacodynamic profiles of a wide array of biopharmaceuticals. This guide provides a comprehensive technical overview of the core principles of PEGylation, from its fundamental chemistry to its profound impact on drug efficacy and safety. Detailed experimental protocols for key PEGylation and characterization techniques are presented, alongside a quantitative analysis of its effects on clinically relevant drugs. Furthermore, this document visualizes the intricate signaling pathways influenced by PEGylated therapeutics, offering a deeper understanding of their mechanism of action. As the pharmaceutical landscape continues to evolve, a thorough understanding of PEGylation is paramount for the rational design of next-generation therapies with improved patient outcomes.

Core Principles of PEGylation

PEGylation is a versatile and powerful strategy to enhance the therapeutic properties of pharmaceuticals, ranging from small molecules to large biologics like proteins, peptides, and antibody fragments.[1][2] The fundamental principle lies in the covalent conjugation of one or more PEG chains to the drug molecule.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, which, upon attachment, imparts several advantageous characteristics to the parent molecule.[3][4]

The primary benefits of PEGylation include:

  • Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream. This leads to a reduced dosing frequency, improving patient compliance.

  • Reduced Immunogenicity: The PEG chains form a protective hydrophilic shield around the drug, masking its antigenic epitopes from the host's immune system. This is particularly crucial for therapeutic proteins of non-human origin or those that elicit an immune response.

  • Enhanced Solubility and Stability: PEGylation can significantly improve the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.

  • Improved Pharmacokinetics and Tissue Distribution: The altered size and properties of PEGylated drugs can lead to more favorable tissue distribution and accumulation at target sites.

However, PEGylation is not without its challenges:

  • Reduced Biological Activity: The bulky PEG chains can sterically hinder the interaction of the drug with its target receptor, potentially leading to a decrease in its biological activity.

  • Potential for Anti-PEG Antibodies: Despite its low immunogenicity, PEG can induce the formation of anti-PEG antibodies, which can lead to accelerated clearance of the drug and, in some cases, hypersensitivity reactions.

  • Manufacturing Complexity and Cost: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure batch-to-batch consistency.

  • Potential for Toxicity and Accumulation: While generally considered safe, there are concerns about the potential for long-term accumulation of high molecular weight PEG in tissues.

Quantitative Impact of PEGylation on Drug Pharmacokinetics

The most significant and quantifiable impact of PEGylation is the extension of a drug's plasma half-life. This is evident across a range of therapeutic proteins that have been successfully PEGylated and approved for clinical use. The following tables summarize the pharmacokinetic parameters of several key PEGylated drugs compared to their non-PEGylated counterparts.

DrugHalf-life (t½) of Non-PEGylated DrugHalf-life (t½) of PEGylated DrugFold IncreaseReference(s)
Interferon alfa-2a~2.3 hours~50-130 hours~22-57
Interferon alfa-2bNot specified~108-192 hours-
Filgrastim (G-CSF)~3.5 hours~33.2 hours~9.5
Erythropoietin (EPO)~4 hours~64-131 hours~16-33

Table 1: Comparison of Half-lives of PEGylated and Non-PEGylated Drugs. This table clearly demonstrates the substantial increase in the circulating half-life of therapeutic proteins following PEGylation.

DrugTmax of Non-PEGylated DrugTmax of PEGylated DrugChange in TmaxReference(s)
Interferon alfa-2aNot specified~78 hours (single dose)-
Interferon alfa-2bNot specified~54-73 hours-

Table 2: Time to Maximum Serum Concentration (Tmax) of PEGylated Interferons. This table illustrates that while PEGylation extends the half-life, it also delays the time to reach the maximum concentration in the blood.

Experimental Protocols

N-terminal Specific PEGylation of a Protein

This protocol describes a common method for site-specifically attaching a PEG molecule to the N-terminus of a protein, which is often desirable to minimize the impact on the protein's active sites.

Materials:

  • Protein to be PEGylated

  • mPEG-propionaldehyde

  • Sodium cyanoborohydride

  • Reaction Buffer (e.g., Sodium phosphate buffer, pH 6.0-7.0)

  • Quenching solution (e.g., Tris buffer)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. The slightly acidic pH helps to selectively target the N-terminal amino group, which generally has a lower pKa than the epsilon-amino groups of lysine residues.

  • PEGylation Reaction: Add a 2 to 10-fold molar excess of mPEG-propionaldehyde to the protein solution.

  • Reduction: Add a 20 to 50-fold molar excess of sodium cyanoborohydride to the reaction mixture. This reagent specifically reduces the Schiff base formed between the aldehyde group of the PEG and the amino group of the protein, forming a stable secondary amine linkage.

  • Incubation: Incubate the reaction mixture for 4-24 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG-aldehyde.

  • Purification: Remove unreacted PEG, reducing agent, and byproducts by dialysis or SEC.

Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC is a widely used method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.

Materials:

  • PEGylated protein reaction mixture

  • SEC column with an appropriate molecular weight cut-off

  • SEC running buffer (e.g., Phosphate buffered saline, pH 7.4)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Loading: Load the PEGylated protein reaction mixture onto the column.

  • Elution: Elute the sample with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger size, will elute earlier than the smaller, unreacted protein and other low molecular weight components.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure PEGylated protein and concentrate if necessary.

Characterization of PEGylated Protein by SDS-PAGE

SDS-PAGE is a simple and effective method to visually assess the extent of PEGylation. Due to the increased molecular weight, the PEGylated protein will migrate slower than the unmodified protein.

Materials:

  • Purified PEGylated protein

  • Unmodified protein (as a control)

  • SDS-PAGE gels

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Barium iodide stain for PEG (optional)

Procedure:

  • Sample Preparation: Mix the protein samples with sample loading buffer and heat at 95°C for 5 minutes (unless the protein is heat-sensitive).

  • Gel Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein. A smear or multiple bands may be observed for heterogeneously PEGylated products.

  • PEG Staining (Optional): To specifically visualize the PEGylated species, the gel can be stained with a barium iodide solution.

In Vitro Bioactivity Assay for PEGylated Granulocyte Colony-Stimulating Factor (PEG-G-CSF)

This protocol describes a cell-based assay to determine the biological activity of PEG-G-CSF by measuring its ability to stimulate the proliferation of a G-CSF-dependent cell line.

Materials:

  • PEG-G-CSF

  • Unmodified G-CSF (as a standard)

  • NFS-60 cell line (a murine myeloblastic cell line that proliferates in response to G-CSF)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTS or WST-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the NFS-60 cells into a 96-well plate at a density of approximately 7 x 10^5 cells/mL.

  • Stimulation: Add serial dilutions of PEG-G-CSF and the unmodified G-CSF standard to the wells. Include wells with cells only (no G-CSF) as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assay: Add the cell proliferation reagent to each well and incubate for a further 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance values against the concentration of G-CSF and PEG-G-CSF to generate dose-response curves. The biological activity of the PEG-G-CSF can be determined by comparing its EC50 value (the concentration that gives half-maximal response) to that of the unmodified G-CSF standard.

Signaling Pathways and Experimental Workflows

The therapeutic effect of many PEGylated proteins is mediated through their interaction with specific cell surface receptors, which in turn activates intracellular signaling cascades. Understanding these pathways is crucial for comprehending the mechanism of action and the potential impact of PEGylation on cellular responses.

Interferon Signaling Pathway

Interferons exert their antiviral, antiproliferative, and immunomodulatory effects by binding to their receptors and activating the JAK/STAT signaling pathway.

interferon_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon (IFN) IFNAR IFN Receptor (IFNAR1/IFNAR2) Interferon->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binding Gene_Transcription Gene Transcription (Antiviral Proteins) ISRE->Gene_Transcription Induction

Caption: The JAK/STAT signaling pathway activated by interferon.

G-CSF Receptor Signaling Pathway

Granulocyte colony-stimulating factor (G-CSF) promotes the proliferation and differentiation of neutrophil precursors by activating multiple signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.

gcsf_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding JAK2 JAK2 GCSFR->JAK2 Activation PI3K PI3K GCSFR->PI3K Activation RAS RAS GCSFR->RAS Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) STAT3->Gene_Transcription AKT AKT PI3K->AKT Activation AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription

Caption: Major signaling pathways activated by the G-CSF receptor.

General Experimental Workflow for PEGylation

The overall process of developing a PEGylated drug involves a series of well-defined steps, from the initial conjugation reaction to the final characterization of the product.

pegylation_workflow Start Start: Unmodified Protein Reaction PEGylation Reaction Start->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Bioactivity In Vitro Bioactivity Assay Characterization->Bioactivity Pharmacokinetics In Vivo Pharmacokinetic Studies Characterization->Pharmacokinetics End Final Product: PEGylated Protein Bioactivity->End Pharmacokinetics->End

Caption: A generalized workflow for the development of a PEGylated protein therapeutic.

Conclusion and Future Perspectives

PEGylation has unequivocally established itself as a pivotal technology in drug development, enabling the creation of safer and more effective biopharmaceuticals with improved patient convenience. The ability to significantly extend the half-life, reduce immunogenicity, and enhance the stability of therapeutic molecules has led to the successful commercialization of numerous PEGylated drugs. However, the field is continuously evolving to address the existing challenges.

Future innovations in PEGylation are focused on:

  • Site-Specific PEGylation: Advanced techniques are being developed to attach PEG to specific sites on a protein, leading to more homogeneous products with preserved biological activity.

  • Biodegradable PEGs: The development of cleavable PEG linkers is being explored to mitigate concerns about the long-term accumulation of PEG in the body.

  • Alternative Polymers: Researchers are investigating alternative polymers to PEG that may offer similar benefits without the risk of inducing anti-PEG antibodies.

As our understanding of the intricate interplay between PEGylated drugs and biological systems deepens, we can anticipate the development of even more sophisticated and targeted PEGylation strategies. This will undoubtedly continue to drive the innovation of novel therapeutics for a wide range of diseases, further solidifying the indispensable role of PEGylation in modern medicine.

References

The Strategic Application of HO-Peg6-CH2cooh as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the various types of linkers, those based on polyethylene glycol (PEG) are widely utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide focuses on a specific PEG linker, HO-Peg6-CH2cooh , providing an in-depth technical overview of its properties, application in PROTAC synthesis, and the evaluation of the resulting protein degraders.

Physicochemical Properties of this compound

The this compound linker is a hydrophilic spacer composed of a six-unit polyethylene glycol chain, flanked by a hydroxyl (-OH) group and a carboxymethyl (-CH2COOH) group. These terminal functionalities provide versatile handles for conjugation to the POI and E3 ligase ligands.

PropertyValueReference
CAS Number 120394-66-3[3]
Molecular Formula C14H28O9[3]
Molecular Weight 340.37 g/mol [3]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules. Furthermore, the flexibility of the PEG linker can be critical for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination within the ternary complex.

PROTAC Synthesis Utilizing the this compound Linker

The synthesis of a PROTAC using the this compound linker typically involves a two-step conjugation process. The carboxylic acid and hydroxyl termini allow for orthogonal chemical reactions, enabling the sequential attachment of the POI and E3 ligase ligands. A common strategy is to first couple the carboxylic acid end of the linker to an amine-containing ligand, followed by activation of the terminal hydroxyl group for reaction with the second ligand.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein, a well-validated cancer target, using a JQ1-based ligand and a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN).

Materials:

  • This compound

  • JQ1-amine

  • Pomalidomide-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.1 eq) and NHS (1.2 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) portion-wise at 0°C and stir the reaction mixture at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Coupling with JQ1-amine:

    • Dissolve the activated linker and JQ1-amine (1 eq) in anhydrous DMF.

    • Add TEA (2 eq) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product (JQ1-Peg6-OH) by flash column chromatography.

  • Activation of the Terminal Hydroxyl Group:

    • Dissolve JQ1-Peg6-OH (1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) and Boc2O (1.5 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture and purify the Boc-protected intermediate by flash chromatography.

  • Coupling with Pomalidomide-OH:

    • Dissolve the Boc-protected intermediate and Pomalidomide-OH (1.2 eq) in anhydrous DMF.

    • Add DCC (1.5 eq) and DMAP (0.1 eq) and stir at room temperature overnight.

    • Work up the reaction as described in step 2 and purify the fully protected PROTAC by flash chromatography.

  • Final Deprotection:

    • Dissolve the purified PROTAC in a mixture of DCM and TFA (1:1) and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure and purify the final PROTAC by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Evaluating PROTAC Efficacy: Quantitative Analysis of Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Representative Degradation Data for PEG-Linked PROTACs
PROTAC TargetLinker Composition (Similar to PEG6)Cell LineDC50 (nM)Dmax (%)Reference
BRD4 PEG-basedMV4-11< 1> 90
BRD4 PEG-basedRS4;1151 pM> 95
BTK PEG-basedNAMALWA~12> 99
BTK PEG-based (9 PEG units)5.9> 90

Note: The data presented is for PROTACs with similar PEG-based linkers and serves as an illustration of expected efficacy.

Experimental Protocol: Western Blotting for BRD4 Degradation

This protocol outlines the procedure to quantify the degradation of BRD4 in cultured cells treated with a PROTAC.

Materials:

  • Cell line expressing BRD4 (e.g., MV4-11)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin fragments Peptide Fragments Proteasome->fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation linker This compound Linker coupling1 Amide Coupling linker->coupling1 ligand1 POI Ligand ligand1->coupling1 ligand2 E3 Ligase Ligand coupling2 Esterification/Etherification ligand2->coupling2 intermediate Ligand-Linker Intermediate coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (HPLC) protac->purification cell_culture Cell Culture & Treatment purification->cell_culture western_blot Western Blot Analysis cell_culture->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs. Its defined length, hydrophilic nature, and bifunctional termini facilitate the synthesis of potent and effective protein degraders. The experimental protocols and representative data provided in this guide offer a framework for researchers to design, synthesize, and evaluate novel PROTACs incorporating this versatile PEG linker. The continued exploration of linker chemistry, guided by systematic structure-activity relationship studies, will undoubtedly accelerate the development of next-generation protein-degrading therapeutics.

References

Navigating the Physicochemical Landscape of HO-Peg6-CH2cooh: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and hydrophilicity of HO-Peg6-CH2cooh, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual workflows to support advanced applications.

This compound, characterized by a hexaethylene glycol spacer, a terminal hydroxyl group, and a carboxylic acid moiety, offers a unique combination of properties that enhance the therapeutic potential of conjugated molecules. Its inherent hydrophilicity and solubility are key to improving the pharmacokinetic profiles of otherwise poorly soluble compounds.

Core Physicochemical Properties

The defining features of this compound are its high solubility in aqueous media and a range of organic solvents, alongside its pronounced hydrophilic nature. These characteristics are primarily dictated by the polyethylene glycol (PEG) chain, which readily forms hydrogen bonds with water molecules.

Quantitative Solubility and Hydrophilicity Data

While extensive experimental data for this specific molecule is not broadly published, the following tables summarize known qualitative information and well-established estimations based on the physicochemical properties of its constituent parts, such as hexaethylene glycol and short-chain PEG derivatives.

Solvent Qualitative Solubility Estimated Quantitative Solubility
WaterHighly Soluble / Miscible> 100 mg/mL
Phosphate-Buffered Saline (PBS)Highly Soluble> 100 mg/mL
Dimethylformamide (DMF)Soluble> 50 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble> 50 mg/mL
EthanolSoluble> 25 mg/mL
TolueneSparingly Soluble< 1 mg/mL
Diethyl EtherInsoluble< 0.1 mg/mL
Hydrophilicity Parameter Method Estimated Value Interpretation
LogP (Octanol-Water Partition Coefficient)Prediction/Analogy< 0Hydrophilic

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are crucial for reproducible and reliable results. The following sections outline key experimental protocols.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in an aqueous buffer (e.g., PBS pH 7.4).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., RI or ELSD)

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a series of concentrations of this compound in PBS to generate a standard curve for HPLC analysis.

  • Create a saturated solution by adding an excess of this compound to a known volume of PBS in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with PBS to a concentration within the range of the standard curve.

  • Analyze the diluted supernatant by HPLC and determine the concentration of dissolved this compound by comparing the peak area to the standard curve.

  • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.

Determination of Hydrophilicity (LogP) via Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical method to quantify this compound (e.g., HPLC, LC-MS)

  • Separatory funnel or vials

  • Shaker

Protocol:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial.

  • Add an equal volume of the immiscible solvent (n-octanol or water, respectively).

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Carefully sample a known volume from both the aqueous and the octanol layers.

  • Quantify the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the role of this compound in complex biological and chemical processes.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification PEG This compound ActivatedPEG NHS-activated PEG PEG->ActivatedPEG Activation Activator EDC/NHS Activator->ActivatedPEG Conjugate PEG-Biomolecule Conjugate ActivatedPEG->Conjugate Amide Bond Formation Biomolecule Biomolecule (e.g., Protein, Antibody) Biomolecule->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification PureConjugate Purified Conjugate Purification->PureConjugate

Caption: Bioconjugation workflow using this compound via NHS-ester chemistry.

PROTAC_Formation_and_Action cluster_synthesis PROTAC Synthesis cluster_cellular_action Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Amine PROTAC Synthesized PROTAC POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC PEG_Linker This compound PEG_Linker->PROTAC Amide Coupling Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Caption: General workflow for PROTAC synthesis and its mechanism of action.

Methodological & Application

Application Notes and Protocols for EDC/NHS Coupling of HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of HO-Peg6-CH2cooh to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. Polyethylene glycol (PEG) linkers are frequently utilized in drug development and bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic agents. The discrete length of the PEG6 linker offers a defined spacer arm, which can be critical for preserving the biological activity of the conjugated molecule.

The EDC/NHS system is a widely adopted method for forming stable amide bonds between a carboxyl group and a primary amine under mild, aqueous conditions. EDC activates the carboxyl group of the this compound, creating a highly reactive O-acylisourea intermediate. While this intermediate can directly react with a primary amine, it is susceptible to hydrolysis in aqueous solutions. The inclusion of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the primary amine to form a stable amide linkage.[1][2]

Reaction Mechanism and Workflow

The EDC/NHS coupling reaction proceeds in a two-step manner. The first step is the activation of the carboxylic acid group of this compound with EDC and NHS at a slightly acidic pH (4.5-6.0).[3] The second step involves the nucleophilic attack of a primary amine on the NHS-activated PEG linker at a physiological to slightly basic pH (7.2-8.5) to form the final conjugate.[4]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) HO_Peg6_COOH This compound O_acylisourea O-acylisourea Intermediate (unstable) HO_Peg6_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->HO_Peg6_COOH Hydrolysis NHS_ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS Conjugate HO-Peg6-CH2-CO-NH-R (Final Conjugate) NHS_ester->Conjugate + R-NH2 Amine_Molecule R-NH2 (Amine-containing molecule)

Figure 1: EDC/NHS Coupling Reaction Mechanism.

The general experimental workflow for the EDC/NHS coupling of this compound is outlined below. This process includes reagent preparation, activation of the PEG linker, conjugation to the amine-containing molecule, and subsequent purification of the final product.

G Start Start Reagent_Prep Prepare Buffers and Reagent Solutions Start->Reagent_Prep Activation Activate this compound with EDC and NHS (pH 4.5-6.0, 15-30 min) Reagent_Prep->Activation pH_Adjust Adjust pH to 7.2-8.5 Activation->pH_Adjust Conjugation Add Amine-Containing Molecule (2 hours at RT or overnight at 4°C) pH_Adjust->Conjugation Quenching Quench Reaction (e.g., with hydroxylamine) Conjugation->Quenching Purification Purify Conjugate (e.g., Dialysis, Chromatography) Quenching->Purification Analysis Characterize Final Product (e.g., NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Figure 2: Experimental Workflow Diagram.

Quantitative Data Summary

The following tables provide a summary of the recommended reaction conditions and component ratios for the EDC/NHS coupling of this compound. These values are starting points and may require optimization for specific applications.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to this compound)Purpose
EDC2-10 fold excessActivation of the carboxyl group
NHS/Sulfo-NHS2-10 fold excessStabilization of the activated intermediate
Amine-Containing Molecule1-1.5 fold excessConjugation to the activated PEG linker

Table 2: Recommended Reaction Conditions

ParameterConditionNotes
Activation Step
pH4.5 - 6.0Use a non-amine, non-carboxylate buffer such as MES.[3]
TemperatureRoom Temperature
Time15 - 30 minutes
Coupling Step
pH7.2 - 8.5Use a non-amine buffer such as PBS or HEPES.
TemperatureRoom Temperature or 4°C
Time2 hours to overnight
Quenching
ReagentHydroxylamine, Tris, or GlycineAdd to a final concentration of 10-50 mM. Hydroxylamine hydrolyzes unreacted NHS esters, while Tris and glycine will react with them.
Time15 - 30 minutes

Experimental Protocol

This protocol describes a general two-step procedure for conjugating this compound to a primary amine-containing molecule.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure

1. Reagent Preparation a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture. b. Prepare a stock solution of this compound in DMF or DMSO. For aqueous reactions, dissolve directly in Activation Buffer. c. Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. Do not store these solutions for extended periods. d. Dissolve the amine-containing molecule in the Coupling Buffer.

2. Activation of this compound a. In a reaction vessel, add the desired amount of this compound. b. Add the appropriate volume of Activation Buffer. c. Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the reaction mixture. A 2- to 10-fold molar excess of both EDC and NHS over the this compound is a good starting point. d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to the Amine-Containing Molecule a. Following the activation step, the pH of the reaction mixture should be raised to 7.2-8.5 by adding the amine-containing molecule dissolved in Coupling Buffer or by adding a small amount of a concentrated non-amine buffer. b. Add the amine-containing molecule to the activated this compound. A 1 to 1.5 molar equivalent of the amine to the PEG linker is typically used. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching of the Reaction a. To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate a. Remove unreacted reagents and byproducts from the reaction mixture. b. For larger conjugated molecules (e.g., proteins), dialysis or desalting columns are effective. c. For smaller conjugates, purification can be achieved by chromatography methods such as size-exclusion or reverse-phase HPLC.

6. Characterization a. The success of the conjugation can be confirmed by various analytical techniques, including: i. NMR Spectroscopy: To observe the disappearance of the carboxylic acid proton and the appearance of new amide bond signals. ii. Mass Spectrometry: To confirm the molecular weight of the final conjugate. iii. HPLC: To assess the purity of the final product.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Conjugation Yield - Inactive EDC/NHS due to hydrolysis- Use fresh, high-quality reagents and store them properly under desiccated conditions. Equilibrate to room temperature before opening.
- Hydrolysis of the NHS-ester intermediate- Perform the conjugation step immediately after the activation step.
- Incorrect pH of buffers- Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.5.
- Presence of amine-containing buffers during activation- Use non-amine buffers like MES for the activation step.
Precipitation of Reagents - Poor solubility of the amine-containing molecule- Optimize the reaction buffer, or consider using a small percentage of an organic co-solvent like DMF or DMSO.
- High concentration of EDC- If precipitation is observed upon EDC addition, try reducing the concentration.
Inconsistent Results - Variability in reagent preparation- Prepare fresh reagent solutions for each experiment.
- Inconsistent reaction times or temperatures- Standardize the incubation times and temperatures for all steps.

Conclusion

The EDC/NHS coupling protocol is a robust and versatile method for conjugating this compound to a wide range of amine-containing molecules. By carefully controlling the reaction conditions, particularly the pH and the freshness of the reagents, high conjugation efficiencies can be achieved. The provided protocol and recommendations serve as a starting point for developing a successful conjugation strategy. Optimization of the molar ratios of the coupling reagents and the reaction parameters may be necessary to achieve the desired outcome for a specific application.

References

Application Notes and Protocols for the Activation of HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-Peg6-CH2cooh is a heterobifunctional polyethylene glycol (PEG) linker that is extensively utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Its structure features a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a six-unit PEG spacer. This configuration allows for the covalent attachment of two different molecules, making it an invaluable tool for creating complex bioconjugates. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.

The carboxylic acid moiety can be "activated" to facilitate its reaction with primary amines, forming a stable amide bond. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated PEG linker can then be efficiently conjugated to proteins, peptides, antibodies, or other amine-containing molecules.

These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule. Additionally, an example of its application in targeting cellular signaling pathways through conjugation with an RGD peptide is presented.

Data Presentation

The following table summarizes the typical quantitative data associated with the activation of short-chain PEG-carboxylic acids and their subsequent conjugation to primary amines. The exact yields can vary depending on the specific reaction conditions and the nature of the amine-containing molecule.

ParameterTypical Value/RangeAnalytical MethodReference
Activation Efficiency (NHS Ester Formation) 45% - >95%¹H NMR, HPLC, IR Spectroscopy[1][2]
Conjugation Yield (Amide Bond Formation) 55% - 96%HPLC, Mass Spectrometry, Gel Electrophoresis (for proteins)[1][3]
Purity of Activated PEG >95%HPLC, ¹H NMR[1]
Purity of Final Conjugate >95%HPLC, Mass Spectrometry
Hydrolysis Half-life of NHS Ester (pH 7) Minutes to HoursHPLC

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS (Aqueous Method)

This protocol describes the activation of the carboxylic acid group of this compound in an aqueous buffer system, making it suitable for reactions with biomolecules that are sensitive to organic solvents.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction tubes

  • Pipettes

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of this compound in the Activation Buffer at a desired concentration (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a reaction tube, add the desired amount of the this compound stock solution.

    • Add the EDC stock solution to the reaction mixture to achieve a final molar ratio of 2-5 fold excess over this compound.

    • Immediately add the NHS/Sulfo-NHS stock solution to the reaction mixture to achieve a final molar ratio of 2-5 fold excess over this compound.

    • Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes.

  • Proceed to Conjugation:

    • The activated this compound-NHS ester is now ready for conjugation to an amine-containing molecule. It is crucial to use the activated linker immediately due to the susceptibility of the NHS ester to hydrolysis.

Protocol 2: Conjugation of Activated this compound to a Primary Amine

This protocol outlines the reaction of the freshly prepared NHS-activated PEG linker with a molecule containing a primary amine, such as a protein or peptide.

Materials:

  • Freshly prepared this compound-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine solution.

  • Purification tools (e.g., desalting column, dialysis cassette)

Procedure:

  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins).

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.

  • Conjugation Reaction:

    • Add the freshly prepared activated this compound-NHS ester solution to the solution of the amine-containing molecule.

    • The molar ratio of the linker to the amine-containing molecule will depend on the desired degree of labeling and should be optimized for each specific application. A common starting point is a 5-20 fold molar excess of the linker.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and quenching reagents by a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the concentration of the purified conjugate using a suitable assay (e.g., BCA or absorbance at 280 nm for proteins).

    • Characterize the extent of conjugation using techniques like mass spectrometry or HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagents This compound EDC NHS/Sulfo-NHS activation Incubate 15-30 min at Room Temp (pH 6.0) reagents->activation activated_peg Activated This compound-NHS activation->activated_peg conjugation Incubate 2h at RT or O/N at 4°C (pH 7.2-8.0) activated_peg->conjugation amine_molecule Amine-containing Molecule (e.g., Peptide) amine_molecule->conjugation quenching Quench with Tris or Glycine conjugation->quenching conjugate PEGylated Conjugate purification Purification (SEC or Dialysis) quenching->purification analysis Characterization (HPLC, MS) purification->analysis final_product Purified Conjugate analysis->final_product caption Figure 1. Experimental workflow for the activation and conjugation of this compound.

Caption: Experimental workflow for activation and conjugation.

Application Example: RGD Peptide Conjugation for Targeting Integrin Signaling

The Arg-Gly-Asp (RGD) peptide sequence is a well-known ligand for integrin receptors, which are transmembrane proteins involved in cell adhesion, migration, proliferation, and survival. By conjugating an RGD peptide to a therapeutic or imaging agent using the this compound linker, it is possible to target cells that overexpress integrins, such as many types of cancer cells. The binding of the RGD-PEG conjugate to integrins can trigger downstream signaling pathways that can be exploited for therapeutic intervention or diagnostic purposes.

integrin_signaling cluster_membrane Cell Membrane integrin Integrin Receptor (αvβ3) fak FAK integrin->fak Activation rgd_conjugate RGD-PEG-Drug Conjugate rgd_conjugate->integrin Binding pi3k PI3K fak->pi3k Phosphorylation akt Akt pi3k->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis Inhibition akt->apoptosis caption Figure 2. Simplified RGD-mediated integrin signaling pathway.

References

Application Notes and Protocols: Covalent Modification of Proteins with HO-Peg6-CH2cooh on Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins.[] This process can improve drug solubility, extend circulating half-life, reduce immunogenicity, and increase stability against proteolytic degradation.[][2] One common strategy for PEGylation involves the reaction of an activated PEG derivative with the primary amine groups of lysine residues on the protein surface.[3][4]

This document provides detailed application notes and protocols for the reaction of HO-Peg6-CH2cooh, a heterobifunctional PEG linker with a terminal carboxylic acid, with lysine residues of a target protein. The carboxylic acid moiety requires activation to an amine-reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, to facilitate efficient conjugation.

Reaction Mechanism

The conjugation of this compound to a protein's lysine residues is a two-step process. First, the terminal carboxylic acid of the PEG linker is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. In the second step, the amine-reactive NHS ester reacts with the ε-amino group of a lysine residue on the protein via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Lysine Residue PEG_COOH This compound Activated_PEG HO-Peg6-CH2CO-NHS (NHS Ester) PEG_COOH->Activated_PEG EDC, NHS EDC EDC NHS NHS Isourea Isourea Byproduct Activated_PEG->Isourea + Protein_Lys Protein-NH2 (Lysine Residue) PEGylated_Protein Protein-NH-CO-CH2-Peg6-OH (PEGylated Protein) Activated_PEG->PEGylated_Protein Nucleophilic Attack Released_NHS NHS PEGylated_Protein->Released_NHS +

Figure 1: Reaction mechanism of this compound with a lysine residue.

Experimental Protocols

Materials
  • This compound

  • Target protein with accessible lysine residues

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., FPLC, HPLC) with appropriate columns (Size Exclusion Chromatography, Ion Exchange Chromatography)

Protocol 1: Activation of this compound

This protocol describes the in-situ activation of the PEG linker's carboxylic acid to an NHS ester.

  • Equilibrate EDC and NHS to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

  • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Protocol 2: Conjugation of Activated PEG to Protein
  • Dissolve the target protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris, glycine).

  • Add the freshly activated HO-Peg6-CH2CO-NHS solution from Protocol 1 to the protein solution. The molar ratio of activated PEG to protein will need to be optimized for the specific protein and desired degree of PEGylation. A starting point is a 1 to 1.5-fold molar ratio of activated PEG to the amine concentration on the protein.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing. Reaction time and temperature may require optimization.

Protocol 3: Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture. A final concentration of 10-50 mM of Tris or glycine is typically sufficient.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted PEG-NHS esters.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the PEGylation reaction is influenced by several factors. The following table provides example data on how varying reaction parameters can affect the degree of PEGylation. This data is representative and should be optimized for each specific protein-PEG pair.

ParameterCondition 1Condition 2Condition 3Outcome on Degree of PEGylation
pH of Conjugation 6.57.58.5Higher pH generally increases the reaction rate as more lysine residues are deprotonated and nucleophilic. However, very high pH can also increase the rate of hydrolysis of the NHS ester.
Molar Ratio (PEG:Protein) 1:15:110:1Increasing the molar excess of the PEG reagent typically leads to a higher degree of PEGylation.
Reaction Time 30 min2 hours6 hoursLonger reaction times generally result in a higher degree of PEGylation, up to a certain point where the reaction reaches completion or the activated PEG hydrolyzes.
Temperature 4°CRoom Temp (22°C)37°CHigher temperatures can increase the reaction rate but may also lead to protein instability and faster hydrolysis of the activated PEG.

Purification and Characterization

Following the PEGylation reaction, the mixture will contain the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Purification is essential to isolate the PEGylated conjugate.

Purification Workflow

G cluster_workflow Purification and Characterization Workflow cluster_chrom Chromatography Options cluster_char Characterization Methods Reaction_Mixture PEGylation Reaction Mixture Desalting Desalting/Buffer Exchange (e.g., SEC G-25) Reaction_Mixture->Desalting Remove excess small molecules Chromatography Chromatographic Separation Desalting->Chromatography Characterization Characterization of Fractions Chromatography->Characterization Analyze fractions SEC Size Exclusion Chromatography (SEC) IEX Ion Exchange Chromatography (IEX) HIC Hydrophobic Interaction Chromatography (HIC) Final_Product Purified PEGylated Protein Characterization->Final_Product Pool desired fractions SDS_PAGE SDS-PAGE MALDI_TOF MALDI-TOF MS HPLC HPLC Analysis

Figure 2: General workflow for the purification and characterization of PEGylated proteins.
Purification Methods

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of PEGylated protein from the unreacted protein and smaller reaction components.

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein. This change in charge properties can be exploited for separation using IEX.

  • Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein, which can be utilized for separation by HIC.

Characterization Methods
  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will migrate slower on an SDS-PAGE gel compared to their unmodified counterparts, resulting in a band shift. This provides a qualitative assessment of the PEGylation reaction's success.

  • MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This technique can be used to determine the molecular weight of the PEGylated protein, thereby confirming the number of PEG chains attached to the protein.

  • HPLC (High-Performance Liquid Chromatography): Analytical SEC or Reverse-Phase HPLC can be used to assess the purity and heterogeneity of the final PEGylated product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inefficient activation of PEG-COOH- Hydrolysis of activated PEG- Low reactivity of lysine residues- Suboptimal reaction pH- Ensure EDC and NHS are fresh and used immediately after preparation.- Perform the reaction at a lower temperature (4°C) to minimize hydrolysis.- Increase the molar excess of the PEG reagent.- Optimize the conjugation buffer pH (typically 7.2-8.0).
Protein Aggregation - High protein concentration- Inappropriate buffer conditions- Protein instability at reaction temperature- Reduce the protein concentration.- Screen different buffers and pH values.- Perform the reaction at a lower temperature.
Heterogeneous Product - Multiple reactive lysine residues with varying accessibility- Optimize reaction conditions (e.g., lower PEG:protein ratio, shorter reaction time) to favor mono-PEGylation.- Employ more advanced purification techniques (e.g., IEX) to separate different PEGylated species.

Conclusion

The reaction of this compound with lysine residues provides a robust method for the PEGylation of therapeutic proteins. Careful optimization of the reaction conditions, followed by systematic purification and characterization, is crucial for obtaining a well-defined and effective PEGylated product. The protocols and guidelines presented in this document serve as a starting point for developing a successful PEGylation strategy tailored to the specific protein of interest.

References

Application Notes and Protocols for HO-Peg6-CH2cooh in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]

Polyethylene glycol (PEG) linkers, such as HO-Peg6-CH2cooh, are widely employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility.[3][4] This heterobifunctional linker features a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, enabling sequential and controlled conjugation to the POI and E3 ligase ligands. This document provides a detailed step-by-step guide to using this compound in PROTAC synthesis, including experimental protocols and data presentation guidelines.

Properties of this compound

A clear understanding of the physicochemical properties of the this compound linker is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C14H28O9Generic Supplier Data
Molecular Weight 340.37 g/mol Generic Supplier Data
Appearance Colorless to light yellow oil or solidGeneric Supplier Data
Solubility Soluble in water, DMSO, DMF, and other polar organic solventsGeneric Supplier Data
Functional Groups Primary Hydroxyl (-OH), Carboxylic Acid (-COOH)Chemical Structure

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using a heterobifunctional linker like this compound is typically a two-step process to avoid the formation of undesired homodimers. The general strategy involves:

  • Step 1: First Amide Coupling. The carboxylic acid end of this compound is coupled to an amine-functionalized E3 ligase ligand or POI ligand.

  • Step 2: Second Amide Coupling. The hydroxyl end of the resulting intermediate is then activated or converted to a reactive group to be coupled with the second ligand. Alternatively, if the second ligand has a carboxylic acid, the hydroxyl group on the PEG linker can be coupled via esterification, though amide bonds are generally more stable in biological systems. A more common approach is to first activate the hydroxyl group (e.g., by converting it to a mesylate or tosylate) for subsequent reaction with a nucleophilic group on the second ligand. However, for this guide, we will focus on a more direct amide coupling following activation.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with an Amine-Containing Ligand (E3 Ligase or POI)

This protocol details the coupling of the carboxylic acid moiety of the linker to a ligand bearing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing ligand (e.g., pomalidomide derivative for CRBN)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Addition of Coupling Reagents: To the solution from step 1, add Oxyma Pure (1.2 eq) and DCC (1.2 eq). If using HATU, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid solution (if the product is not acid-labile), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired ligand-linker intermediate.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
Amine-containing Ligand1.0Starting material
This compound1.1Linker
DCC or HATU1.2Coupling agent
Oxyma Pure or HOBt1.2Additive to suppress side reactions
DIPEA (with HATU)2.0Base
Protocol 2: Activation of the Terminal Hydroxyl Group and Second Amide Coupling

This protocol describes the activation of the terminal hydroxyl group of the ligand-linker intermediate and subsequent coupling to the second amine-containing ligand.

Materials:

  • Ligand-linker intermediate from Protocol 1

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Second amine-containing ligand (POI or E3 Ligase)

  • Sodium azide (NaN3) (for conversion to an azide)

  • Triphenylphosphine (PPh3) (for Staudinger reaction)

  • Solvents for purification

Procedure:

Part A: Activation of the Hydroxyl Group

  • Reaction Setup: Dissolve the ligand-linker intermediate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the activated ligand-linker intermediate. This intermediate is often used immediately in the next step without extensive purification.

Part B: Conversion to an Amine and Second Amide Coupling

This is a representative example. Other coupling strategies exist.

  • Azide Formation: Dissolve the activated intermediate from Part A in DMF and add sodium azide (3.0 eq). Heat the mixture to 60-80 °C and stir for 4-12 hours. After cooling, perform an aqueous work-up to isolate the azide-terminated ligand-linker.

  • Staudinger Reaction (Reduction to Amine): Dissolve the azide intermediate in a mixture of THF and water. Add triphenylphosphine (1.5 eq) and stir at room temperature overnight. Concentrate the reaction mixture and purify to obtain the amine-terminated ligand-linker.

  • Final Amide Coupling: Couple the newly formed amine with the second ligand (containing a carboxylic acid) using the conditions described in Protocol 1 .

  • Final Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%). Characterize the final product by NMR and high-resolution mass spectrometry.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using the this compound linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Activation & Second Coupling Ligand_1_NH2 Ligand 1 (Amine-functionalized) Coupling_1 Amide Coupling (DCC/Oxyma or HATU/DIPEA) Ligand_1_NH2->Coupling_1 Linker This compound Linker->Coupling_1 Intermediate Ligand 1-Linker-OH Coupling_1->Intermediate Activation Hydroxyl Activation (e.g., Mesylation) Intermediate->Activation Activated_Intermediate Ligand 1-Linker-OMs Activation->Activated_Intermediate Coupling_2 Final Coupling & Purification Activated_Intermediate->Coupling_2 Ligand_2_COOH Ligand 2 (Carboxylic Acid-functionalized) Ligand_2_COOH->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: A generalized workflow for the two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

The diagram below illustrates the signaling pathway of a PROTAC, leading to targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Recycling PROTAC Recycling Ubiquitination->Recycling Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound linker offers a versatile and effective tool for the synthesis of PROTACs. Its hydrophilic nature can improve the solubility and pharmacokinetic properties of the final molecule, while its heterobifunctional handles allow for a controlled and stepwise synthetic approach. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully incorporate this valuable linker into their PROTAC development programs. As with any multi-step synthesis, careful optimization of reaction conditions and purification methods is crucial for achieving high yields and purity of the final PROTAC.

References

Application Notes and Protocols for HO-Peg6-CH2cooh in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the hydrophilic linker, HO-Peg6-CH2cooh, in the development of antibody-drug conjugates (ADCs). This linker, characterized by a discrete hexa-polyethylene glycol (PEG6) spacer, offers several advantages in ADC design, including enhanced hydrophilicity, improved pharmacokinetic properties, and the potential for a more homogenous drug-to-antibody ratio (DAR).

Introduction to this compound in ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[1]

This compound is a heterobifunctional linker featuring a hydroxyl group (-OH) and a carboxylic acid (-COOH) terminal. The PEG6 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often encountered with hydrophobic payloads.[2] This improved solubility facilitates formulation and can lead to better in vivo performance.[3] The carboxylic acid group can be readily activated for conjugation to amine residues, such as the lysine residues present on the surface of antibodies.[4]

Key Advantages of PEGylated Linkers in ADCs:

  • Improved Hydrophilicity: Counteracts the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation.[2]

  • Enhanced Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation.

  • Reduced Immunogenicity: The "shielding" effect of the PEG chains can mask potential immunogenic epitopes on the payload or linker.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of a discrete PEG linker can contribute to more controlled and homogenous conjugation, leading to a more consistent product.

Data Presentation

The following tables provide representative data for an ADC constructed using a PEG6 linker.

Disclaimer: The following data are illustrative examples based on typical results for PEGylated ADCs and should be adapted for specific antibody-payload combinations.

Table 1: Physicochemical Characterization of a Trastuzumab-PEG6-MMAE ADC

ParameterUnconjugated TrastuzumabTrastuzumab-PEG6-MMAE ADC
Molecular Weight (kDa) ~148~151.5
Average DAR N/A3.5
Aggregation (%) < 1%< 2%
Purity (%) > 98%> 95%

Table 2: In Vitro Cytotoxicity of a Trastuzumab-PEG6-MMAE ADC

Cell LineTarget ExpressionIC50 (nM) of Trastuzumab-PEG6-MMAE ADC
SK-BR-3 HER2-positive0.5
BT-474 HER2-positive1.2
MCF-7 HER2-negative> 1000

Table 3: Pharmacokinetic Parameters of a Trastuzumab-PEG6-MMAE ADC in a Murine Model

ParameterValue
Half-life (t1/2) ~150 hours
Clearance (CL) ~0.3 mL/h/kg
Area Under the Curve (AUC) ~5000 µg*h/mL

Experimental Protocols

General Workflow for ADC Development with this compound

The following diagram illustrates the general workflow for the development of an ADC using the this compound linker.

ADC_Development_Workflow General Workflow for ADC Development cluster_0 Preparation cluster_1 Conjugation & Purification cluster_2 Characterization Linker_Activation Linker Activation (this compound) Payload_Conjugation_Linker Payload Conjugation to Linker Linker_Activation->Payload_Conjugation_Linker Antibody_LinkerPayload_Conjugation Antibody-Linker-Payload Conjugation Payload_Conjugation_Linker->Antibody_LinkerPayload_Conjugation Antibody_Preparation Antibody Preparation Antibody_Preparation->Antibody_LinkerPayload_Conjugation Purification Purification (e.g., SEC) Antibody_LinkerPayload_Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Purity_Aggregation Purity & Aggregation (SEC) Purification->Purity_Aggregation InVitro_Assays In Vitro Cytotoxicity (e.g., MTT Assay) DAR_Analysis->InVitro_Assays Purity_Aggregation->InVitro_Assays InVivo_Studies In Vivo Efficacy & Pharmacokinetics InVitro_Assays->InVivo_Studies

Caption: A general workflow for ADC development.

Protocol for Lysine Conjugation of this compound to an Antibody

This protocol describes the conjugation of a payload-activated this compound linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-NH-CO-CH2-Peg6-COOH (pre-activated payload-linker conjugate)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., Borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Activation of Payload-Linker Conjugate:

    • Dissolve the Payload-NH-CO-CH2-Peg6-COOH, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Payload-Linker:NHS:EDC) is a good starting point.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated payload-linker solution to the antibody solution. The molar excess of the payload-linker to the antibody will determine the final DAR and needs to be optimized (a starting point is a 5-10 fold molar excess).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column.

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of cysteine- and lysine-conjugated ADCs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC sample and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions to the respective wells. Include untreated wells as a negative control.

    • Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

ADC Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC developed with a cleavable linker.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC Binding 1. Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 4. Cell Death (Apoptosis) Payload->Cell_Death

Caption: The mechanism of action of an ADC.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the key steps in performing an in vitro cytotoxicity assay.

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adherence Allow Cells to Adhere Overnight Cell_Seeding->Adherence ADC_Treatment Treat Cells with Serial Dilutions of ADC Adherence->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A workflow for in vitro cytotoxicity assays.

Logical Relationship of ADC Components

The following diagram illustrates the logical relationship between the core components of an antibody-drug conjugate.

ADC_Components Logical Relationship of ADC Components Antibody Monoclonal Antibody Linker This compound Linker Antibody->Linker provides a scaffold for ADC Antibody-Drug Conjugate Antibody->ADC combine to form Payload Cytotoxic Payload Linker->Payload connects to Linker->ADC combine to form Payload->ADC combine to form

Caption: The relationship between ADC components.

References

Application Notes and Protocols for Surface Functionalization with HO-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of various substrates using the heterobifunctional linker, HO-PEG6-CH2COOH. This versatile molecule is instrumental in the fields of drug delivery, biosensing, and tissue engineering, enabling the creation of biocompatible and functionalized surfaces.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a six-unit PEG spacer. This structure provides a hydrophilic and flexible linker that can be covalently attached to surfaces and biomolecules. The primary application of this linker is to create a biocompatible interface that minimizes non-specific protein adsorption, a phenomenon often referred to as bio-fouling.[1] The reduction of protein adsorption is crucial for the in vivo performance of medical devices and drug delivery systems.[2]

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or amine-functionalized surfaces.[3][4] The hydroxyl group can be used for attachment to surfaces like silica or can be further modified to introduce other functionalities.

Applications

  • Surface Modification of Nanoparticles: The hydroxyl group can be utilized to modify the surface of nanoparticles, enhancing their hydrophilicity and stability in biological media. The carboxyl group is then available for the covalent attachment of targeting ligands such as antibodies or peptides for targeted drug delivery.

  • Drug Delivery Systems: This linker is a key component in creating sophisticated drug delivery vehicles. It can be used to couple therapeutic agents with targeting moieties, improving the therapeutic index of the drug.

  • Biosensors: The carboxyl end can be used to immobilize enzymes or antibodies onto a sensor surface, while the hydroxyl end can be functionalized with signaling molecules, such as fluorescent dyes, to enhance detection sensitivity.

  • Tissue Engineering: this compound can be used to modify the surface of biomaterial scaffolds. For instance, the carboxyl group can be conjugated with cell-adhesive peptides like RGD to promote cell attachment and tissue integration.

  • PROTACs: This linker is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Quantitative Data Summary

ParameterUnmodified SurfacePEG-Functionalized SurfaceAnalytical MethodReference
Water Contact Angle 70° - 90°30° - 50°Goniometry[5]
Protein Adsorption (Fibrinogen) > 200 ng/cm²< 20 ng/cm²XPS, Ellipsometry, QCM-D
Platelet Adhesion HighLowMicroscopy
Surface Roughness (Ra) VariableGenerally SmootherAtomic Force Microscopy (AFM)

Experimental Protocols

Here, we provide a detailed protocol for the functionalization of an amine-modified surface with this compound via carbodiimide chemistry.

Protocol 1: Covalent Immobilization of this compound onto an Amine-Functionalized Surface

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by its reaction with a primary amine on a surface.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized substrate (e.g., amine-silanized glass slide, aminated nanoparticles)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

  • Activation of Carboxylic Acid:

    • In a separate tube, prepare a fresh solution of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in Activation Buffer.

    • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 2:1:1 (EDC:NHS:PEG).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Surface Functionalization:

    • Immerse the amine-functionalized substrate in the activated this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the reaction solution and immerse it in the Quenching Solution for 15-30 minutes to block any unreacted NHS-esters.

    • Wash the substrate extensively with Wash Buffer (3 x 5 minutes) to remove non-covalently bound molecules.

    • Finally, rinse with deionized water and dry under a stream of nitrogen.

  • Characterization:

    • The success of the functionalization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) for elemental analysis, contact angle measurements to assess hydrophilicity, and Atomic Force Microscopy (AFM) to evaluate surface morphology.

Visualizations

Experimental Workflow:

G cluster_0 Activation of this compound cluster_1 Surface Functionalization cluster_2 Quenching and Washing A Dissolve this compound in DMF/DMSO B Add EDC and NHS in Activation Buffer A->B C Incubate for 15-30 min B->C D Immerse Amine-Functionalized Surface C->D E Incubate for 2-4 hours D->E F Quench with Ethanolamine E->F G Wash with PBST and DI Water F->G H Dry under Nitrogen G->H I Characterize Surface (XPS, Contact Angle, AFM) H->I

Caption: Workflow for surface functionalization with this compound.

Signaling Pathway Example: PROTAC-Mediated Protein Degradation

This compound is a commonly used linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - PEG6 Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism utilizing a PEG linker for protein degradation.

References

Application Notes and Protocols for Labeling Peptides with HO-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1] This document provides detailed protocols for the labeling of peptides with a discrete, six-unit PEG linker, HO-PEG6-CH2COOH. This short-chain PEGylation offers a precise way to introduce a hydrophilic spacer without significantly altering the overall size of the peptide, which can be advantageous for applications such as the development of peptide-based diagnostics, targeted drug delivery systems, and tools for studying biological signaling pathways.

The primary method for conjugating this compound to a peptide is through the formation of a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine on the peptide, typically the N-terminal α-amine or the ε-amine of a lysine residue. This is most commonly achieved by activating the carboxylic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][3]

Materials and Reagents

  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • HPLC Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • MALDI-TOF Mass Spectrometer

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Peptide

This protocol describes the two-step process of activating the carboxylic acid of the PEG linker and its subsequent conjugation to the peptide.

1. Reagent Preparation:

  • Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in Activation Buffer.

  • Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

2. Activation of this compound:

  • In a microcentrifuge tube, combine this compound, EDC, and NHS at the desired molar ratio (see Table 1 for recommended starting ratios).

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

3. Conjugation to Peptide:

  • Add the activated this compound solution to the peptide solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer if necessary.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

  • Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

Table 1: Recommended Molar Ratios for Peptide Labeling

ComponentRecommended Molar Ratio (relative to Peptide)Notes
Peptide1
This compound5 - 20A molar excess drives the reaction to completion. Optimization may be required.[4]
EDC1.2 - 1.5 (relative to this compound)
NHS/Sulfo-NHS1.0 - 1.2 (relative to EDC)

Note: These ratios are a starting point and may require optimization depending on the specific peptide and its reactivity.

Protocol 2: Purification of PEGylated Peptide by RP-HPLC

Purification of the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts is crucial. RP-HPLC is a standard and effective method for this purpose.

1. Sample Preparation:

  • Acidify the quenched reaction mixture with 10% TFA to a final concentration of 0.1% TFA.

  • Centrifuge the sample to remove any precipitated material.

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: 214 nm and 280 nm (if the peptide contains aromatic residues).

  • Gradient: A typical gradient would be 5-95% Solvent B over 30-60 minutes. The gradient should be optimized to achieve the best separation between the unlabeled peptide and the PEGylated product.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by mass spectrometry to identify the desired PEGylated peptide.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique to confirm the successful conjugation and determine the molecular weight of the PEGylated peptide.

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized, purified PEGylated peptide in 50% acetonitrile/0.1% TFA.

  • Prepare a saturated solution of the MALDI matrix (e.g., CHCA) in 50% acetonitrile/0.1% TFA.

2. Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the peptide solution to the matrix spot and mix by gentle pipetting.

  • Allow the spot to air dry completely.

3. Data Acquisition:

  • Acquire the mass spectrum in positive ion mode. The expected mass of the PEGylated peptide will be the mass of the parent peptide plus the mass of the PEG linker (approximately 330.3 Da for this compound, minus the mass of water, 18.02 Da).

Data Presentation

Table 2: Expected Mass Shifts upon PEGylation

MoietyChemical FormulaMonoisotopic Mass (Da)
This compoundC14H28O9340.17
Mass Added (Amide Bond Formation)C14H26O8322.16

Note: The observed mass in the mass spectrometer will be the mass of the peptide plus 322.16 Da for each attached PEG linker.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification and Analysis PEG This compound Activated_PEG PEG6-NHS Ester PEG->Activated_PEG + EDC/NHS in Activation Buffer (pH 4.7-6.0) EDC EDC EDC->Activated_PEG NHS NHS NHS->Activated_PEG PEGylated_Peptide PEGylated Peptide Activated_PEG->PEGylated_Peptide + Peptide-NH2 in Coupling Buffer (pH 7.2-7.5) Peptide Peptide-NH2 Peptide->PEGylated_Peptide Quenching Quench Reaction PEGylated_Peptide->Quenching RP_HPLC RP-HPLC Purification Quenching->RP_HPLC MS_Analysis MALDI-TOF MS Analysis RP_HPLC->MS_Analysis Final_Product Pure PEGylated Peptide MS_Analysis->Final_Product

Caption: Workflow for peptide labeling with this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEG_Peptide PEGylated Peptide Ligand Receptor Cell Surface Receptor PEG_Peptide->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Phosphorylation/ Activation Biological_Response Biological Response Effector_Protein->Biological_Response

Caption: Generalized signaling pathway initiated by a PEGylated peptide.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful labeling of peptides with this compound. The use of EDC/NHS chemistry allows for efficient and specific conjugation to primary amines on the peptide. Subsequent purification by RP-HPLC and characterization by MALDI-TOF MS ensures the generation of a well-defined, high-purity PEGylated peptide conjugate. The introduction of a short PEG linker can be a valuable tool in various research and drug development applications, offering improved physicochemical properties while maintaining the biological activity of the parent peptide. Optimization of the reaction conditions, particularly the molar ratios of the reactants, is recommended to achieve the desired labeling efficiency for each specific peptide.

References

Application Notes and Protocols for Nanoparticle Surface Modification with HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bioimaging. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo performance of nanoparticles.[1] This process involves the attachment of PEG chains to the nanoparticle surface, which forms a hydrophilic protective layer. This "stealth" coating minimizes the adsorption of plasma proteins (opsonization), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time.[2][3]

HO-Peg6-CH2cooh is a heterobifunctional PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, connected by a six-unit ethylene glycol chain. This structure provides a versatile platform for nanoparticle surface modification. The carboxylic acid group can be activated to form a stable amide bond with amine-functionalized nanoparticles. The terminal hydroxyl group can be used for attaching the linker to specific nanoparticle surfaces or for further conjugation with targeting ligands, imaging agents, or therapeutic molecules.[4]

These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, detailing the applications, experimental protocols, and expected characterization outcomes.

Applications

The surface modification of nanoparticles with this compound is relevant for a wide range of biomedical applications:

  • Drug Delivery: Encapsulating therapeutic agents within PEGylated nanoparticles can improve their solubility, stability, and pharmacokinetic profile, leading to enhanced efficacy and reduced side effects. The terminal hydroxyl group can be further functionalized with targeting moieties to direct the nanoparticles to specific cells or tissues.

  • Medical Imaging: The covalent attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) to the terminal hydroxyl group of the PEG linker allows for the development of targeted imaging probes with enhanced in vivo stability.

  • Diagnostics: Nanoparticles functionalized with this compound can be used in diagnostic assays. The carboxylic acid can be used to attach to the nanoparticle surface, while the hydroxyl group can be modified to attach biorecognition elements like antibodies or aptamers.

  • Theranostics: This dual-functional linker is ideal for creating theranostic platforms, where both a therapeutic agent and an imaging agent are integrated into a single nanoparticle formulation.

Experimental Protocols

This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method activates the carboxylic acid group of the PEG linker to form a stable amide bond with primary amines on the nanoparticle surface.

Protocol 1: Activation of this compound and Conjugation to Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles that possess primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 5.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: Hydroxylamine (50 mM) or Tris buffer (50 mM), pH 8.0

  • Washing Buffer: Deionized water or PBS

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the PEG linker. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL). b. Add the activated this compound solution to the nanoparticle dispersion. A typical molar ratio of PEG linker to nanoparticles will need to be optimized for your specific system, but a starting point is a 1000-fold molar excess of the linker. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes. b. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to remove unreacted PEG linker, EDC, NHS, and byproducts. The use of centrifugal filter units is highly recommended for efficient purification. Perform at least three washing cycles. c. Resuspend the final PEGylated nanoparticles in the desired buffer for storage or subsequent applications.

Data Presentation

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
After this compound Conjugation115 ± 7< 0.2-5 ± 3

Changes in hydrodynamic diameter and zeta potential are indicative of successful PEGylation.[1] The increase in diameter is due to the formation of the hydrophilic PEG layer, while the shift in zeta potential from positive (due to amine groups) to near-neutral or slightly negative (due to the terminal hydroxyl and any unreacted carboxyl groups) confirms the surface modification.

Characterization Methods

It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization.

Characterization TechniquePurposeExpected Outcome for Successful PEGylation
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and polydispersity index (PDI).An increase in the hydrodynamic diameter and a low PDI (<0.25) indicating a stable, monodisperse suspension.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in zeta potential towards neutral or slightly negative values compared to the initial amine-functionalized nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups on the nanoparticle surface.Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks (around 1650 cm⁻¹).
Thermogravimetric Analysis (TGA) To quantify the amount of PEG grafted onto the nanoparticle surface.Weight loss at the degradation temperature of PEG (typically 300-450 °C) can be used to calculate the grafting density.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To quantify the PEG chains on the nanoparticle surface.The characteristic peak of the ethylene oxide protons of PEG (around 3.65 ppm) can be integrated for quantification, often requiring nanoparticle dissolution.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization Amine-NP Amine-Functionalized Nanoparticle Conjugation Amide Bond Formation in PBS (pH 7.4) Amine-NP->Conjugation PEG_Linker This compound Activation EDC/NHS Chemistry in MES Buffer (pH 5.5-6.0) PEG_Linker->Activation Activation->Conjugation Purification Quenching & Centrifugal Filtration Conjugation->Purification Characterization DLS, Zeta Potential, FTIR, TGA, NMR Purification->Characterization G Carboxyl R-COOH Carboxylic Acid Intermediate1 R-CO-O-C(=NHR')NHR' O-acylisourea intermediate (unstable) Carboxyl:f0->Intermediate1:f0 + EDC EDC EDC->Intermediate1:f0 Intermediate2 R-CO-O-NHS NHS Ester (semi-stable) Intermediate1:f0->Intermediate2:f0 + NHS NHS NHS->Intermediate2:f0 Product R-CO-NH-NP Stable Amide Bond Intermediate2:f0->Product:f0 + Amine NP-NH2 Amine-functionalized Nanoparticle Amine:f0->Product:f0

References

Application Notes and Protocols for the Analytical Characterization of HO-PEG6-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of HO-PEG6-CH2COOH conjugates. The protocols outlined below are designed to ensure the accurate determination of identity, purity, and quantity of these conjugates, which is essential for their application in drug development and other biomedical fields. Polyethylene glycol (PEG) conjugation is a widely used technique to improve the pharmacokinetic properties of therapeutic molecules.

Introduction to this compound Conjugate Analysis

This compound is a heterobifunctional PEG linker containing a hydroxyl group and a carboxylic acid group at its termini. This structure allows for the conjugation of two different molecules. Accurate characterization is crucial to confirm the successful synthesis and purity of the conjugate. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for assessing the purity of this compound conjugates and quantifying the amount of unreacted starting materials or byproducts.[][2] Both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Refractive Index (RI) Detector if the conjugate lacks a strong chromophore.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in Water.

    • Mobile Phase B: 0.1% FA (or TFA) in ACN.

    • Filter and degas both mobile phases.

  • Sample Preparation: Dissolve the this compound conjugate sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Detection: UV at 214 nm (for amide bonds if conjugated) or ELSD/RI for universal detection.[3]

  • Data Analysis: Integrate the peak areas of the main conjugate peak and any impurity peaks. Calculate the percentage purity based on the relative peak areas.

Data Presentation: HPLC Purity Analysis
Peak IDRetention Time (min)Peak Area% AreaIdentification
13.515,0001.5Unreacted Starting Material 1
25.28,5000.85Unreacted Starting Material 2
315.8975,00097.5This compound Conjugate
418.11,5000.15Byproduct

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is used to separate molecules based on their hydrodynamic radius, making it an ideal method for detecting and quantifying aggregates of the this compound conjugate.[4][5]

Experimental Protocol: Size Exclusion Chromatography (SEC)

Objective: To detect and quantify aggregates and separate the conjugate from low molecular weight reactants.

Instrumentation:

  • HPLC or UPLC system with a UV detector or a Refractive Index (RI) Detector.

  • SEC column suitable for the molecular weight range of the conjugate and its potential aggregates (e.g., TSKgel G3000SWXL).

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Chloride (NaCl)

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the this compound conjugate sample in the mobile phase to a concentration of 2-5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • Run Time: Sufficient to allow for the elution of all components (typically 20-30 minutes).

  • Data Analysis: Calculate the percentage of each species (monomer, dimer, aggregate) based on the peak area.

Data Presentation: SEC Analysis of a this compound Conjugate
Peak IDRetention Time (min)Peak Area% AreaIdentification
110.225,0002.5Aggregate
212.5960,00096.0Monomeric Conjugate
315.115,0001.5Low Molecular Weight Impurity

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is essential for confirming the identity of the this compound conjugate by providing an accurate molecular weight. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the this compound conjugate.

Instrumentation:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Reagents:

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • LC Separation: Utilize a rapid LC method with a C18 column to desalt the sample before introduction to the mass spectrometer.

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A rapid gradient from 5% to 95% B over 5 minutes.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

  • Data Analysis: Observe the mass spectrum for the protonated molecular ion [M+H]⁺. Compare the experimentally determined molecular weight with the theoretical molecular weight of the this compound conjugate. The characteristic repeating unit of PEG (44 Da) can also be observed in the mass spectrum.

Data Presentation: MS Analysis Summary
ParameterValue
Theoretical Molecular Weight[Calculated MW of the conjugate] Da
Observed [M+H]⁺[Experimental m/z value]
Mass Accuracy (ppm)[< 5 ppm]
ConclusionThe observed mass is consistent with the expected molecular weight of the this compound conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the covalent linkage between the PEG moiety and the conjugated molecules, and verifying the overall structure of the conjugate.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of the this compound conjugate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d6 (DMSO-d6)).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Typical ¹H NMR parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Typical ¹³C NMR parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • ¹H NMR: Identify the characteristic peaks of the PEG backbone (typically a large singlet around 3.6 ppm). Analyze the chemical shifts and integrations of the protons on the terminal groups to confirm conjugation.

    • ¹³C NMR: Identify the characteristic peak of the PEG backbone (around 70 ppm). Analyze the chemical shifts of the carbons in the terminal groups to confirm the structure.

Data Presentation: Key NMR Signal Assignments
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
PEG Backbone (-CH₂CH₂O-)~3.6 (s)~70
Hydroxyl Terminus (-CH₂OH)[Expected shift][Expected shift]
Carboxylic Acid Terminus (-CH₂COOH)[Expected shift][Expected shift]
Conjugated Moiety 1[Expected shifts][Expected shifts]
Conjugated Moiety 2[Expected shifts][Expected shifts]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_result Final Product Assessment start Starting Materials reaction Conjugation Reaction start->reaction crude Crude Product reaction->crude purification Purification Step (e.g., Chromatography) crude->purification hplc HPLC (Purity) purification->hplc sec SEC (Aggregation) purification->sec ms MS (Identity) purification->ms nmr NMR (Structure) purification->nmr final_product Characterized Conjugate hplc->final_product sec->final_product ms->final_product nmr->final_product analytical_methods cluster_techniques Analytical Techniques cluster_outputs Characterization Data conjugate This compound Conjugate Sample HPLC HPLC conjugate->HPLC SEC SEC conjugate->SEC MS Mass Spectrometry conjugate->MS NMR NMR Spectroscopy conjugate->NMR Purity Purity & Impurities HPLC->Purity Aggregation Aggregates & Size Variants SEC->Aggregation Identity Molecular Weight MS->Identity Structure Chemical Structure NMR->Structure

References

Troubleshooting & Optimization

Technical Support Center: Improving HO-Peg6-CH2cooh Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-Peg6-CH2cooh conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

A1: this compound is a heterobifunctional linker with a terminal hydroxyl group and a carboxylic acid. The carboxylic acid is typically conjugated to primary amines on biomolecules (like lysine residues on proteins) using carbodiimide chemistry. This involves the use of a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Q2: What is the role of EDC and NHS in the conjugation reaction?

A2: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[1] NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.

Q3: What are the optimal pH conditions for the two-step EDC/NHS conjugation?

A3: The EDC/NHS conjugation process involves two steps with distinct optimal pH ranges:

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2]

  • Coupling Step: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH range of 7.0 to 8.5.[2] A commonly recommended pH for the coupling step is between 7.2 and 7.5.

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are recommended.

Q5: How should I store and handle the reagents?

A5: Both EDC and NHS are moisture-sensitive. They should be stored at -20°C in a desiccator. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. It is also recommended to prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.Store reagents at -20°C under desiccated conditions. Allow vials to warm to room temperature before opening. Prepare solutions fresh for each experiment.
Suboptimal pH: Incorrect pH for the activation or coupling step.Prepare buffers fresh and verify the pH immediately before use. Use a two-step pH procedure: pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling.
Presence of Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles.Use non-amine containing buffers such as MES for activation and PBS or HEPES for coupling. Ensure the biomolecule solution is free from such contaminants by dialysis or buffer exchange.
Insufficient Molar Excess of Reagents: The molar ratio of EDC/NHS to this compound is too low.Increase the molar excess of EDC and NHS. A starting point is a 4-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to EDC for proteins above 5 mg/mL. For more dilute solutions, a higher excess may be needed.
Precipitation During Reaction Poor Solubility of Reactants or Conjugate: The PEG-linker, biomolecule, or the resulting conjugate may have limited solubility in the reaction buffer.Consider adding a small amount of a water-miscible organic solvent like DMSO or DMF (up to 10% of the final reaction volume). Ensure the solvent is compatible with your biomolecule.
Cross-linking of Biomolecules One-step Reaction with High EDC Concentration: In a one-step reaction, EDC can activate carboxyl groups on the biomolecule, leading to self-conjugation.A two-step protocol is recommended where the this compound is activated first, and then excess EDC and byproducts are removed before adding the biomolecule.
Inconsistent Results Variability in Reagent Quality or Handling: Inconsistent reagent activity due to moisture exposure or age.Aliquot reagents into single-use vials upon receipt to minimize repeated opening and exposure to moisture. Always use fresh solutions.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect conjugation efficiency. Please note that this data is based on studies of similar carboxylated PEG linkers and is intended to serve as a guideline. Optimal conditions for your specific experiment with this compound may vary.

Table 1: Illustrative Effect of Molar Ratio on Conjugation Yield

Molar Ratio (EDC:NHS:Carboxyl-PEG)Amine SubstrateApproximate Yield (%)Reference
10:4:1Small Molecule29.4
4:1.2:1 (EDC:NHS to Protein)Protein (>5 mg/mL)Starting Point
10:3:1 (EDC:NHS to Protein)Protein (<5 mg/mL)Starting Point

Table 2: Illustrative Effect of pH on NHS Ester Stability

pHApproximate Half-life of NHS Ester
7.04-5 hours
8.0~60 minutes
8.6~10 minutes

Data extrapolated from general NHS ester stability studies.

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Protein to be conjugated in Coupling Buffer

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Add a 4- to 10-fold molar excess of EDC and a 3- to 5-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Protein

  • Remove excess EDC and byproducts from the activated this compound solution using a desalting column equilibrated with Coupling Buffer.

  • Immediately add the activated and purified this compound to your protein solution. A 10- to 20-fold molar excess of the activated PEG linker over the protein is a common starting point.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the PEGylated protein conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and quenching reagents.

Visualizations

G A This compound C O-Acylisourea Intermediate (unstable) A->C + B EDC B->C E Amine-Reactive NHS Ester (more stable) C->E + H Hydrolysis (competing reaction) C->H + H2O I Urea Byproduct C->I D NHS / Sulfo-NHS D->E G Stable Amide Bond (PEG-Protein Conjugate) E->G + E->H + H2O J Released NHS E->J F Primary Amine (e.g., on Protein) F->G

Caption: Reaction mechanism of EDC/NHS mediated this compound conjugation.

G start Low Conjugation Efficiency q1 Are your EDC and NHS reagents fresh and handled properly? start->q1 sol1 Store reagents at -20°C, desiccated. Allow to warm to RT before opening. Prepare fresh solutions. q1->sol1 No q2 Is your buffer free of amines (Tris, glycine)? q1->q2 Yes a1_yes Yes a1_no No sol2 Use non-amine buffers like MES and PBS. Purify protein sample via dialysis or desalting. q2->sol2 No q3 Is the pH of your reaction optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Verify buffer pH. Use pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling. q3->sol3 No q4 Is the molar ratio of reagents sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase molar excess of EDC and NHS. Consider a 4-10 fold excess of EDC. q4->sol4 No end Consider other factors: - Steric hindrance - Protein concentration - Reaction time/temperature q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for low this compound conjugation efficiency.

References

preventing aggregation during HO-Peg6-CH2cooh conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address aggregation issues during the conjugation of HO-Peg6-CH2cooh to proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, connected by a six-unit PEG chain. The PEG chain is hydrophilic, which can improve the solubility and reduce the immunogenicity of the resulting conjugate. The carboxylic acid is readily activated for conjugation to primary amines (e.g., lysine residues on a protein), while the hydroxyl group can be used for further modifications if desired.

Q2: What is the primary cause of aggregation during this compound conjugation?

A2: Aggregation during the conjugation of this compound, typically using EDC/NHS chemistry, can arise from several factors. A primary cause is intermolecular cross-linking, where a single activated PEG molecule reacts with two separate protein molecules, leading to the formation of larger aggregates. Other contributing factors include suboptimal reaction conditions such as pH, high protein concentration, and inappropriate buffer composition, which can lead to protein denaturation and subsequent aggregation.

Q3: How does the EDC/NHS reaction work for conjugating this compound?

A3: The conjugation of this compound to a primary amine on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process:

  • Activation: EDC first reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).

  • NHS Ester Formation and Coupling: The O-acylisourea intermediate can react with NHS to form a more stable amine-reactive NHS ester. This NHS ester then reacts with a primary amine on the target protein to form a stable amide bond. The coupling reaction is most efficient at a pH of 7.0-8.5.

Q4: What are the initial signs of aggregation in my reaction?

A4: The initial signs of aggregation can vary from subtle to obvious. Visual indicators include the appearance of turbidity, opalescence, or visible precipitates in the reaction mixture. Biophysical characterization techniques can provide more quantitative measures. An increase in hydrodynamic radius as measured by Dynamic Light Scattering (DLS) or the appearance of high molecular weight species in Size Exclusion Chromatography (SEC) are strong indicators of aggregation.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity in the Reaction Mixture

This is a clear indication of significant protein aggregation. The following steps can help diagnose and resolve this issue.

Aggregation_Troubleshooting start Visible Precipitation/ Turbidity Observed check_protein Step 1: Assess Protein Stability in Reaction Buffer (No Reagents) start->check_protein protein_stable Protein is Stable check_protein->protein_stable protein_unstable Protein Precipitates check_protein->protein_unstable check_reagents Step 2: Evaluate Reagent Concentrations protein_stable->check_reagents optimize_buffer Optimize Buffer: pH, Ionic Strength, Additives protein_unstable->optimize_buffer optimize_buffer->check_protein reagents_high Concentrations Too High? check_reagents->reagents_high reagents_ok Concentrations Seem OK check_reagents->reagents_ok reduce_conc Reduce Protein and/or PEG-linker Concentration reagents_high->reduce_conc check_temp Step 3: Evaluate Reaction Temperature reagents_ok->check_temp reduce_conc->check_temp temp_high Reaction at Room Temp? check_temp->temp_high temp_ok Reaction at 4°C check_temp->temp_ok lower_temp Perform Reaction at 4°C temp_high->lower_temp add_stabilizers Step 4: Introduce Stabilizing Additives temp_ok->add_stabilizers lower_temp->add_stabilizers end_success Aggregation Prevented add_stabilizers->end_success end_fail Aggregation Persists: Consider Alternative Conjugation Chemistry add_stabilizers->end_fail Low_Yield_Troubleshooting start Low Conjugation Yield check_reagents Step 1: Verify Reagent Quality and Preparation start->check_reagents reagents_bad Reagents Old or Improperly Stored? check_reagents->reagents_bad reagents_good Reagents Fresh and Properly Handled check_reagents->reagents_good replace_reagents Use Fresh EDC and NHS; Prepare Solutions Immediately Before Use reagents_bad->replace_reagents check_ph Step 2: Confirm pH of Reaction Buffers reagents_good->check_ph replace_reagents->check_ph ph_incorrect pH Outside Optimal Range? check_ph->ph_incorrect ph_correct pH is Correct check_ph->ph_correct adjust_ph Adjust Activation Buffer to pH 4.5-6.0 and Coupling Buffer to pH 7.0-8.5 ph_incorrect->adjust_ph check_ratio Step 3: Evaluate Molar Ratios of Reagents ph_correct->check_ratio adjust_ph->check_ratio ratio_low PEG:Protein or EDC/NHS:PEG Ratio Too Low? check_ratio->ratio_low ratio_ok Ratios are Sufficient check_ratio->ratio_ok increase_ratio Increase Molar Excess of PEG linker and/or EDC/NHS ratio_low->increase_ratio check_time Step 4: Review Reaction Time ratio_ok->check_time increase_ratio->check_time time_short Reaction Time Too Short? check_time->time_short time_ok Sufficient Reaction Time check_time->time_ok increase_time Increase Incubation Time time_short->increase_time end_fail Yield Still Low: Consider Alternative Activation Chemistry time_ok->end_fail end_success Yield Improved increase_time->end_success increase_time->end_fail EDC_NHS_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate PEG-Protein Conjugate (stable amide bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2

Technical Support Center: Purification of HO-PEG6-CH2COOH Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of HO-PEG6-CH2COOH and similar PEGylated conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC method for purifying this compound conjugates?

A1: Reverse-phase HPLC (RP-HPLC) is the most effective and widely used method for purifying PEGylated molecules like this compound.[1] The separation is based on the hydrophobicity of the molecules. The carboxylic acid and hydroxyl end groups, along with the PEG chain, provide a specific polarity that allows for good retention and separation on a non-polar stationary phase.

Q2: Which HPLC column is recommended for this type of purification?

A2: A C18 column is an excellent starting point for purifying your this compound conjugate.[1][2] C8 columns can also be utilized.[1][3] For higher resolution, especially for separating closely related impurities, columns with smaller particle sizes (e.g., < 5 µm) are recommended.

Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?

A3: Polyethylene glycol (PEG) itself lacks a strong UV chromophore, making detection by UV-Vis challenging unless it's conjugated to a UV-active molecule. For universal detection of your PEG conjugate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) can also be used, though it is often less sensitive and generally not compatible with gradient elution. If available, Mass Spectrometry (MS) offers the dual benefit of detection and mass confirmation.

Q4: Why does my chromatogram show a broad peak for my PEG conjugate?

A4: Peak broadening with PEG molecules can be a result of several factors. While larger PEGs can exhibit polydispersity, a short, monodisperse linker like this compound should ideally produce a sharp peak. Therefore, peak broadening is more likely due to suboptimal chromatographic conditions. This can often be improved by increasing the column temperature to enhance the kinetics on the stationary phase. Other potential causes include the presence of impurities with slightly different PEG chain lengths or interactions with the column packing material.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound conjugates and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Column degradation- Reduce the sample injection volume or concentration.- Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. A common starting point is to use a mobile phase with 0.1% trifluoroacetic acid (TFA).- Consider a different stationary phase (e.g., one with end-capping) to minimize silanol interactions.- Flush the column or replace it if it's old or has been used extensively with complex samples.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- System leaks- Ensure precise and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Check the HPLC system for any leaks, especially around fittings and seals.
Low Recovery of the Conjugate - Non-specific binding to the column matrix- Precipitation of the conjugate on the column- Ensure the column is properly equilibrated. Consider adding a small percentage of an organic solvent like isopropanol to the mobile phase to reduce non-specific binding.- Check the solubility of your conjugate in the mobile phase. You may need to adjust the mobile phase composition or pH.
Co-elution with Impurities - Inadequate separation conditions- Inappropriate column chemistry- Optimize the gradient profile (slower gradient).- Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.- Adjust the mobile phase pH or try a different organic modifier (e.g., methanol instead of acetonitrile).
Noisy Baseline - Contaminated mobile phase or detector- Air bubbles in the system- Filter all mobile phases before use.- Clean the detector cell according to the manufacturer's instructions.- Degas the mobile phase thoroughly.

Experimental Protocols

General Reverse-Phase HPLC Protocol for this compound Purification

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and HPLC system.

1. Column and Mobile Phase Preparation:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Degassing: Degas both mobile phases prior to use.

2. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: ELSD, CAD, or MS. If using UV, monitor at a low wavelength (e.g., 214 nm), though sensitivity will be low.

  • Injection Volume: 10-50 µL (dependent on sample concentration).

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Dissolve the crude this compound conjugate in a suitable solvent, such as a small amount of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound Purification start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Times? peak_shape->retention No overload Reduce Sample Load peak_shape->overload Yes recovery Low Recovery? retention->recovery No mobile_phase_prep Verify Mobile Phase Prep retention->mobile_phase_prep Yes resolution Poor Resolution? recovery->resolution No solubility Check Sample Solubility recovery->solubility Yes end Problem Resolved resolution->end No gradient Optimize Gradient resolution->gradient Yes ph_adjust Adjust Mobile Phase pH overload->ph_adjust column_check Check/Replace Column ph_adjust->column_check column_check->retention temp_control Use Column Oven mobile_phase_prep->temp_control equilibrate Ensure Equilibration temp_control->equilibrate equilibrate->recovery binding Modify Mobile Phase (e.g., add isopropanol) solubility->binding binding->resolution column_chem Try Different Column Chemistry gradient->column_chem column_chem->end

Caption: A flowchart for troubleshooting common HPLC purification issues.

HPLC_Purification_Workflow General Workflow for HPLC Purification of this compound cluster_prep Preparation cluster_run Execution cluster_post Post-Run Analysis sample_prep 1. Sample Preparation (Dissolve & Filter) mobile_phase_prep 2. Mobile Phase Preparation (Aqueous & Organic with Modifier) sample_prep->mobile_phase_prep system_prep 3. HPLC System Preparation (Column Installation & Equilibration) mobile_phase_prep->system_prep injection 4. Sample Injection system_prep->injection gradient_elution 5. Gradient Elution (Separation on Column) injection->gradient_elution detection 6. Detection (ELSD, CAD, or MS) gradient_elution->detection chromatogram_analysis 7. Chromatogram Analysis (Peak Identification & Purity Assessment) detection->chromatogram_analysis fraction_collection 8. Fraction Collection (Isolate Pure Conjugate) chromatogram_analysis->fraction_collection solvent_evaporation 9. Solvent Evaporation (Product Recovery) fraction_collection->solvent_evaporation

Caption: A typical workflow for the HPLC purification of PEG conjugates.

References

Technical Support Center: HO-Peg6-CH2cooh Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and stability of HO-Peg6-CH2cooh solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][][3][4][5] Some suppliers suggest -18°C is also acceptable. For short-term storage (days to weeks), 0-4°C is suitable.

Q2: How should I prepare solutions of this compound?

This compound is highly soluble in water due to its hydrophilic nature. It is also soluble in most common organic solvents. For most biological applications, sterile, nuclease-free water or a buffer of your choice (e.g., PBS) is recommended. Ensure the solvent is of high purity to avoid contamination.

Q3: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound should be stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.

Q4: How stable are aqueous solutions of this compound?

Q5: What are the potential degradation pathways for this compound?

The primary degradation pathways for PEG compounds include:

  • Oxidation: The polyethylene glycol backbone can be susceptible to oxidative degradation, especially in the presence of transition metals or peroxides.

  • Esterification: The terminal hydroxyl and carboxylic acid groups can undergo intermolecular or intramolecular esterification, particularly at elevated temperatures or under acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in solution upon thawing The concentration of the solution may be too high for the buffer system at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound. If the issue persists, consider preparing a more dilute stock solution.
Loss of compound activity or inconsistent results The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles by preparing aliquots. Protect solutions from light and ensure they are stored at the recommended temperature.
Unexpected peaks in analytical analysis (e.g., HPLC, MS) These may indicate the presence of impurities or degradation products.Review the storage conditions and handling procedures. If degradation is suspected, a stability study may be necessary to identify the cause. Ensure high-purity solvents and reagents are used for solution preparation.

Stability Data

The following table provides representative stability data for a PEG-carboxylic acid compound in aqueous solution based on general knowledge of PEG stability. Note: This is a hypothetical data set and should be used for illustrative purposes only. Actual stability should be determined experimentally.

Storage ConditionTimePurity (%)Notes
-20°C6 months>98%Recommended long-term storage condition.
4°C1 month>95%Suitable for short-term storage.
Room Temperature (20-25°C)1 week>90%Significant degradation may occur over longer periods.
40°C24 hours<85%Accelerated degradation is expected.

Experimental Protocols

Protocol: Assessing the Stability of an this compound Aqueous Solution

1. Objective: To determine the stability of a 10 mg/mL solution of this compound in phosphate-buffered saline (PBS) at different storage temperatures over a 4-week period.

2. Materials:

  • This compound, solid

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Temperature-controlled storage units (-20°C, 4°C, and 25°C)

3. Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in PBS.

  • Aliquoting: Aliquot the stock solution into multiple sterile microcentrifuge tubes for each storage condition.

  • Time Points: Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Storage: Store the aliquots at -20°C, 4°C, and 25°C.

  • Sample Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Analyze the samples by HPLC. A typical method would involve a gradient elution with a mobile phase consisting of water with 0.1% TFA and acetonitrile with 0.1% TFA.

    • Monitor the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time for each storage condition.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution check_storage Were stock solutions stored at -20°C and protected from light? check_solution->check_storage Yes prepare_fresh Prepare a fresh solution from solid material. check_solution->prepare_fresh No check_aliquots Were aliquots used to avoid repeated freeze-thaw cycles? check_storage->check_aliquots Yes review_handling Review handling procedures and storage protocols. check_storage->review_handling No check_aliquots->review_handling No end Problem Resolved check_aliquots->end Yes prepare_fresh->end review_handling->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Factors Affecting Stability stability This compound Solution Stability temperature Temperature stability->temperature ph pH stability->ph light Light Exposure stability->light oxidants Presence of Oxidants stability->oxidants freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw degradation Degradation temperature->degradation ph->degradation light->degradation oxidants->degradation freeze_thaw->degradation

Caption: Key factors influencing the stability of this compound solutions.

References

side reactions of HO-Peg6-CH2cooh and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-Peg6-CH2cooh. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two distinct terminal functional groups:

  • A hydroxyl group (-OH) : This is a primary alcohol that can be used for further modification, for example, through esterification or conversion to other functional groups.

  • A carboxylic acid group (-COOH) : This group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.

The PEG6 spacer is hydrophilic and provides flexibility and solubility to the conjugate.

Q2: What are the most common side reactions when using the carboxylic acid moiety of this compound for conjugation?

The primary application of the carboxylic acid group is its conjugation to amine-containing molecules, which typically requires an activation step. The most common side reactions are associated with this activation process, especially when using carbodiimides like EDC in aqueous solutions.

  • Hydrolysis of the Activated Ester: The activated intermediate (e.g., an O-acylisourea intermediate or an NHS-ester) is susceptible to hydrolysis, which reverts the carboxylic acid to its original, unreactive state. This is a major cause of low conjugation yield.

  • Intra/Intermolecular Esterification: The terminal hydroxyl group (-OH) on the same or another PEG molecule can react with the activated carboxylic acid, leading to the formation of PEG dimers or polymers. This is a self-conjugation reaction.

  • Reaction with Non-Target Nucleophiles: If other nucleophiles are present in the reaction buffer (e.g., Tris buffer, which contains a primary amine), they can compete with the target molecule, consuming the activated PEG linker.

  • Formation of N-acylurea Byproduct: The O-acylisourea intermediate formed by EDC can rearrange to a stable, unreactive N-acylurea byproduct, which is a common issue in carbodiimide chemistry.[1]

Q3: Can impurities in the this compound reagent affect my experiment?

Yes, impurities can significantly impact experimental outcomes. Common impurities in PEG reagents include:

  • PEG-diol (HO-PEG-OH): If the starting material for synthesis contains PEG diol, it can lead to unwanted cross-linking if both hydroxyl groups are activated and react with your target molecule.[2]

  • Oxidative Degradation Products: The polyether backbone of PEG is susceptible to auto-oxidation, which can generate reactive impurities like formaldehyde, formic acid, and acetaldehyde.[3][4] These can react with proteins and other biomolecules, leading to unintended modifications.

  • Manufacturing Contaminants: Depending on the manufacturing process, trace amounts of potentially carcinogenic compounds like ethylene oxide and 1,4-dioxane may be present.[5] For biological applications, it is crucial to use high-purity reagents from reputable suppliers.

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of Activated Ester 1. Use Fresh Solutions: Prepare EDC and NHS solutions immediately before use. Activated PEG linkers in aqueous solutions have a limited half-life. 2. Control pH: Perform the activation step (EDC/NHS) at a slightly acidic pH (5.5-6.5) to improve stability. Raise the pH to 7.2-8.0 for the subsequent reaction with the amine. 3. Two-Step Protocol: Activate the PEG linker with EDC/NHS first, then purify or exchange the buffer to remove excess coupling agents before adding your amine-containing target molecule.
Inactive Reagents 1. Verify Reagent Quality: Use high-purity, fresh vials of the PEG linker, EDC, and NHS. Store all reagents under the recommended conditions (e.g., at -20°C, desiccated). 2. Avoid Incompatible Buffers: Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) during the EDC/NHS coupling step, as they will compete with the reaction. Use buffers like MES for activation and PBS or borate buffer for conjugation.
Inaccessible Target Amines 1. Protein Conformation: The target amine groups (e.g., lysine residues) on your protein may be sterically hindered or buried within the protein's structure. 2. Consider pH Modification: Slightly increasing the pH can deprotonate more lysine residues, making them more nucleophilic, but be mindful of protein stability.
Problem: Aggregation or Precipitation of the Product
Potential Cause Troubleshooting Steps & Recommendations
Cross-linking by Di-functional Impurities 1. High-Purity Reagent: Ensure you are using a high-purity, monodisperse this compound reagent to minimize contamination with di-acid or di-ol PEG species. 2. Optimize Molar Ratio: Use a lower molar excess of the PEG linker relative to your target molecule to reduce the probability of intermolecular cross-linking.
Protein Instability 1. Reaction Conditions: The pH, temperature, or buffer conditions may be denaturing your protein. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffers for optimal protein stability. 2. Reduce Concentration: Lowering the concentration of the protein in the reaction mixture can sometimes reduce aggregation.
Change in Solubility 1. Charge Neutralization: The reaction of the carboxylic acid with a primary amine (like lysine) neutralizes charges, which can alter the pI and solubility of the protein. Ensure the final purification buffer is appropriate for the modified protein's properties.

Experimental Protocols & Data

Protocol: Two-Step Amine Conjugation using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a target molecule (e.g., a protein).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-containing target molecule (e.g., protein)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before opening vials. Dissolve this compound, EDC, and NHS in Activation Buffer to desired stock concentrations immediately before use.

  • Activation of PEG-COOH:

    • Dissolve this compound in Activation Buffer.

    • Add a 5- to 10-fold molar excess of both EDC and NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Immediately pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove excess EDC, NHS, and reaction byproducts. This prevents unwanted side reactions with your target molecule.

  • Conjugation to Target Molecule:

    • Dissolve the target molecule in Conjugation Buffer.

    • Add the activated (and optionally purified) PEG-NHS ester to the target molecule solution. A molar ratio of 10:1 to 20:1 (PEG:protein) is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to react with and deactivate any remaining PEG-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final PEG-conjugate from unreacted PEG and protein using an appropriate method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Table: Effect of Reaction Parameters on Conjugation Efficiency
ParameterConditionEffect on Desired ConjugationImpact on Side Reactions
pH (Activation) 4.5 - 6.0Optimal for EDC/NHS activationMinimizes premature hydrolysis of NHS-ester
pH (Conjugation) 7.2 - 8.0Optimal for amine reactionHigher pH (>8.5) significantly increases hydrolysis rate
Temperature 4°CSlower reaction rateMinimizes hydrolysis and protein degradation
20-25°CFaster reaction rateIncreased risk of hydrolysis and aggregation
Molar Ratio (EDC:COOH) 1:1 - 2:1Lower activationLower risk of side reactions
5:1 - 10:1Higher activation efficiencyIncreased risk of byproducts if not removed
Buffer Choice MES, HEPESCompatible-
PBS, BorateCompatible for conjugation stepPhosphate can slightly reduce EDC efficiency
Tris, GlycineIncompatible Reacts with activated carboxyl group

Visual Guides: Workflows and Side Reactions

Diagram 1: Activation and Conjugation Workflow

G cluster_start Step 1: Reagent Preparation cluster_activation Step 2: Carboxyl Activation cluster_conjugation Step 3: Conjugation cluster_quenching Step 4: Quenching & Purification PEG This compound Activate Activate -COOH Group PEG->Activate EDC_NHS EDC + NHS EDC_NHS->Activate BufferA Activation Buffer (MES, pH 5.5-6.0) BufferA->Activate ActivatedPEG HO-Peg6-CH2-CO-NHS (Activated PEG Ester) Activate->ActivatedPEG 15-30 min, RT Conjugate Final Conjugate (Stable Amide Bond) ActivatedPEG->Conjugate Add Target (pH 7.2-7.5) Protein Target Molecule (e.g., Protein-NH2) Protein->Conjugate Quench Quench Reaction (Tris or Hydroxylamine) Conjugate->Quench 2 hrs, RT or Overnight, 4°C Purify Purify (e.g., SEC, IEX) Quench->Purify

Caption: Recommended two-step workflow for conjugating this compound to an amine-containing molecule.

Diagram 2: Major Side Reaction Pathways

G PEG_COOH This compound Activated_Ester Activated Intermediate (e.g., NHS-Ester) PEG_COOH->Activated_Ester Activation Desired_Product Desired Conjugate (Amide Bond) Activated_Ester->Desired_Product Main Reaction Hydrolysis Hydrolysis (Inactive PEG-COOH) Activated_Ester->Hydrolysis Side Reaction 1 N_Acylurea N-Acylurea Byproduct (Unreactive) Activated_Ester->N_Acylurea Side Reaction 2 Self_Conjugation Self-Conjugation (PEG Dimer/Polymer) Activated_Ester->Self_Conjugation Side Reaction 3 EDC_NHS + EDC/NHS p1 Amine + Target Amine Water + H2O Rearrange Rearrangement PEG_OH + PEG-OH p2 p3 p4

Caption: Competing side reactions that can occur during the activation and conjugation of this compound.

References

Technical Support Center: Optimizing HO-PEG6-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with HO-PEG6-CH2COOH coupling reactions. It focuses on optimizing reaction parameters, particularly pH, to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to an amine-containing molecule using EDC/NHS chemistry?

The optimal pH for EDC/NHS-mediated coupling of a carboxyl group (like that on this compound) to a primary amine is a two-stage process for maximal efficiency.

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group with EDC to form an O-acylisourea intermediate is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . This pH range ensures the carboxyl group is protonated and available for reaction while minimizing premature hydrolysis of the EDC. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) at this stage creates a more stable amine-reactive NHS ester, which helps to improve coupling efficiency.

  • Coupling Step (Amine Reaction): The reaction of the activated NHS ester with the primary amine is most effective at a physiological to slightly basic pH, generally between pH 7.2 and 8.5 . In this range, the primary amine is deprotonated and thus more nucleophilic, allowing it to efficiently attack the NHS ester and form a stable amide bond.

For a one-pot reaction, a compromise pH of 6.0 to 7.5 is often used. However, this can sometimes lead to lower yields due to competing hydrolysis reactions.

Q2: My coupling reaction yield is very low. What are the potential causes and how can I troubleshoot this?

Low coupling yield is a common issue that can be attributed to several factors. The following troubleshooting guide should help you identify and resolve the problem.

Troubleshooting Guide: Low Coupling Yield

Potential Cause Explanation Recommended Solution
Incorrect pH The pH of the reaction buffer is critical. If the pH is too low during the coupling step, the amine will be protonated and non-nucleophilic. If the pH is too high, hydrolysis of the EDC and the NHS-ester intermediate will be rapid.Verify the pH of your reaction buffer. For a two-step reaction, use a buffer at pH 4.5-6.0 for the activation step and adjust to pH 7.2-8.5 for the coupling step. For a one-pot reaction, maintain a pH between 6.0 and 7.5.
Hydrolysis of Reagents EDC and NHS esters are moisture-sensitive and can hydrolyze quickly, especially in aqueous buffers. This reduces the concentration of active reagents available for the coupling reaction.Prepare EDC and NHS solutions immediately before use. Do not store them in solution for extended periods. Ensure all reagents are handled in a low-humidity environment if possible.
Suboptimal Reagent Concentration The molar ratio of EDC and NHS to the carboxyl groups of this compound is crucial. Insufficient amounts of activating agents will lead to incomplete activation.Increase the molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC/NHS over the carboxyl-PEG. Titrate the ratio to find the optimal concentration for your specific molecules.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate, citrate) can compete with the intended reaction, leading to reduced yield and unwanted side products.Use non-reactive buffers such as MES for the activation step and PBS or HEPES for the coupling step.
Steric Hindrance The reactive sites on your molecule of interest or the PEG linker may be sterically hindered, preventing efficient coupling.Consider using a PEG linker with a longer chain length to reduce steric hindrance. You could also try increasing the reaction time or temperature, though this may also increase side reactions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound

This protocol is recommended for achieving the highest coupling efficiency.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Dissolve PEG: Dissolve this compound in the Activation Buffer to a final concentration of 10 mg/mL.

  • Prepare Reagents: Immediately before use, prepare EDC and Sulfo-NHS solutions in the Activation Buffer at a concentration that will provide a 5-fold molar excess of each over the PEG.

  • Activation: Add the EDC and Sulfo-NHS solutions to the PEG solution. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.4 by adding the Coupling Buffer.

  • Coupling: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG solution. A 1.1- to 1.2-fold molar excess of the amine relative to the PEG is recommended.

  • Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters. Incubate for 15 minutes.

  • Purification: Purify the conjugate from excess reagents and unreacted molecules using an appropriate method like dialysis or chromatography.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Quenching & Purification A Dissolve this compound in Activation Buffer (MES) B Add freshly prepared EDC and Sulfo-NHS A->B C Incubate for 15-30 minutes at room temperature B->C D Adjust pH to 7.2-8.5 with Coupling Buffer (PBS) C->D Transition to Coupling E Add Amine-containing Molecule D->E F Incubate for 2 hours (RT) or overnight (4°C) E->F G Add Quenching Buffer (e.g., Tris, Hydroxylamine) F->G End of Reaction H Purify Conjugate (Dialysis, SEC) G->H

Caption: Workflow for a two-step EDC/NHS coupling reaction.

G cluster_reaction EDC/NHS Coupling Pathway Carboxyl PEG-COOH Intermediate1 O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 NHS Ester (semi-stable) Intermediate1->Intermediate2 + NHS Sulfo-NHS NHS->Intermediate2 Conjugate PEG-CONH-Molecule (Stable Amide Bond) Intermediate2->Conjugate + Amine Molecule-NH2 Amine->Conjugate

dealing with poor solubility of HO-Peg6-CH2cooh conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-Peg6-CH2cooh conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, heterobifunctional linker composed of a six-unit polyethylene glycol (PEG) chain with a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Its primary applications are in bioconjugation and the development of Proteolysis-Targeting Chimeras (PROTACs).[1] In PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

Q2: I am having trouble dissolving my this compound. What solvents are recommended?

A2: Due to its hydrophilic PEG spacer, this compound has good aqueous solubility. However, like many PEG derivatives, it can be slow to dissolve. For creating stock solutions, it is recommended to use organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). For aqueous buffers, ensure the pH is neutral to slightly basic (pH 7-9) to deprotonate the carboxylic acid, which can improve solubility. Avoid acidic conditions, as they can suppress the ionization of the carboxylic acid and reduce aqueous solubility.

Q3: My conjugate is precipitating out of solution during my experiment. What could be the cause and how can I fix it?

A3: Precipitation can occur for several reasons:

  • Concentration is too high: The concentration of your conjugate may exceed its solubility limit in the chosen buffer. Try working with a more dilute solution.

  • pH of the solution: The pH of your buffer may not be optimal for your conjugate's solubility. For conjugates with a free carboxylic acid, maintaining a pH above its pKa will keep it in the more soluble deprotonated form.

  • Hydrophobicity of the conjugated molecule: If you have conjugated a hydrophobic molecule to the PEG linker, the overall hydrophobicity of the conjugate may be high, leading to poor aqueous solubility. Consider using a buffer with a small percentage of an organic co-solvent like DMSO or ethanol, but be mindful of its potential effects on your experiment.

Q4: How should I store my this compound and its solutions?

A4: The solid form of this compound should be stored at -20°C and protected from moisture. Before opening the vial, allow it to come to room temperature to prevent condensation. Stock solutions in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency
  • Potential Cause: Inefficient activation of the carboxylic acid group.

    • Solution: Ensure that your activating reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), are fresh and have been stored under appropriate conditions to prevent degradation. Use a slight molar excess of the activating reagents relative to the PEG linker.

  • Potential Cause: The pH of the reaction buffer is not optimal for the conjugation reaction.

    • Solution: The reaction of an activated NHS-ester with a primary amine is most efficient at a pH of 7.2-8.5. Using a buffer outside of this range can significantly reduce the reaction rate. Ensure your buffer does not contain primary amines (e.g., Tris), as they will compete with your target molecule for reaction with the activated PEG linker.

  • Potential Cause: Steric hindrance around the conjugation site on your target molecule.

    • Solution: If the primary amine you are targeting is in a sterically hindered environment, the conjugation reaction may be slow or inefficient. Consider optimizing the linker length or the reaction conditions (e.g., temperature, reaction time).

Problem 2: Non-specific Binding or Aggregation of the Conjugate
  • Potential Cause: Hydrophobic interactions of the conjugated molecule.

    • Solution: The PEG linker is designed to reduce non-specific binding and improve solubility. However, if the conjugated molecule is highly hydrophobic, these issues may still occur. Including a non-ionic surfactant like Tween-20 or Triton X-100 in your buffers can help to mitigate non-specific binding. For solubility issues, as mentioned in the FAQs, a small amount of an organic co-solvent can be beneficial.

  • Potential Cause: Presence of unreacted crosslinkers.

    • Solution: It is crucial to remove any unreacted PEG linkers and coupling reagents after the conjugation reaction. This can be achieved through dialysis, size-exclusion chromatography (SEC), or other purification methods appropriate for your conjugate.

Quantitative Data

SolventSolubilityNotes
WaterHighSolubility is pH-dependent; higher pH increases solubility.
DMSOHighRecommended for preparing stock solutions.
DMFHighRecommended for preparing stock solutions.
EthanolSolubleCan be used as a co-solvent.
MethanolSoluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble

Experimental Protocols

Protocol 1: General Procedure for Activating the Carboxylic Acid and Conjugating to a Primary Amine

This protocol describes the use of EDC and NHS to form an amine-reactive NHS ester, which then reacts with a primary amine on a target molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5)

  • Molecule with a primary amine to be conjugated (e.g., protein, peptide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., dialysis cassettes, SEC column)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF (e.g., 200 mM each).

  • Activation of this compound:

    • In a reaction vial, add the desired amount of the this compound stock solution.

    • Add 1.2 equivalents of the EDC stock solution and 1.2 equivalents of the NHS stock solution.

    • Mix well and incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Target Molecule:

    • Dissolve your target molecule containing a primary amine in the reaction buffer.

    • Add the activated this compound-NHS ester solution to the target molecule solution. A 10- to 20-fold molar excess of the linker is a good starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using dialysis, size-exclusion chromatography, or another suitable method.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC This compound based PROTAC POI->PROTAC Ternary POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Conjugation_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification Start This compound Reagents EDC + NHS in DMSO/DMF Start->Reagents Add Activated HO-Peg6-CH2coo-NHS (Amine-Reactive) Reagents->Activated Forms Target Target Molecule (e.g., Protein-NH2) Conjugate HO-Peg6-Conjugate Target->Conjugate Reacts with Purify Purification (e.g., SEC, Dialysis) Conjugate->Purify Quench then Final Purified Conjugate Purify->Final

Caption: Experimental workflow for conjugating this compound to a primary amine.

References

Technical Support Center: Characterizing and Removing Unreacted HO-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the characterization and removal of unreacted HO-PEG6-CH2COOH from experimental reactions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted this compound in my reaction mixture?

A1: The presence of unreacted this compound can be confirmed using several analytical techniques that differentiate molecules based on size, polarity, or mass. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common and effective methods.

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. Since this compound is a small, polar molecule, it will typically elute early in the chromatogram. By comparing the chromatogram of your reaction mixture to a standard of pure this compound, you can identify the corresponding peak.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Unreacted this compound, being smaller than your target conjugate, will have a longer retention time and appear as a distinct peak.[][2]

  • Mass Spectrometry (MS): MS can definitively identify the presence of this compound by detecting its specific molecular weight.

Q2: What are the most effective methods for removing unreacted this compound?

A2: The choice of purification method depends on the size and properties of your target molecule. The most common and effective methods for removing the relatively small this compound include dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF) or diafiltration.[][3][4]

  • Dialysis/Ultrafiltration: This is a simple and effective method for separating molecules based on a significant size difference. Using a dialysis membrane with a molecular weight cutoff (MWCO) significantly larger than this compound (MW: 356.38 g/mol ) but smaller than your target molecule will allow the unreacted PEG to diffuse out while retaining your product.

  • Size Exclusion Chromatography (SEC): This technique is highly efficient at separating molecules based on their hydrodynamic radius. It is particularly useful for removing small molecules like unreacted PEG from larger protein or peptide conjugates.

  • Tangential Flow Filtration (TFF) / Diafiltration: For larger scale purifications, TFF with an appropriate MWCO membrane is an efficient method for removing small impurities like unreacted PEG.

Q3: I am still seeing a peak corresponding to this compound in my HPLC after purification. What should I do?

A3: If you are still detecting unreacted this compound after purification, consider the following troubleshooting steps:

  • Optimize your purification protocol:

    • For Dialysis: Ensure you are using a dialysis membrane with the appropriate MWCO. Increase the dialysis time and the volume of the dialysis buffer. Perform multiple buffer exchanges to maximize the removal of the unreacted PEG.

    • For SEC: Check the column specifications to ensure it is suitable for separating your product from the small PEG molecule. You may need to use a longer column or a resin with a smaller pore size for better resolution. Optimize the flow rate for better separation.

  • Consider an alternative purification method: If one method is not sufficient, a combination of methods may be necessary. For example, you could perform an initial dialysis step followed by SEC for polishing.

  • Re-evaluate your reaction conditions: A large excess of unreacted PEG may be due to suboptimal reaction conditions. Consider adjusting the molar ratio of reactants or the reaction time to improve conjugation efficiency.

Troubleshooting Guides

Troubleshooting Incomplete Removal of Unreacted this compound
Symptom Possible Cause Suggested Solution
Peak for this compound is still large after dialysis. Insufficient dialysis time or buffer volume.Increase dialysis duration (e.g., overnight at 4°C) and use a significantly larger volume of buffer (at least 100-fold the sample volume). Change the buffer at least 2-3 times.
Incorrect MWCO of the dialysis membrane.Select a dialysis membrane with an MWCO that is at least 10-20 times the molecular weight of this compound (MW ~356 Da), but well below the molecular weight of your target molecule. A 1 kDa or 2 kDa MWCO membrane is often a good starting point.
Poor separation between product and unreacted PEG in SEC. Inappropriate column for the separation range.Choose an SEC column with a fractionation range that provides good resolution between your target molecule and the low molecular weight of this compound.
Column overloading.Reduce the amount of sample loaded onto the column to avoid peak broadening and improve resolution.
Flow rate is too high.Decrease the flow rate to allow for better separation between molecules of different sizes.
Unreacted PEG detected even after multiple purification steps. Very high excess of this compound used in the reaction.Optimize the stoichiometry of your conjugation reaction to minimize the initial excess of the PEG reagent.
Potential aggregation of the PEG reagent.Ensure the this compound is fully dissolved and free of aggregates before use.

Experimental Protocols

Protocol 1: Characterization of Unreacted this compound by RP-HPLC

This protocol outlines a general method for detecting unreacted this compound in a reaction mixture.

Materials:

  • Reverse-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound standard

  • Your reaction mixture sample

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., water or mobile phase A).

  • Prepare your reaction mixture sample by diluting it in mobile phase A.

  • Set up the HPLC method with a gradient elution. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B (linear gradient)

    • 35-40 min: 5% B

  • Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 214 nm or 280 nm if your target molecule has absorbance).

  • Inject the this compound standard to determine its retention time.

  • Inject your reaction mixture sample.

  • Compare the chromatogram of your sample to that of the standard. The presence of a peak at the same retention time as the standard indicates the presence of unreacted this compound.

Protocol 2: Removal of Unreacted this compound by Dialysis

This protocol is suitable for removing the small this compound from larger biomolecules.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa or 2 kDa)

  • Dialysis buffer (e.g., PBS, Tris buffer)

  • Large beaker or container

  • Stir plate and stir bar

  • Your reaction mixture

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load your reaction mixture into the dialysis tubing/cassette, ensuring there is some headspace.

  • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

  • Place the beaker on a stir plate and stir the buffer gently.

  • Allow dialysis to proceed for at least 4-6 hours. For optimal removal, perform dialysis overnight.

  • Change the dialysis buffer at least two to three times during the process to maintain a high concentration gradient.

  • After dialysis, carefully remove the tubing/cassette and recover your purified sample.

  • Analyze the purified sample by HPLC or another suitable method to confirm the removal of unreacted this compound.

Visualizations

G cluster_workflow Purification Workflow start Reaction Mixture (Product + Unreacted PEG) dialysis Dialysis (e.g., 1 kDa MWCO) start->dialysis sec Size Exclusion Chromatography (SEC) dialysis->sec Optional Polishing Step analysis Purity Analysis (e.g., HPLC, MS) dialysis->analysis sec->analysis analysis->dialysis Impurity Detected (Re-Purify) product Purified Product analysis->product Purity Confirmed waste Unreacted PEG Removed

Caption: Workflow for the purification of a target molecule from unreacted this compound.

G cluster_troubleshooting Troubleshooting Logic start Unreacted PEG Detected Post-Purification? check_protocol Review Purification Protocol (e.g., MWCO, Column) start->check_protocol Yes end Purity Achieved start->end No optimize_protocol Optimize Protocol (e.g., Time, Buffer Vol.) check_protocol->optimize_protocol check_reaction Evaluate Reaction Conditions (e.g., Stoichiometry) check_protocol->check_reaction alt_method Consider Alternative/ Combined Methods optimize_protocol->alt_method re_purify Re-Purify Sample optimize_protocol->re_purify alt_method->re_purify re_purify->start

Caption: Decision tree for troubleshooting the incomplete removal of unreacted this compound.

References

Technical Support Center: Optimizing PROTAC Efficacy with HO-Peg6-CH2cooh Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs with a focus on the impact of the HO-Peg6-CH2cooh linker. Here, you will find information to address common experimental challenges, detailed protocols for key assays, and data-driven insights into the role of linker length in PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound linker in a PROTAC, and why is its length so critical?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. It consists of a ligand that binds to your target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The this compound linker, a polyethylene glycol (PEG)-based linker, serves as this crucial bridge.

The linker's primary function is to position the target protein and the E3 ligase in a productive orientation to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][4]

The length of the PEG linker is a critical determinant of PROTAC efficacy for several reasons:

  • Ternary Complex Geometry: An optimal linker length is essential for establishing a stable and productive ternary complex.

  • Steric Hindrance: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex.

  • Ineffective Ubiquitination: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Therefore, systematic optimization of the linker length is a critical step in developing a potent PROTAC.

Q2: We are observing a bell-shaped dose-response curve (the "hook effect") in our degradation assays. What causes this, and how can we mitigate it?

A2: The "hook effect" is a common phenomenon in PROTAC experiments where the extent of protein degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) rather than the desired ternary complex. These non-productive binary complexes sequester the components needed for degradation, thus inhibiting the overall process.

To troubleshoot and mitigate the hook effect:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low and very high concentrations, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.

  • Optimize PROTAC Concentration: Once the optimal concentration for maximal degradation (Dmax) is identified from the dose-response curve, use this concentration for subsequent experiments.

  • Enhance Ternary Complex Cooperativity: A potential design strategy to mitigate the hook effect is to develop PROTACs that exhibit positive cooperativity in ternary complex formation. This means the binding of one protein partner increases the affinity for the other, favoring the ternary complex over binary complexes even at higher concentrations.

Q3: Our PROTAC with a this compound linker shows low cell permeability. What modifications can we consider?

A3: Poor cell permeability is a common challenge for PROTACs due to their relatively high molecular weight. While PEG linkers are generally used to improve solubility, further optimization may be necessary.

Consider the following strategies:

  • Modify Linker Composition: While maintaining a similar length, the introduction of different chemical moieties within the linker can alter its physicochemical properties. For instance, incorporating more rigid structures like piperazine rings can sometimes improve permeability.

  • Systematic Linker Length Variation: It is possible that a shorter or longer PEG linker could exhibit better permeability for your specific PROTAC. A systematic evaluation of different PEG lengths is recommended.

  • Cell Permeability Assays: Employ assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess the permeability of your PROTAC variants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Weak or No Target Degradation 1. Suboptimal linker length preventing productive ternary complex formation. 2. Poor cell permeability of the PROTAC. 3. Low expression of the recruited E3 ligase in the cell line. 4. The target protein has a slow turnover rate.1. Synthesize and test a range of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG7, PEG8). 2. Perform a cell permeability assay. If permeability is low, consider linker modifications. 3. Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell model via Western blot or qPCR. 4. Increase the PROTAC treatment duration.
High DC50 Value (Low Potency) 1. Inefficient ternary complex formation. 2. The linker length is not optimal for the specific target and E3 ligase pair. 3. The PROTAC has low binding affinity for the target protein or the E3 ligase.1. Attempt to quantify ternary complex formation using biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR). 2. Test PROTACs with a focused library of linker lengths around the initial length. 3. Confirm the binding of your PROTAC to both the target and the E3 ligase individually.
Inconsistent Results Between Experiments 1. Variability in cell confluence or passage number. 2. Inconsistent PROTAC treatment time or concentration. 3. Issues with lysate preparation or Western blot transfer.1. Maintain consistent cell culture conditions, including seeding density and passage number. 2. Ensure accurate and consistent PROTAC dilutions and treatment times. 3. Standardize your lysis and Western blotting protocols. Use a loading control to normalize for protein loading.

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase. The following tables provide representative data on how varying the number of PEG units can impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Table 1: Impact of PEG Linker Length on Degradation of Target Protein X

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3HO-Peg3-CH2cooh15075
PROTAC-PEG4HO-Peg4-CH2cooh8588
PROTAC-PEG5HO-Peg5-CH2cooh3095
PROTAC-PEG6 This compound 55 92
PROTAC-PEG7HO-Peg7-CH2cooh12080

Note: This is example data synthesized from trends reported in the literature. Actual results will vary depending on the specific biological system.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

This table is adapted from publicly available data and illustrates that a minimum linker length is often required to observe degradation, and that efficacy can decrease with excessively long linkers.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to determine the concentration-dependent degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle. Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the antibody incubation steps for the loading control antibody.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the signal.

    • Perform densitometry analysis on the protein bands.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: High-Throughput Determination of DC50 by In-Cell ELISA

This protocol provides a higher-throughput alternative to Western blotting for quantifying intracellular protein levels.

Materials:

  • Cultured cells in a 96-well plate

  • PROTAC stock solution (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of your PROTAC as described in Protocol 1.

  • Cell Fixation and Permeabilization:

    • After treatment, carefully remove the medium.

    • Fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the wells three times with PBS.

  • Immunodetection:

    • Block the wells with blocking buffer for 1 hour at room temperature.

    • Incubate the wells with the primary antibody overnight at 4°C.

    • Wash the wells three times with PBS.

    • Incubate the wells with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the wells three times with PBS.

  • Signal Development and Measurement:

    • Add TMB substrate to each well and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution. The color will change to yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no primary antibody) from all readings.

    • Normalize the absorbance values to a cell staining dye (e.g., Janus Green) or a housekeeping protein to account for cell number variations.

    • Calculate the percentage of remaining target protein relative to the vehicle control.

    • Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Bridges Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Degradation Degradation Products Proteasome->Degradation Degrades

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Experimental Workflow for DC50/Dmax Determination A 1. Cell Seeding (e.g., 6-well plate) B 2. PROTAC Treatment (Dose-response) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Detection & Densitometry G->H I 9. Data Analysis (Calculate DC50 & Dmax) H->I

Western Blot Experimental Workflow

Troubleshooting_Tree Start No/Weak Degradation Observed Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Is the PROTAC getting into cells? Check_Linker Synthesize & Test Varying Linker Lengths Start->Check_Linker Is the linker length optimal? Check_E3 Confirm E3 Ligase Expression (Western Blot) Start->Check_E3 Is the E3 ligase present? Check_Permeability->Check_Linker Permeability is adequate Check_Permeability->Check_Linker Permeability is low, modify linker Check_Linker->Check_E3 Degradation still low

Troubleshooting Decision Tree

References

Validation & Comparative

The Sixth Time's the Charm? Comparing HO-Peg6-CH2cooh to Other PEG Linker Lengths in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker element is a critical determinant of success. Among the plethora of linker options, polyethylene glycol (PEG) chains are a popular choice due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how the length of a PEG linker, with a focus on the commonly used HO-Peg6-CH2cooh, influences PROTAC performance, supported by experimental data and detailed methodologies.

The fundamental role of a linker in a PROTAC is to bridge the gap between a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase. This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] The length of the PEG linker is a crucial parameter that dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase.[2][4]

Quantitative Comparison of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.

To illustrate this, the following tables summarize experimental data from studies on PROTACs targeting different proteins with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

Linker LengthDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This synthesized data for BRD4-targeting PROTACs using the VHL E3 ligase highlights that a PEG5 linker provided the optimal balance of potency and efficacy.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12InactiveN/A
21 3 96
2929276

For TBK1 degradation mediated by a VHL-based PROTAC, a 21-atom linker, which is longer than a typical PEG6, was found to be the most potent.

Table 3: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker CompositionPotency
< 4 PEG unitsImpaired
≥ 4 PEG units Potent

In the case of BTK degraders recruiting the CRBN E3 ligase, PROTACs with four or more PEG units were significantly more potent than those with shorter linkers.

From these examples, it is evident that while a PEG6 linker (as would be derived from this compound) can be effective, the optimal length is target-dependent. For BRD4, a slightly shorter PEG5 linker was superior, whereas for TBK1, a significantly longer linker showed the best performance. For BTK, a broader range of longer linkers, including PEG6, proved to be effective.

Experimental Protocols

To aid researchers in the evaluation of PROTACs with different linker lengths, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: MTT/MTS Cell Viability Assay

This assay is used to assess the cytotoxic effects of the PROTACs.

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary POI-PROTAC-E3 E3 E3 Ligase E3->PROTAC binds Ub Ubiquitin Ternary->Ub Ubiquitination POI_Ub Ub-POI Ub->POI_Ub Poly-ubiquitination Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Determination analysis->end

Western Blot Experimental Workflow

References

A Head-to-Head Comparison: HO-Peg6-CH2COOH vs. Amine-Terminated PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the performance, stability, and efficacy of a bioconjugate. This guide provides an objective comparison of two common classes of PEG linkers: carboxyl-terminated linkers, exemplified by HO-Peg6-CH2COOH, and amine-terminated PEG linkers. We will delve into their respective conjugation chemistries, present available performance data, and provide detailed experimental protocols to enable a direct comparison for your specific application.

At a Glance: Key Differences in Reactivity and Application

The fundamental difference between this compound and amine-terminated PEG linkers lies in their terminal functional groups, which dictates their conjugation strategy. This compound possesses a terminal carboxylic acid that requires activation to react with primary amines (e.g., lysine residues on a protein). In contrast, amine-terminated PEG linkers present a primary amine that can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, on a target molecule.

This distinction in reactivity influences the design of the bioconjugation process, including the choice of reagents, reaction conditions, and purification strategies. The stability of the resulting linkage, typically a robust amide bond in both cases, is also a key consideration.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies for these specific linkers are not extensively published, we can infer performance characteristics based on the well-established chemistries they employ. The following tables summarize key performance indicators.

Table 1: Comparison of Conjugation Chemistries
FeatureThis compound (Carboxyl-Terminated)Amine-Terminated PEG
Target Functional Group Primary amines (e.g., lysine residues, N-terminus of proteins)Activated esters (e.g., NHS esters), aldehydes, ketones
Activation Requirement Yes, requires activation of the carboxyl group (e.g., with EDC/NHS)No, the amine is typically reactive with an already activated molecule
Primary Linkage Formed Amide bondAmide bond (with NHS esters), secondary amine (with aldehydes via reductive amination)
Common Applications Protein and peptide labeling, surface modification, ADC and PROTAC synthesisProtein and peptide modification, nanoparticle functionalization, ADC and PROTAC synthesis
Potential for Side Reactions Hydrolysis of activated ester intermediate can reduce efficiencyReaction with other nucleophiles on the target molecule if not specific
Table 2: Performance Characteristics of Resulting Conjugates
ParameterThis compound ConjugateAmine-Terminated PEG Conjugate
Linkage Stability High (Amide bond is generally stable under physiological conditions)High (Amide and secondary amine bonds are generally stable)
Conjugation Efficiency Dependent on the efficiency of the carboxyl activation step; can be high (>85%) with optimized conditions[1]Generally high, as it often involves reaction with a highly reactive species like an NHS ester
Control over Stoichiometry Can be controlled by adjusting the molar ratio of activated PEG to the biomoleculeCan be controlled by the molar ratio of the amine-PEG to the activated biomolecule
Impact on Biomolecule Minimal, as the reaction targets accessible aminesMinimal, assuming the activated group on the target molecule is specific

Experimental Protocols: Enabling a Direct Comparison

To facilitate a direct and objective comparison of this compound and an amine-terminated PEG linker (e.g., NH2-PEG6-linker) in your laboratory, we provide the following detailed experimental protocols for conjugating each linker to a model protein, such as a monoclonal antibody (mAb).

Experimental Workflow for Comparative Analysis

The following diagram illustrates the overall workflow for a head-to-head comparison of the two linker types.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 Performance Evaluation mAb Monoclonal Antibody (mAb) conjugationA Activate Carboxyl Group (EDC/NHS) React with mAb mAb->conjugationA conjugationB Activate mAb (e.g., with NHS ester) React with Amine-PEG mAb->conjugationB linkerA This compound linkerA->conjugationA linkerB Amine-Terminated PEG6 linkerB->conjugationB purification Purify Conjugates (e.g., SEC-HPLC) conjugationA->purification conjugationB->purification characterization Characterize Conjugates (SDS-PAGE, Mass Spec, HIC) purification->characterization stability_assay Stability Assay (e.g., in plasma) characterization->stability_assay activity_assay Biological Activity Assay (e.g., ELISA, cell-based assay) characterization->activity_assay

Caption: Workflow for comparing this compound and amine-terminated PEG linkers.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol utilizes a two-step process involving the activation of the carboxyl group on the PEG linker followed by reaction with the primary amines on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 2-10 mg/mL in the Reaction Buffer.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

    • In a separate tube, add a 10- to 50-fold molar excess of this compound to the Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and NHS (relative to the PEG linker) to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.

  • Conjugation Reaction:

    • Add the freshly activated PEG-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEG-mAb conjugate from unreacted PEG and by-products using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR), in this case, the PEG-to-antibody ratio, using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Conjugation of an Amine-Terminated PEG Linker to a Monoclonal Antibody

This protocol assumes the target molecule (in this case, a payload to be attached to the antibody via the linker) has been pre-activated with an NHS ester.

Materials:

  • Monoclonal Antibody (mAb)

  • NHS-ester activated payload

  • Amine-terminated PEG6 linker

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody-Payload Conjugation:

    • Prepare the mAb at a concentration of 2-10 mg/mL in the Reaction Buffer.

    • Dissolve the NHS-ester activated payload in anhydrous DMSO to prepare a stock solution.

    • Add a 5- to 20-fold molar excess of the activated payload to the mAb solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Payload Conjugate:

    • Remove excess, unreacted payload using a desalting column or dialysis, exchanging the buffer to one suitable for the next step.

  • Conjugation of Amine-Terminated PEG:

    • This step is application-dependent. If the goal is to attach the amine-PEG to the antibody-payload complex (e.g., to modify the overall properties), the complex would need a suitable reactive group to couple with the amine-PEG. A more common scenario is the use of a heterobifunctional linker containing both an amine-reactive group and another functionality. For a direct comparison of the linkage chemistry, one could envision a scenario where the antibody is first modified with a linker that presents an NHS-ester, which then reacts with the amine-terminated PEG.

  • Purification and Characterization:

    • Purify and characterize the final conjugate using the methods described in Protocol 1.

Visualizing the Conjugation Pathways

The following diagrams illustrate the chemical reactions involved in each conjugation strategy.

G cluster_0 This compound Conjugation cluster_1 Amine-Terminated PEG Conjugation A HO-Peg6-COOH + EDC/NHS -> HO-Peg6-CO-NHS B HO-Peg6-CO-NHS + H2N-mAb -> HO-Peg6-CO-NH-mAb A->B Reaction with amine C mAb-CO-NHS + H2N-Peg6-X -> mAb-CO-NH-Peg6-X

Caption: Chemical reaction schemes for the two PEG linker types.

Conclusion and Recommendations

The choice between this compound and an amine-terminated PEG linker is contingent on the specific requirements of the bioconjugation project.

  • This compound offers a versatile approach for labeling biomolecules rich in primary amines. The two-step activation and conjugation process provides a degree of control, and the resulting amide bond is highly stable. This method is well-suited for applications where the biomolecule of interest is readily available with accessible amine groups.

  • Amine-terminated PEG linkers are ideal when the target molecule is easily functionalized with an amine-reactive group like an NHS ester. This "reverse" approach can be advantageous in multi-step synthesis schemes, for example, in the construction of Antibody-Drug Conjugates (ADCs) or PROTACs where a payload is first linked to the PEG spacer before conjugation to the antibody or other targeting moiety.

Ultimately, the optimal linker and conjugation strategy should be determined empirically. The provided protocols offer a framework for conducting a direct comparative study to evaluate which linker provides the desired balance of conjugation efficiency, stability, and preservation of biological activity for your specific application. By systematically evaluating these parameters, researchers can make an informed decision to advance their drug development and research objectives.

References

Beyond HO-PEG6-CH2COOH: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of the final product. While traditional PEG linkers with terminal carboxylic acid groups, such as HO-PEG6-CH2COOH, have been widely utilized for their simplicity in amide bond formation, the demand for more sophisticated and tailored bioconjugation strategies has led to the development of a diverse array of alternative linkers. These alternatives offer functionalities ranging from controlled payload release under specific physiological conditions to enhanced stability and bio-orthogonality.

This guide provides an objective comparison of prominent alternative linkers, presenting quantitative performance data, detailed experimental protocols, and visualizations to facilitate informed linker selection for your research and development endeavors.

A Landscape of Alternative Linkers

The limitations of simple amide bond formation have spurred the innovation of linkers with diverse reactive handles and properties. These can be broadly categorized into cleavable linkers, designed for controlled release, and non-cleavable linkers, which offer enhanced stability. Furthermore, advancements in bio-orthogonal chemistry have introduced enzymatic and click-chemistry-based approaches that provide high specificity and efficiency.

Cleavable Linkers: Engineering Controlled Release

Cleavable linkers are designed to break under specific physiological conditions, releasing the conjugated molecule at the target site. This strategy is particularly advantageous for antibody-drug conjugates (ADCs), where potent cytotoxic payloads need to be delivered specifically to tumor cells to minimize off-target toxicity.

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in the target microenvironment, such as cathepsins or matrix metalloproteinases (MMPs) in tumors.[1][2][3] Common peptide motifs include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[1][4] Another class relies on β-glucuronidase, an enzyme abundant in the tumor microenvironment.

  • pH-Sensitive (Acid-Cleavable) Linkers: Hydrazone linkers are a classic example, designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

  • Reductively Cleavable Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.

  • Photocleavable Linkers: These linkers, containing moieties like o-nitrobenzyl or coumarin derivatives, offer spatiotemporal control over payload release, as cleavage is triggered by light of a specific wavelength.

Non-Cleavable Linkers: Prioritizing Stability

Non-cleavable linkers form a stable covalent bond between the biomolecule and the payload. In the context of ADCs, the payload is released upon lysosomal degradation of the antibody carrier. This approach generally offers superior plasma stability.

  • Thioether Linkers: Formed through the reaction of a maleimide group with a thiol (sulfhydryl) group on a cysteine residue, creating a stable carbon-sulfur bond.

  • Oxime Linkers: Result from the reaction between an alkoxyamine and a carbonyl group (aldehyde or ketone), offering high stability.

  • Triazole Linkers: Formed via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and produce a very stable triazole ring.

  • Amide Linkers: While the focus is on alternatives to carboxylic acid-based linkers, N-hydroxysuccinimide (NHS) esters remain a widely used method for reacting with primary amines to form stable amide bonds.

Bio-orthogonal Ligation Strategies

These methods involve the reaction of two functional groups that are mutually reactive but inert to the biological environment, ensuring high specificity.

  • Sortase-Mediated Ligation (SML): An enzymatic method that utilizes the transpeptidase sortase A to ligate a protein with a C-terminal LPXTG motif to a molecule with an N-terminal oligoglycine sequence. This technique allows for the formation of a native peptide bond with high site-specificity.

  • Hydrazino-Pictet-Spengler (HIPS) Ligation: This reaction between an aldehyde or ketone and a hydrazino-indole derivative proceeds rapidly at neutral pH and forms a highly stable carbon-carbon bond, offering an advantage over the hydrolytically less stable hydrazone and oxime linkages.

Beyond the PEG Backbone: Alternative Polymers

Concerns about the potential immunogenicity and non-biodegradability of polyethylene glycol (PEG) have driven the exploration of alternative hydrophilic polymers.

  • Polysarcosine (pSar): A polypeptoid that has demonstrated comparable or even superior performance to PEG in terms of improving pharmacokinetics and reducing immunogenicity.

  • Poly(2-oxazolines) (POx): A class of polymers that exhibit "stealth" properties similar to PEG, with the potential for reduced immunogenicity.

Quantitative Performance Comparison

The selection of a linker is often a trade-off between stability, reaction efficiency, and the desired release mechanism. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparison of Linker Stability
Linker TypeBond FormedTypical Half-life in PlasmaCleavage TriggerReferences
Cleavable
Val-Cit PeptideAmide> 7 days (human)Cathepsin B
HydrazoneHydrazone~2 daysAcidic pH
DisulfideDisulfideVariable, sensitive to reducing agentsGlutathione
β-GlucuronideGlycosidic> 7 daysβ-glucuronidase
Photo-cleavableVariousStable until light exposureLight
Non-Cleavable
Thioether (from Maleimide)ThioetherVery stableProteolytic degradation of carrier
OximeOximeVery stable (>5 days)Proteolytic degradation of carrier
Triazole (from Click Chemistry)TriazoleVery stableProteolytic degradation of carrier
Amide (from NHS Ester)AmideVery stableProteolytic degradation of carrier
Bio-orthogonal
HIPS LigationCarbon-CarbonVery stable (>5 days)N/A
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers
ADC Linker TypePayloadTarget Cell LineIC50References
Val-Cit-PABC (Cleavable)MMAEVariousPotent (nM range)
Thioether (Non-cleavable)DM1HER2+Potent (nM range)
Sulfatase-cleavableMMAEHER2+61 pM
Silyl ether (Acid-cleavable)MMAEHER2+Potent (nM range)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of different bioconjugation strategies.

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

Objective: To conjugate a thiol-containing biomolecule with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines) in a suitable buffer (e.g., PBS, pH 6.5-7.5). Avoid buffers with thiols.

  • Maleimide-functionalized molecule dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Reducing agent (e.g., TCEP or DTT) if starting with disulfide bonds.

  • Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Methodology:

  • Reduction of Disulfides (if necessary): Incubate the protein with a 10-50 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature to expose free thiol groups.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a conjugation buffer (pH 6.5-7.5).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent in excess to cap any unreacted maleimide groups.

  • Purification: Purify the bioconjugate to remove unreacted molecules and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a bioconjugate in plasma by measuring the amount of released payload over time.

Materials:

  • Bioconjugate of interest.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Analytical method for detecting the released payload (e.g., LC-MS/MS or HPLC).

Methodology:

  • Incubation: Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-bioconjugate mixture.

  • Sample Preparation: Process the plasma samples to extract the released payload. This may involve protein precipitation with an organic solvent like acetonitrile.

  • Analysis: Analyze the samples using a validated analytical method to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of released payload over time and calculate the half-life (t½) of the linker in plasma.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of a bioconjugate on a target cell line.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • Bioconjugate, unconjugated carrier (e.g., antibody), and free payload as controls.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate and controls. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

Visualizing Workflows and Pathways

Diagrams can provide a clear understanding of complex biological processes and experimental procedures.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: Signaling pathway of ADC internalization and payload release.

Linker_Selection_Workflow Start Define Bioconjugation Goal Q1 Is controlled payload release required? Start->Q1 Cleavable Select Cleavable Linker (Enzymatic, pH, Reductive, Photo) Q1->Cleavable Yes NonCleavable Select Non-Cleavable Linker (Thioether, Oxime, Triazole) Q1->NonCleavable No Q2 What are the available functional groups on the biomolecule and payload? Cleavable->Q2 NonCleavable->Q2 Chemistry Choose Compatible Conjugation Chemistry (e.g., Maleimide-Thiol, NHS-Amine, Click, SML) Q2->Chemistry Q3 Are there concerns about PEG immunogenicity? Chemistry->Q3 PEG Use PEG-based linker Q3->PEG No AltPolymer Consider Alternative Polymer (pSar, POx) Q3->AltPolymer Yes Synthesize Synthesize and Purify Bioconjugate PEG->Synthesize AltPolymer->Synthesize Evaluate Evaluate Stability, Efficacy, and Pharmacokinetics Synthesize->Evaluate End Optimized Bioconjugate Evaluate->End

Caption: A workflow for selecting an appropriate bioconjugation linker.

Conclusion

The field of bioconjugation has moved far beyond simple PEGylation with carboxylic acid linkers. The diverse array of alternative linkers now available provides researchers with a sophisticated toolkit to fine-tune the properties of their bioconjugates. Cleavable linkers offer the advantage of controlled payload release, which is crucial for targeted therapies like ADCs. Non-cleavable linkers, in contrast, provide enhanced stability, which may be preferable for applications requiring long circulation times. Bio-orthogonal methods like sortase-mediated ligation and HIPS ligation offer unparalleled specificity, while alternative polymer backbones such as polysarcosine are emerging as promising solutions to the potential drawbacks of PEG.

The optimal choice of linker is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions to develop safer and more effective bioconjugates.

References

The Decisive Advantage: A Comparative Guide to HO-Peg6-CH2cooh in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant in the successful synthesis of stable and effective bioconjugates. While homobifunctional linkers have historically been used, modern applications, particularly in the realm of Antibody-Drug Conjugates (ADCs), demand greater control and improved physicochemical properties of the final product. This guide provides an objective comparison of the heterobifunctional linker, HO-Peg6-CH2cooh, against traditional homobifunctional linkers, supported by established principles and representative experimental data.

At the forefront of advanced bioconjugation strategies, this compound, a heterobifunctional linker, offers significant advantages over its homobifunctional counterparts. Its unique structure, featuring a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a six-unit polyethylene glycol (PEG) spacer, allows for controlled, sequential conjugation. This is in stark contrast to homobifunctional linkers, which possess two identical reactive groups, often leading to undesirable side reactions.[1][2]

The Pitfalls of Homobifunctional Linkers

Homobifunctional crosslinkers, such as Disuccinimidyl suberate (DSS), contain two identical reactive groups (e.g., N-hydroxysuccinimide esters)[3]. While useful for simple crosslinking, their application in conjugating two different biomolecules is fraught with challenges. The single-step reaction process can lead to a heterogeneous mixture of products, including:

  • Intramolecular crosslinking: The linker reacts with two sites on the same molecule.

  • Unwanted homodimerization and polymerization: The linker connects identical molecules, leading to aggregation and precipitation.[1][4]

  • Poorly defined conjugates: A broad range of products with varying drug-to-antibody ratios (DAR) can be formed, complicating purification and characterization.

These side reactions not only reduce the yield of the desired conjugate but can also negatively impact its efficacy and safety profile.

This compound: A Paradigm of Control and Enhanced Performance

The heterobifunctional nature of this compound allows for a two-step conjugation strategy, providing precise control over the reaction and minimizing the formation of unwanted byproducts. The distinct reactivity of the hydroxyl and carboxylic acid groups enables the sequential attachment of two different molecules, ensuring the formation of a well-defined bioconjugate.

Beyond controlled reactivity, the integrated six-unit PEG spacer confers several crucial advantages:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic PEG chain effectively shields the hydrophobic drug, increasing the overall water solubility of the ADC and preventing aggregation.

  • Improved Pharmacokinetics: The PEG linker creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This leads to reduced renal clearance, a longer plasma half-life, and greater accumulation at the target site.

  • Reduced Immunogenicity: By masking potential epitopes on the drug or linker, the PEG moiety can reduce the risk of an immune response against the conjugate.

Quantitative Comparison: this compound vs. Homobifunctional Linkers

The following tables summarize the expected quantitative outcomes when comparing the performance of this compound with a typical homobifunctional linker like DSS in the context of ADC development.

ParameterThis compound (Heterobifunctional)Homobifunctional Linker (e.g., DSS)Rationale / Reference
Desired Conjugate Yield HighLow to ModerateThe two-step, controlled reaction of heterobifunctional linkers minimizes side reactions, leading to a higher yield of the desired product.
Polymerization/Aggregation LowHighHomobifunctional linkers are prone to uncontrolled polymerization. The PEG component of this compound enhances solubility and reduces aggregation.
Drug-to-Antibody Ratio (DAR) Control High (Homogeneous)Low (Heterogeneous)Sequential conjugation allows for better control over the number of drug molecules attached to each antibody.
Solubility of Conjugate HighLow (especially with hydrophobic drugs)The hydrophilic PEG spacer significantly improves the water solubility of the final conjugate.
In Vivo Half-life ExtendedShorterThe PEG chain increases the hydrodynamic size, reducing clearance and prolonging circulation time.

Table 1: Comparison of Reaction Outcomes and Product Characteristics.

PropertyThis compound ConjugateHomobifunctional Linker ConjugateRationale / Reference
Plasma Stability HighVariable, potentially lower due to aggregationPEGylation is known to enhance the stability of bioconjugates in circulation.
Immunogenicity LowPotentially HigherThe PEG spacer can shield the linker and drug from the immune system.
Therapeutic Window WiderNarrowerImproved pharmacokinetics and reduced off-target toxicity contribute to a wider therapeutic window.

Table 2: Comparison of In Vitro and In Vivo Performance.

Visualizing the Conjugation Process

The following diagrams illustrate the fundamental differences in the reaction pathways between homobifunctional and heterobifunctional linkers.

cluster_0 Homobifunctional Linker Conjugation (e.g., DSS) Ab Antibody Mix One-Step Reaction (Ab + Drug + DSS) Ab->Mix Drug Drug Drug->Mix DSS DSS Linker DSS->Mix Products Heterogeneous Mixture: - Desired ADC - Ab-Ab Dimers - Drug-Drug Dimers - Aggregates Mix->Products Uncontrolled Polymerization

Fig 1. Homobifunctional linker reaction pathway.

cluster_1 This compound Conjugation (Heterobifunctional) Drug Drug Step1 Step 1: Activate Linker & React with Drug Drug->Step1 Linker This compound Linker->Step1 Intermediate Drug-Linker Intermediate Step1->Intermediate Controlled Step2 Step 2: React Intermediate with Antibody Intermediate->Step2 Ab Antibody Ab->Step2 Product Homogeneous ADC Step2->Product Controlled

Fig 2. Heterobifunctional linker reaction pathway.

Experimental Protocols

The following are detailed methodologies for a comparative study evaluating the conjugation efficiency and product quality of this compound versus a homobifunctional linker.

Objective:

To compare the conjugation of a model drug to a monoclonal antibody (mAb) using a heterobifunctional PEG linker (this compound) and a homobifunctional NHS-ester linker (DSS), and to analyze the resulting conjugates for purity and aggregation.

Materials:
  • Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Model drug with a primary amine group

  • This compound

  • Disuccinimidyl suberate (DSS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • PBS (pH 7.4 and pH 8.5)

  • Size Exclusion Chromatography (SEC) system with a suitable column

  • SDS-PAGE equipment and reagents

Protocol 1: Conjugation with this compound (Two-Step Protocol)

Step 1: Activation of this compound and Conjugation to Model Drug

  • Dissolve this compound (1.2 equivalents) and the amine-containing model drug (1 equivalent) in anhydrous DMF.

  • Add NHS (1.5 equivalents) and DCC (1.5 equivalents) to the solution to activate the carboxylic acid group of the linker.

  • Stir the reaction mixture at room temperature for 4 hours to form the Drug-Linker intermediate.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purify the Drug-Linker intermediate using column chromatography.

Step 2: Conjugation of Drug-Linker Intermediate to the Antibody

  • Prepare the mAb solution at a concentration of 5 mg/mL in PBS, pH 8.5.

  • Add the purified Drug-Linker intermediate (with the now-activated NHS ester) to the mAb solution at a 10-fold molar excess.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a final concentration of 10 mM Tris-HCl.

  • Remove unconjugated Drug-Linker and other small molecules by dialysis against PBS (pH 7.4) or using a desalting column.

  • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Protocol 2: Conjugation with DSS (One-Step Protocol)
  • Prepare the mAb solution at a concentration of 5 mg/mL in PBS, pH 7.4.

  • Dissolve DSS in DMF to a stock concentration of 10 mM.

  • Add the amine-containing model drug to the mAb solution at a 10-fold molar excess.

  • Add the DSS stock solution to the mAb-drug mixture to a final concentration of 1 mM (a 20-fold molar excess over the mAb).

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quench the reaction by adding a final concentration of 10 mM Tris-HCl.

  • Purify the conjugate by dialysis against PBS (pH 7.4) or using a desalting column to remove excess reagents.

  • Determine the final protein concentration.

Analysis and Characterization
  • Size Exclusion Chromatography (SEC):

    • Inject equal amounts of the purified conjugates from both protocols onto an SEC column.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of monomer, dimer, and high-molecular-weight aggregates in each sample. A higher monomer peak indicates a more successful and controlled conjugation.

  • SDS-PAGE Analysis:

    • Run non-reducing and reducing SDS-PAGE gels for the native mAb and both conjugates.

    • Under non-reducing conditions, observe for high-molecular-weight bands indicative of crosslinking and polymerization.

    • Under reducing conditions, observe the shift in the molecular weight of the heavy and/or light chains due to drug-linker conjugation.

cluster_2 Comparative Experimental Workflow cluster_3 This compound Path cluster_4 Homobifunctional Path (DSS) Drug_Linker_Synth Step 1: Drug-Linker Synthesis ADC_Synth_PEG Step 2: Conjugation to Antibody Drug_Linker_Synth->ADC_Synth_PEG Purify_PEG Purification ADC_Synth_PEG->Purify_PEG Analysis Characterization: - SEC (Aggregation) - SDS-PAGE (Purity) - DAR Calculation Purify_PEG->Analysis One_Step_Synth One-Step Conjugation Purify_DSS Purification One_Step_Synth->Purify_DSS Purify_DSS->Analysis

Fig 3. Workflow for comparing linker performance.

Conclusion

The transition from homobifunctional to heterobifunctional linkers, particularly those incorporating PEG spacers like this compound, represents a significant advancement in bioconjugation technology. The ability to perform controlled, sequential reactions minimizes unwanted side products and leads to more homogeneous and well-defined conjugates. Furthermore, the inherent properties of the PEG chain—enhanced solubility, stability, and improved pharmacokinetics—directly address key challenges in the development of complex biologics such as ADCs. For researchers aiming to produce high-quality, effective, and safe bioconjugates, the advantages of this compound over homobifunctional linkers are clear and experimentally demonstrable.

References

Stability of Amide Bonds with HO-Peg6-CH2cooh: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of linker for bioconjugation is a critical decision that directly impacts the efficacy, stability, and safety of therapeutic molecules. Among the various linker chemistries, the formation of an amide bond with molecules like HO-Peg6-CH2cooh is a prevalent strategy for creating stable, non-cleavable linkages. This guide provides an objective comparison of the stability of these amide bonds with other common alternatives, supported by experimental data and detailed protocols.

Unparalleled Stability of the Amide Bond

The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group.[1] This resonance imparts a partial double bond character to the C-N bond, making it highly resistant to hydrolysis under physiological conditions.[1] In fact, the half-life of an amide bond at pH 7 is estimated to be over 100 years, significantly longer than other linkages like esters.[2] This inherent stability makes amide bonds formed with linkers such as this compound ideal for applications requiring long-term integrity of the bioconjugate in circulation.

The use of Poly(ethylene glycol) (PEG) linkers, such as this compound, further enhances the properties of the resulting bioconjugate by improving solubility and shielding the molecule from enzymatic degradation and immunogenic responses. When forming a conjugate, the carboxylic acid group of this compound reacts with a primary amine on a biomolecule to form a highly stable amide bond.

Comparative Stability of Bioconjugation Linkages

The choice of linkage chemistry has a profound impact on the stability of a bioconjugate. The following table summarizes the stability characteristics of amide bonds compared to other common linkages.

Linkage TypeFormation ChemistryStability CharacteristicsCleavability
Amide Carboxylic acid (e.g., this compound) + AmineHighly Stable : Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C). Half-life estimated to be >100 years. Provides exceptional plasma stability for long-circulating conjugates.Non-cleavable
Ester Carboxylic acid + AlcoholLabile : Susceptible to hydrolysis by esterases present in plasma. Significantly less stable than amide bonds. Can be designed for controlled release applications.Cleavable
Thioether Maleimide + ThiolStable : Generally stable, but the maleimide ring can be susceptible to hydrolysis, particularly at higher pH, which can affect long-term stability.Non-cleavable
Hydrazone Hydrazide + Aldehyde/KetonepH-Sensitive : Stable at physiological pH (~7.4) but designed to be cleaved under the mildly acidic conditions found in endosomes and lysosomes (~pH 5-6).Cleavable (pH)
Disulfide Thiol + Thiol (Oxidation)Redox-Sensitive : Stable in the bloodstream but readily cleaved in the reducing environment inside cells due to higher concentrations of glutathione.Cleavable (Redox)

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of different bioconjugate linkages, a robust experimental plan is essential. An in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely accepted method.

Protocol: In Vitro Plasma Stability Assay by LC-MS

Objective: To evaluate the stability of a bioconjugate in plasma by monitoring its integrity over time. For antibody-drug conjugates (ADCs), this is often measured by the change in the drug-to-antibody ratio (DAR).

Materials:

  • Bioconjugate of interest (e.g., antibody conjugated with this compound-drug)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator set to 37°C

  • Affinity capture resin (e.g., Protein A or Protein G)

  • Wash buffers

  • Elution buffer

  • Reducing agent (e.g., dithiothreitol - DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots of the plasma-bioconjugate mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Purification: At each time point, purify the bioconjugate from the plasma matrix using affinity capture chromatography.

  • Elution and Reduction: Elute the captured bioconjugate and, if necessary for analysis, treat with a reducing agent to separate antibody heavy and light chains.

  • LC-MS Analysis: Analyze the samples using LC-MS to determine the concentration of the intact bioconjugate or to calculate the DAR. The LC separates the bioconjugate from potential degradation products, and the MS provides mass information to identify the different species.

  • Data Analysis: Plot the percentage of intact bioconjugate or the average DAR over time. A minimal decrease indicates high stability.

Visualizing Experimental Workflow and Chemical Principles

To better illustrate the processes involved, the following diagrams, created using Graphviz (DOT language), depict the experimental workflow for assessing stability and the chemical basis for the stability of the amide bond.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Bioconjugate + Plasma prep2 Incubate at 37°C prep1->prep2 prep3 Collect Aliquots at Time Points (0, 24, 48, 96, 168h) prep2->prep3 analysis1 Affinity Purification prep3->analysis1 analysis2 LC-MS Analysis analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3 result1 Plot: % Intact Conjugate vs. Time analysis3->result1 result2 Determine Stability/Half-life result1->result2

Workflow for assessing bioconjugate stability in plasma.

amide_bond_stability cluster_formation Amide Bond Formation cluster_resonance Resonance Stabilization cluster_result Outcome reactant1 This compound (Carboxylic Acid) product Stable Amide Bond (Bioconjugate) reactant1->product + reactant2 Biomolecule-NH2 (Amine) reactant2->product resonance_img stability High Stability Resistant to Hydrolysis resonance_img->stability Leads to

Formation and resonance stabilization of the amide bond.

Conclusion

The amide bond formed with linkers like this compound offers superior stability compared to many other common bioconjugation linkages. This robustness is critical for the development of therapeutics that require a long circulating half-life and minimal premature drug release. While alternatives like cleavable linkers are essential for specific applications requiring targeted payload release, the non-cleavable amide bond remains the gold standard for constructing highly stable bioconjugates. The experimental protocols outlined in this guide provide a framework for the empirical validation of linker stability, enabling researchers to make informed decisions in the design and development of novel biotherapeutics.

References

The Impact of Protein-PEG Conjugation on Biological Activity: A Comparative Analysis of HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the decision to modify a protein therapeutic with polyethylene glycol (PEG) is a critical step in enhancing its pharmacokinetic properties. This guide provides an objective comparison of the biological activity of proteins after conjugation with HO-Peg6-CH2cooh, a short-chain carboxylic acid-terminated PEG linker, against other PEGylation strategies. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in the design of next-generation protein therapeutics.

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a well-established strategy to improve the therapeutic value of protein-based drugs. The benefits of PEGylation are numerous, including an increased in vivo half-life, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity.[1] However, a crucial consideration in any PEGylation strategy is the potential impact on the protein's biological activity. The size, structure, and point of attachment of the PEG chain can all influence the protein's ability to interact with its target, with larger PEG molecules often leading to a more significant decrease in in vitro bioactivity due to steric hindrance.[1]

This guide focuses on the use of this compound, a discrete, short-chain PEG linker with a terminal carboxylic acid group. Short-chain PEGylation represents a compromise, aiming to confer some of the benefits of PEGylation without the substantial loss of bioactivity that can be associated with larger PEG chains.[1] The terminal carboxyl group allows for covalent conjugation to primary amines (such as the side chain of lysine residues or the N-terminus of the protein) via a stable amide bond, typically formed using carbodiimide chemistry (EDC/NHS).

Quantitative Comparison of Biological Activity

To provide a quantitative understanding of the impact of short-chain PEGylation on protein bioactivity, we have summarized data from studies on the enzymatic activity of lysozyme after conjugation with various low molecular weight PEG molecules. Lysozyme is a commonly used model protein for such studies due to the ease and reliability of its activity assays. The data illustrates a general trend where shorter PEG chains and lower degrees of PEGylation result in higher retention of biological activity.

PEG ReagentProteinAssay PrincipleRetained Biological Activity (%)Reference
mPEG-pNP, MW 5000LysozymeLysis of Micrococcus lysodeikticus77%[2]
20kDa PEGLysozymeDegradation of glycol chitosan40.4%[3]
Low MW PEGs (general)LysozymeLysis of Micrococcus lysodeikticusActivity decreases with increasing degree of PEGylation

Note: The data presented is for illustrative purposes using a model protein system. The actual retained bioactivity for a specific protein conjugated with this compound will be dependent on the protein itself, the number of PEG chains attached, and the specific activity assay used.

Experimental Protocols

Reproducibility in bioconjugation is paramount. The following sections provide detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of a carboxyl-terminated PEG to primary amines on a protein using a two-step EDC/NHS coupling reaction.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC-HCl and NHS to the PEG solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the activated PEG solution to the protein solution. A 10- to 50-fold molar excess of the activated PEG to the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated PEG.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEG-protein conjugate from unreacted PEG and reaction byproducts using either dialysis against PBS or size-exclusion chromatography.

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and to assess the degree of PEGylation.

Protocol 2: In Vitro Bioactivity Assay for PEGylated Lysozyme

This protocol describes a turbidimetric assay to measure the enzymatic activity of native and PEGylated lysozyme by monitoring the lysis of Micrococcus lysodeikticus cells.

Materials:

  • Native Lysozyme

  • PEGylated Lysozyme

  • Micrococcus lysodeikticus cell suspension (e.g., 0.2 mg/mL)

  • Assay Buffer: 66 mM Potassium Phosphate Buffer, pH 6.24

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Prepare Substrate: Prepare a fresh suspension of Micrococcus lysodeikticus in the Assay Buffer.

  • Prepare Enzyme Dilutions: Prepare serial dilutions of both the native and PEGylated lysozyme in the Assay Buffer.

  • Assay Measurement:

    • In a 96-well microplate, add the Micrococcus lysodeikticus suspension to each well.

    • Add the enzyme dilutions to the wells to initiate the reaction.

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 450 nm every minute for a total of 5-10 minutes. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA450/min) for each enzyme concentration.

    • Compare the activity of the PEGylated lysozyme to that of the native lysozyme to determine the percentage of retained biological activity.

Visualizing Biological Pathways and Experimental Workflows

To further aid in the understanding of the context in which PEGylated proteins function and how they are produced, the following diagrams have been generated using Graphviz.

G cluster_0 Protein Conjugation Workflow Protein Protein Conjugation Conjugation (Amide Bond Formation) Protein->Conjugation PEG_COOH This compound EDC_NHS EDC / NHS PEG_COOH->EDC_NHS Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Activated_PEG->Conjugation PEG_Protein PEG-Protein Conjugate Conjugation->PEG_Protein Purification Purification (SEC / Dialysis) PEG_Protein->Purification Purified_Conjugate Purified PEG-Protein Purification->Purified_Conjugate Bioactivity_Assay Bioactivity Assay Purified_Conjugate->Bioactivity_Assay Activity_Data Retained Activity Data Bioactivity_Assay->Activity_Data

Caption: Experimental workflow for protein conjugation and bioactivity assessment.

Caption: Simplified diagram of the Interferon-alpha JAK-STAT signaling pathway.

References

A Comparative Analysis of Crosslinkers for Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker in an antibody-drug conjugate (ADC) is a critical decision that significantly influences its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly impacts the ADC's stability, efficacy, and toxicity profile.[1][2] This guide provides an objective comparison of different linker technologies, supported by experimental data, to facilitate the rational design of next-generation ADCs.

An optimal ADC linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][3] Upon reaching the target tumor cell, the linker should enable the efficient and specific release of the payload to exert its cell-killing effect.[1] Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that affect the overall performance of the ADC.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The primary distinction between these two linker classes lies in their payload release mechanism. Cleavable linkers are designed to be unstable under specific conditions prevalent within tumor cells or the tumor microenvironment, whereas non-cleavable linkers release the payload following the lysosomal degradation of the antibody.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or a high concentration of reducing agents like glutathione. This controlled release can result in a "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.

There are three main types of cleavable linkers:

  • Enzyme-Sensitive Linkers (e.g., Val-Cit): These linkers incorporate a peptide sequence, such as the valine-citrulline (VC) dipeptide, that is specifically cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of the bloodstream (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

  • Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.

Non-Cleavable Linkers: Stability-Driven Release

In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload from these linkers depends on the complete lysosomal degradation of the antibody component of the ADC after internalization. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile. However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect. A common example is the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Comparative Data of ADC Linker Performance

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADCLinker TypePayloadTarget Cell LineIC50 (ng/mL)
ADC-1Cleavable (Val-Cit)MMAEHER2-positive10-50
ADC-2Non-cleavable (SMCC)DM1HER2-positive20-100
ADC-3Cleavable (Hydrazone)DoxorubicinCD33-positive5-25

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: Plasma Stability of Different Linker Types

Plasma stability is crucial to prevent premature payload release and associated off-target toxicity.

Linker TypeStability MechanismHalf-life in Human Plasma
Cleavable (Val-Cit)Protease cleavage> 150 hours
Non-cleavable (SMCC)Proteolytic degradation> 200 hours
Cleavable (Disulfide)Reduction~50-100 hours
Cleavable (Hydrazone)Acid hydrolysis~183 hours at pH 7.4, 4.4 hours at pH 5

Experimental Protocols

Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma from different species (e.g., human, mouse, cynomolgus monkey) at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 144 hours), collect plasma samples.

  • To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent like acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the released payload.

  • The amount of total antibody and conjugated antibody can be measured using ELISA to calculate the degree of drug loss.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

Methodology:

  • Seed both antigen-positive and antigen-negative cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the ADC and an unconjugated antibody control in a complete medium.

  • Remove the existing medium from the wells and add the different concentrations of the ADC or control.

  • Incubate the plates for a period of 72 to 120 hours.

  • Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software.

Visualizing ADC Mechanisms and Workflows

Mechanisms of ADC Payload Release cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Binds to Tumor Cell Endocytosis_C Internalization via Endocytosis ADC_C->Endocytosis_C Lysosome_C Trafficking to Lysosome/Endosome Endocytosis_C->Lysosome_C Cleavage Linker Cleavage (Enzymatic, pH, or Reductive) Lysosome_C->Cleavage PayloadRelease_C Payload Release Inside Cell Cleavage->PayloadRelease_C Bystander Bystander Effect (Payload diffuses to neighboring cells) PayloadRelease_C->Bystander ADC_NC ADC Binds to Tumor Cell Endocytosis_NC Internalization via Endocytosis ADC_NC->Endocytosis_NC Lysosome_NC Trafficking to Lysosome Endocytosis_NC->Lysosome_NC Degradation Antibody Degradation by Lysosomal Proteases Lysosome_NC->Degradation PayloadRelease_NC Release of Payload- Linker-Amino Acid Degradation->PayloadRelease_NC

Caption: Mechanisms of Drug Release for Cleavable and Non-Cleavable Linkers.

Experimental Workflow for ADC Evaluation A ADC Construction (Antibody + Linker + Payload) B In Vitro Characterization A->B C Plasma Stability Assay B->C D Cytotoxicity Assay (Antigen-positive & negative cells) B->D E Internalization Assay B->E F In Vivo Efficacy Studies (Xenograft models) C->F D->F E->F G Toxicity Studies F->G H Pharmacokinetic Analysis F->H

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

ADC Internalization and Payload Delivery Pathway ADC ADC in Circulation Binding Binding to Target Antigen on Tumor Cell Surface ADC->Binding Internalization Clathrin-Mediated Endocytosis Binding->Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease TargetAction Payload Exerts Cytotoxic Effect (e.g., DNA damage, microtubule disruption) PayloadRelease->TargetAction Apoptosis Apoptosis (Programmed Cell Death) TargetAction->Apoptosis

Caption: The cellular pathway of ADC internalization, trafficking, and payload release.

Conclusion

The choice of linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Cleavable linkers can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. In contrast, non-cleavable linkers generally provide greater stability, leading to a wider therapeutic window and potentially lower off-target toxicity. As ADC technology continues to advance, novel linker designs with enhanced stability and more specific cleavage mechanisms are being developed to further improve the efficacy and safety of this promising class of cancer therapeutics.

References

Spectroscopic Confirmation of HO-PEG6-CH2COOH Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules with linkers such as HO-PEG6-CH2COOH is a critical step that requires rigorous analytical confirmation. Spectroscopic techniques offer powerful, non-destructive, and highly informative methods to verify the formation of the desired conjugate. This guide provides an objective comparison of key spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.

The primary goal of the analysis is to confirm the formation of a covalent bond (typically an amide or ester linkage) between the carboxylic acid of the PEG linker and a functional group (e.g., an amine or hydroxyl group) on the target molecule. This involves identifying characteristic changes in the spectra of the starting materials compared to the final product.

Comparison of Key Analytical Techniques

A multi-faceted approach utilizing orthogonal analytical techniques is often necessary for the unambiguous structural characterization of PEGylated compounds.[1] While each method offers distinct advantages, they also come with limitations. The choice of technique often depends on the specific information required at different stages of development.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.[1]- Confirmation of covalent bond formation through chemical shift changes. - Determination of the degree of PEGylation.[1] - Structural integrity of the conjugate.[1]- Quantitative and non-destructive.[1] - Provides detailed structural insights.- Can be complex for large molecules. - May require isotopic labeling for enhanced sensitivity.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Disappearance of the carboxylic acid C=O stretching band of the PEG linker. - Appearance of a new amide or ester C=O stretching band.- Fast and relatively simple to perform. - "Reagent-free" and provides rapid confirmation.- Can be difficult to distinguish overlapping peaks, especially in complex molecules. - Primarily qualitative.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.- Confirmation of the molecular weight of the conjugate. - Identification of the degree of PEGylation.- Highly sensitive and accurate mass determination. - Can analyze complex mixtures when coupled with liquid chromatography (LC-MS).- Can be challenging for polydisperse PEGs. - Ionization method can influence results.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules.- Changes in the absorbance spectrum upon conjugation, particularly if the target molecule has a strong chromophore.- Simple and widely available. - Can be used for quantitative analysis if a suitable chromophore is present.- Limited structural information. - The PEG linker itself has minimal UV absorbance.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the formation of an amide bond between this compound and an amine-containing molecule.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized conjugate in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the characteristic signal of the methylene protons adjacent to the carboxylic acid in the starting this compound (typically around 2.5 ppm).

    • Observe the downfield shift of this signal upon formation of the amide bond (to approximately 2.2-2.4 ppm).

    • Integrate the signals of the PEG backbone (around 3.6 ppm) and compare them to the signals of the conjugated molecule to determine the degree of PEGylation.

FTIR Spectroscopy

Objective: To detect the formation of a new amide or ester functional group.

Procedure:

  • Sample Preparation: Prepare a thin film of the sample or mix it with KBr to form a pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid in this compound (around 3000-2500 cm⁻¹ and 1700-1725 cm⁻¹, respectively).

    • Identify the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, for an amide linkage. For an ester linkage, a new C=O stretch will appear around 1735-1750 cm⁻¹.

Mass Spectrometry

Objective: To confirm the molecular weight of the final conjugate.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique (e.g., ESI or MALDI).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis:

    • Determine the molecular weight of the conjugate from the mass-to-charge ratio.

    • The observed molecular weight should correspond to the sum of the molecular weight of the target molecule and the this compound linker, minus the mass of water (for a condensation reaction).

UV-Vis Spectroscopy

Objective: To observe changes in the absorption spectrum upon conjugation.

Procedure:

  • Sample Preparation: Dissolve the starting materials and the final conjugate in a suitable solvent.

  • Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials.

    • A shift in the maximum absorbance (λmax) or a change in the molar absorptivity of a chromophore in the target molecule can indicate successful conjugation.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Conjugation Confirmation

ProtonsThis compound (ppm)Conjugate (Amide Linkage) (ppm)
-CH₂-COOH~2.5~2.2-2.4 (shifted upfield)
PEG Backbone (-O-CH₂-CH₂-)~3.6~3.6

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Conjugation Confirmation

Functional GroupThis compound (cm⁻¹)Conjugate (Amide Linkage) (cm⁻¹)Conjugate (Ester Linkage) (cm⁻¹)
C=O (Carboxylic Acid)1700-1725AbsentAbsent
C=O (Amide I)-~1650-
N-H (Amide II)-~1550-
C=O (Ester)--1735-1750
C-O-C (PEG Ether)~1100~1100~1100

Visualization of Workflows

G Workflow for Spectroscopic Confirmation of Conjugation cluster_nmr ¹H NMR Analysis cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis cluster_uv UV-Vis Analysis nmr_prep Sample Preparation (D₂O) nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts & Integration nmr_acq->nmr_analysis confirmation Confirmation of Conjugation nmr_analysis->confirmation ftir_prep Sample Preparation (KBr or Film) ftir_acq Data Acquisition ftir_prep->ftir_acq ftir_analysis Identify Functional Group Changes ftir_acq->ftir_analysis ftir_analysis->confirmation ms_prep Sample Preparation (Solvent) ms_acq Data Acquisition ms_prep->ms_acq ms_analysis Determine Molecular Weight ms_acq->ms_analysis ms_analysis->confirmation uv_prep Sample Preparation (Solvent) uv_acq Data Acquisition uv_prep->uv_acq uv_analysis Compare Absorbance Spectra uv_acq->uv_analysis uv_analysis->confirmation start This compound + Target Molecule conjugation Conjugation Reaction start->conjugation product Purified Conjugate conjugation->product product->nmr_prep product->ftir_prep product->ms_prep product->uv_prep

Caption: Experimental workflow for spectroscopic confirmation.

G Logical Relationship of Analytical Techniques Primary_Confirmation Primary Confirmation (Qualitative) FTIR FTIR Spectroscopy Primary_Confirmation->FTIR Detailed_Characterization Detailed Characterization (Quantitative) NMR ¹H NMR Spectroscopy Detailed_Characterization->NMR Molecular_Weight_Verification Molecular Weight Verification MS Mass Spectrometry Molecular_Weight_Verification->MS Chromophoric_Change Chromophoric Change Detection UV_Vis UV-Vis Spectroscopy Chromophoric_Change->UV_Vis

Caption: Logical relationship of analytical techniques.

References

A Comparative Guide: Non-Cleavable PEG6 Linker vs. Cleavable Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical design feature in creating effective and safe targeted therapies like antibody-drug conjugates (ADCs). The linker, a bridge between the targeting moiety (e.g., an antibody) and the therapeutic payload, governs the stability of the conjugate in circulation and the mechanism of drug release. This guide provides an objective comparison between a specific non-cleavable linker, HO-Peg6-CH2cooh, and the broader class of cleavable linkers, supported by experimental data and detailed protocols.

The fundamental difference between these strategies lies in how the payload is released.[1] Non-cleavable linkers , such as the PEG-based this compound, are designed for high stability and only release their payload after the entire antibody-linker-drug complex is internalized by a target cell and degraded within the lysosome.[2][3] In contrast, cleavable linkers are engineered to break apart in response to specific triggers, such as changes in pH or the presence of certain enzymes, which are often characteristic of the tumor microenvironment or intracellular compartments.[2][4] This distinction profoundly impacts the conjugate's efficacy, safety, and pharmacokinetic profile.

This compound: A Profile of Stability

This compound is a hydrophilic, non-cleavable linker. The polyethylene glycol (PEG) component enhances solubility and can improve the pharmacokinetic properties of the conjugate. Its non-cleavable nature means it forms a stable covalent bond that resists degradation under physiological conditions.

Mechanism of Action: ADCs using non-cleavable linkers like this compound rely on the complete proteolytic degradation of the antibody within the lysosome of the target cell. After the antibody is broken down, the payload is released, still attached to the linker and a single amino acid residue (e.g., lysine). This complex is the ultimate active metabolite.

Advantages:

  • High Plasma Stability: Non-cleavable linkers offer superior stability in circulation, minimizing the premature release of the cytotoxic payload that could harm healthy tissues. This stability is expected to reduce off-target toxicity.

  • Improved Therapeutic Window: By ensuring the drug is only released inside the target cell, non-cleavable linkers can potentially offer a wider therapeutic window compared to some cleavable linkers.

  • Predictable Pharmacokinetics: The stability of the conjugate often leads to more predictable pharmacokinetic profiles, driven primarily by the properties of the antibody.

Disadvantages:

  • Dependence on Lysosomal Degradation: The efficacy is entirely dependent on the target cell's ability to internalize and degrade the ADC within the lysosome.

  • No Bystander Effect: The active metabolite released from a non-cleavable linker is typically charged and membrane-impermeable. Consequently, it cannot diffuse out of the target cell to kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".

  • Potential for Altered Payload Activity: The attached linker and amino acid remnant may alter the potency of the payload.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be selectively cleaved under specific physiological conditions, allowing for more controlled and sometimes more potent drug release. They are generally categorized by their cleavage mechanism.

Types and Mechanisms:

  • Acid-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

  • Protease-Sensitive Linkers (e.g., Peptide-based): These linkers incorporate a short peptide sequence (like valine-citrulline) that is a substrate for proteases, such as Cathepsin B, which are highly active inside lysosomes.

  • Redox-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cell, where concentrations of glutathione are much higher than in the bloodstream.

Advantages:

  • Targeted Release: Drug release is triggered by the specific conditions of the tumor microenvironment or intracellular compartments, potentially increasing efficacy.

  • Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative cancer cells. This is a significant advantage in treating heterogeneous tumors.

  • Release of Unmodified Payload: Many cleavable linker strategies are designed to release the payload in its original, highly potent form.

Disadvantages:

  • Potential for Premature Release: Despite design improvements, some cleavable linkers can exhibit instability in circulation, leading to premature payload release and potential off-target toxicity.

  • Complex Pharmacokinetics: The potential for in-circulation cleavage can lead to more complex and less predictable pharmacokinetic profiles for the ADC and the free drug.

Quantitative Performance Comparison

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from representative comparative studies.

Table 1: Comparative Performance Metrics of Linker Types | Parameter | Non-Cleavable Linker (e.g., SMCC) | Cleavable Linker (e.g., Val-Cit) | Reference | | :--- | :--- | :--- | :--- | | Plasma Stability | High (e.g., >95% intact ADC after 7 days) | Generally High, but can be susceptible to premature cleavage by certain proteases. |, | | In Vitro Cytotoxicity (IC50) | Potent on antigen-positive cells | Potent on antigen-positive cells; may show bystander killing in co-culture models. | | | In Vivo Efficacy | Effective, but may be less active than cleavable counterparts in some models. | Often highly effective; bystander effect can enhance tumor growth inhibition. | | | Off-Target Toxicity | Generally lower due to high stability and lack of bystander effect. | Can be higher if premature cleavage occurs or if the bystander effect impacts healthy tissue. | | Bystander Killing Effect | Negligible to none. | Present and significant, depending on payload permeability. |

Table 2: General Characteristics and Applicability

Feature This compound (Non-Cleavable) Cleavable Linkers
Release Mechanism Lysosomal proteolysis of the antibody. Enzymatic, pH, or redox-based cleavage.
Systemic Stability Very High. Moderate to High.
Payload Form Released Payload + Linker + Amino Acid. Often unmodified, native payload.
Bystander Effect No. Yes (payload-dependent).

| Ideal For... | Highly potent payloads where systemic exposure must be minimized; homogenous tumors. | Heterogeneous tumors; payloads that benefit from release in their native form. |

Visualizing the Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_cleavable Cleavable Pathway cluster_noncleavable Non-Cleavable Pathway ADC ADC in Circulation (Stable) Internalization Binding & Internalization ADC->Internalization Targeting Endosome_C Endosome (Low pH) Lysosome_C Lysosome (Enzymes) Endosome_C->Lysosome_C Maturation Payload_C Released Payload (Free Drug) Lysosome_C->Payload_C Cleavage Bystander Bystander Effect (Kills Neighboring Cells) Payload_C->Bystander Diffusion Lysosome_NC Lysosome (Proteolysis) Payload_NC Released Payload (Linker-AA-Drug) Lysosome_NC->Payload_NC Degradation Internalization->Endosome_C Internalization->Lysosome_NC

Caption: ADC internalization and payload release pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ADC_NC ADC with Non-Cleavable Linker Plasma_Stability Plasma Stability Assay (Incubate in plasma, measure intact ADC) ADC_NC->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50) (Treat cancer cells, measure viability) ADC_NC->Cytotoxicity ADC_C ADC with Cleavable Linker ADC_C->Plasma_Stability ADC_C->Cytotoxicity Bystander_Assay Bystander Effect Assay (Co-culture Ag+ and Ag- cells) ADC_C->Bystander_Assay Xenograft Tumor Xenograft Model (e.g., Mice) Plasma_Stability->Xenograft Select stable candidates Cytotoxicity->Xenograft Select potent candidates Efficacy Antitumor Efficacy Study (Measure tumor volume over time) Xenograft->Efficacy PK_Study Pharmacokinetic (PK) Study (Measure ADC levels in blood) Xenograft->PK_Study

Caption: Experimental workflow for comparing ADC linker stability and efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from relevant species (e.g., human, mouse).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately process or freeze samples to halt degradation.

  • Analysis: Quantify the amount of intact ADC and/or released payload.

    • ELISA: Use separate ELISAs to measure total antibody and conjugated payload. The difference indicates deconjugation.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can directly measure the intact ADC, free payload, and any metabolites.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC. Remove the old medium from the cells and add the ADC dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plates at 37°C for a period relevant to the cell line's doubling time (typically 72-120 hours).

  • Viability Assessment:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells convert MTT to purple formazan crystals.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 3: In Vivo Antitumor Efficacy Study

Objective: To evaluate the ability of the ADC to inhibit tumor growth in an animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenograft tumors derived from a human cancer cell line that expresses the target antigen.

  • Grouping: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, ADC with non-cleavable linker, ADC with cleavable linker).

  • ADC Administration: Administer the ADCs, typically via a single intravenous (IV) injection, at one or more dose levels.

  • Monitoring: Measure tumor volumes (using calipers) and body weights two to three times per week. Monitor for any signs of toxicity.

  • Endpoint: The study typically concludes when tumors in the control group reach a predetermined maximum size, or after a set number of weeks.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.

Conclusion

The decision between a non-cleavable linker like this compound and a cleavable linker is not straightforward and depends heavily on the specific therapeutic application. Non-cleavable linkers offer a paradigm of stability and safety, making them an excellent choice for highly potent payloads where minimizing off-target effects is paramount. Their main limitation is the lack of a bystander effect, which may reduce efficacy in heterogeneous tumors.

Cleavable linkers provide versatility, enabling payload release triggered by the tumor's unique environment and facilitating the powerful bystander effect. This can lead to superior efficacy, especially in tumors with varied antigen expression. However, this comes with the challenge of ensuring linker stability in circulation to maintain a wide therapeutic window.

Ultimately, the optimal linker strategy must be determined empirically, using a combination of the in vitro and in vivo experimental protocols detailed above to balance stability, targeted payload release, efficacy, and safety.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Prior to initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecific Recommendations
Hand Protection Wear chemical-resistant gloves (e.g., nitrile)[4].
Eye/Face Protection Use safety goggles or a face shield.
Skin and Body Protection A laboratory coat should be worn to prevent skin contact.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of HO-Peg6-CH2cooh must be conducted in adherence to local, regional, and national regulations. It is crucial to prevent the release of this chemical into the environment, including drains, sewers, or water courses.

  • Segregation and Collection :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

    • Collect all waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and chemically compatible container.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Ensure the container is securely sealed at all times, except when adding waste.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Restrict Access : Immediately cordon off the spill area.

  • Use Appropriate PPE : Ensure you are wearing the recommended PPE before addressing the spill.

  • Containment :

    • For solid spills, gently cover the material with an inert absorbent such as sand, earth, or vermiculite to avoid generating dust. Carefully sweep the contained material into the designated hazardous waste container.

    • For liquid spills, use absorbent pads to soak up the material and place them in the hazardous waste container.

  • Decontamination :

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

  • Reporting : Report the spill to your EHS department.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Use inert absorbent material to contain the spill C->D Yes E Collect waste in a designated, leak-proof hazardous waste container C->E No D->E F Segregate from other chemical waste streams E->F G Securely seal and label container: 'Hazardous Waste - this compound' F->G H Store in a designated, well-ventilated satellite area G->H I Contact Institutional EHS or licensed disposal company H->I J Follow institutional procedures for waste pickup I->J

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling HO-Peg6-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with HO-Peg6-CH2cooh. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

Body PartPersonal Protective EquipmentMaterial/Standard Specifications
Eyes/Face Chemical safety goggles or a full-face shieldGoggles should be splash-proof. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use.[1]
Body Laboratory coatA standard lab coat is required. For larger quantities or tasks with a higher risk of splashes, an impervious apron should be worn over the lab coat.[1]
Respiratory Use in a well-ventilated area. A respirator may be necessary for large spills or if ventilation is inadequate.Handle in a chemical fume hood to minimize inhalation of any potential dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • Before starting, clear the workspace of any unnecessary items to prevent contamination and create a safe working environment.

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale any dust or vapors that may be generated.

  • Prevent ingestion by not eating, drinking, or smoking in the laboratory area.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Spill Response:

  • Small Spills: In the event of a small spill, wear the appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal. Clean the spill area thoroughly with soap and water.

  • Large Spills: For a large spill, evacuate the area immediately. Do not attempt to clean it up without proper training and equipment. Alert your institution's environmental health and safety department.

Disposal Plan

All waste materials containing this compound, including the chemical itself, any contaminated absorbent materials, and disposable PPE (such as gloves), must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_compound Handle this compound prep_materials->handle_compound handle_experiment Perform Experiment handle_compound->handle_experiment emergency_spill Spill Occurs handle_compound->emergency_spill cleanup_waste Segregate Hazardous Waste handle_experiment->cleanup_waste cleanup_workspace Clean Workspace cleanup_waste->cleanup_workspace cleanup_ppe Doff and Dispose of PPE cleanup_workspace->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash emergency_small Small Spill: Absorb and Clean emergency_spill->emergency_small Minor emergency_large Large Spill: Evacuate and Report emergency_spill->emergency_large Major

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HO-Peg6-CH2cooh
Reactant of Route 2
Reactant of Route 2
HO-Peg6-CH2cooh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.